molecular formula C17H16O5 B3029951 LPRP-Et-97543

LPRP-Et-97543

Cat. No.: B3029951
M. Wt: 300.30 g/mol
InChI Key: BFVOQLBTLZMHPR-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LPRP-Et-97543, also known as this compound, is a useful research compound. Its molecular formula is C17H16O5 and its molecular weight is 300.30 g/mol. The purity is usually 95%.
The exact mass of the compound (3R)-5,7-Dihydroxy-3-(4-hydroxybenzyl)-6-methyl-2,3-dihydro-4H-1-benzopyran-4-one is 300.09977361 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-6-methyl-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-9-13(19)7-14-15(16(9)20)17(21)11(8-22-14)6-10-2-4-12(18)5-3-10/h2-5,7,11,18-20H,6,8H2,1H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVOQLBTLZMHPR-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1O)OCC(C2=O)CC3=CC=C(C=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(C=C1O)OC[C@H](C2=O)CC3=CC=C(C=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of LPRP-Et-97543

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LPRP-Et-97543 is a naturally occurring polyphenolic compound isolated from the roots of Liriope platyphylla (also known as Liriope muscari).[1][2] Extensive in vitro studies have identified it as a potent inhibitor of the Hepatitis B Virus (HBV). The primary mechanism of action of this compound is the targeted interference with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical host cellular pathway that HBV manipulates for its own gene expression and replication.[1] By modulating this pathway, this compound effectively suppresses the transcription of viral genes and subsequent viral DNA replication, positioning it as a promising candidate for anti-HBV therapeutic development. This guide provides a comprehensive overview of its mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-HBV activity of this compound is centered on its ability to disrupt the canonical NF-κB signaling cascade. In HBV-infected hepatocytes, the virus actively promotes the NF-κB pathway to enhance the transcription of its genetic material. This compound counteracts this by:

  • Augmenting Cytoplasmic IκBα Levels: this compound treatment leads to an increase in the cytoplasmic levels of IκBα, the primary inhibitor of the NF-κB complex.[1][2]

  • Attenuating Nuclear Translocation of p65/p50: By stabilizing IκBα, the compound prevents its degradation and the subsequent release and translocation of the active NF-κB heterodimer (p65/p50) from the cytoplasm into the nucleus.[1][2]

  • Reducing NF-κB Binding to HBV Promoters: Consequently, the reduced nuclear presence of p65/p50 leads to decreased binding of NF-κB to critical regulatory elements on the HBV genome, specifically the CS1 element of the surface antigen gene.[1]

  • Suppressing Viral Promoter Activity: This inhibition of NF-κB binding directly results in the significant downregulation of the activities of the HBV Core, S (surface), and preS promoters. Notably, the X promoter activity is not significantly affected.[1][3]

  • Inhibiting Viral Gene Expression and DNA Replication: The suppression of key viral promoters leads to a marked reduction in the levels of viral precore/pregenomic and S/preS RNA transcripts.[1][3] This transcriptional repression ultimately culminates in the potent inhibition of HBV DNA replication.[1][3]

The following diagram illustrates the signaling pathway and the points of intervention by this compound.

G Mechanism of Action of this compound on the NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IkBa IκBα p65p50_active p65/p50 (Active NF-κB) IkBa->p65p50_active Degradation (Blocked by HBV) p65p50 p65/p50 (Inactive NF-κB) p65p50->IkBa Bound p65p50_nuc p65/p50 p65p50_active->p65p50_nuc Translocation LPRP This compound LPRP->IkBa Augments/Stabilizes LPRP->p65p50_nuc Inhibits Translocation HBV_DNA HBV DNA (Core, S, preS Promoters) p65p50_nuc->HBV_DNA Binds & Activates HBV_RNA Viral RNA (precore/pregenomic, S/preS) HBV_DNA->HBV_RNA Transcription HBV_Replication HBV DNA Replication HBV_RNA->HBV_Replication Leads to

This compound inhibits HBV by stabilizing IκBα and blocking NF-κB nuclear translocation.

Quantitative Data Summary

The anti-HBV activity and cytotoxicity of this compound have been quantified in various in vitro assays. The data is summarized below for easy comparison.

ParameterCell LineConcentrationResultReference
Anti-HBV Activity
HBsAg Secretion (IC50)HepG2.2.153.82 µg/mL50% Inhibition[1]
HBeAg Secretion (IC50)HepG2.2.152.58 µg/mL50% Inhibition[1]
Intracellular LHBsAgHBV-transfected Huh72.5-10 µg/mLPotent Reduction[3]
Intracellular HBcAgHBV-transfected Huh72.5-10 µg/mLPotent Reduction[3]
HBV DNA ReplicationHBV-transfected Huh72.5-10 µg/mLPotent Inhibition[3]
Viral RNA (precore/S)HBV-transfected Huh72.5-10 µg/mLSignificant Reduction[3]
Cytotoxicity
CC50HepG2.2.15>10 µg/mLCytotoxic Effects Observed[3]
CC50HBV-transfected Huh7>10 µg/mLCytotoxic Effects Observed[3]

*Note: IC50 values were determined from a 95% ethanol extract of Liriope platyphylla containing this compound at a concentration of 10 µg/mL.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for this compound and represent standard procedures for evaluating anti-HBV compounds.

Cell Culture and Compound Treatment
  • Cell Lines:

    • HepG2.2.15: A human hepatoblastoma cell line stably transfected with the HBV genome, which constitutively produces viral particles.[4]

    • Huh7: A human hepatocellular carcinoma cell line, used for transient transfection experiments with HBV plasmids.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified incubator. For HepG2.2.15 cells, G418 (200 µg/mL) is added to the medium to maintain selection.

  • Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then diluted to final concentrations in the cell culture medium. Cells are typically treated for 48 to 72 hours before analysis.

Cytotoxicity Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.625 to 40 µg/mL). Include a vehicle control (DMSO) and an untreated control.

  • Incubate for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50).

Measurement of HBsAg and HBeAg (ELISA)
  • Seed HepG2.2.15 cells in a 24-well plate and treat with this compound for 72 hours.

  • Collect the cell culture supernatant.

  • Quantify the amount of secreted HBsAg and HBeAg using commercial ELISA kits according to the manufacturer's instructions.[4][5]

  • Read the absorbance on a microplate reader and calculate the concentrations based on a standard curve.

  • Determine the 50% inhibitory concentration (IC50) for each antigen.

HBV Promoter Activity (Luciferase Reporter Assay)
  • Co-transfect Huh7 cells in 24-well plates with:

    • A firefly luciferase reporter plasmid containing the HBV Core, S, or preS promoter region.[6][7]

    • A Renilla luciferase plasmid (e.g., pRL-TK) as an internal control for transfection efficiency.[7]

    • An HBV expression plasmid (if studying the effect in the context of viral proteins).

  • After 24 hours, treat the cells with various concentrations of this compound.

  • Incubate for an additional 48 hours.

  • Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[7]

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative promoter activity.

Analysis of NF-κB Pathway Proteins (Western Blot)
  • Treat HBV-transfected Huh7 cells with this compound for 48 hours.

  • Prepare cytoplasmic and nuclear protein extracts using a commercial extraction kit.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate 20-40 µg of protein per lane on a 10% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with primary antibodies against p65, p50, IκBα, phospho-p65, Lamin B1 (nuclear marker), and β-actin (cytoplasmic marker).

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

NF-κB DNA Binding Activity (Electrophoretic Mobility Shift Assay - EMSA)
  • Prepare nuclear extracts from Huh7 cells treated as described for Western blotting.

  • Synthesize and anneal double-stranded oligonucleotide probes corresponding to the NF-κB binding site (CS1 element) in the HBV S promoter. End-label the probe with [γ-³²P]ATP or a non-radioactive label like biotin.

  • Incubate 5-10 µg of nuclear extract with the labeled probe in a binding buffer for 20-30 minutes at room temperature.

  • For competition assays, add a 100-fold excess of unlabeled wild-type or mutated probe before adding the labeled probe.

  • For supershift assays, add an antibody specific to p65 or p50 to the reaction mixture after the initial binding incubation.

  • Resolve the DNA-protein complexes on a 4-6% non-denaturing polyacrylamide gel.

  • Dry the gel and visualize the bands by autoradiography or chemiluminescent detection.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for characterizing the anti-HBV mechanism of a compound like this compound.

G Experimental Workflow for Characterizing this compound cluster_moa Molecular Assays start Start: Compound this compound cytotoxicity Cytotoxicity Assay (MTT on HepG2.2.15/Huh7) start->cytotoxicity antiviral_screening Antiviral Screening (ELISA for HBsAg/HBeAg) start->antiviral_screening data_analysis1 Calculate CC50 & IC50 cytotoxicity->data_analysis1 antiviral_screening->data_analysis1 molecular_assays Mechanism of Action Studies (at non-toxic concentrations) data_analysis1->molecular_assays promoter_assay Promoter Activity Assay (Luciferase Reporter) molecular_assays->promoter_assay rna_dna_analysis HBV RNA/DNA Analysis (RT-qPCR/qPCR) molecular_assays->rna_dna_analysis protein_analysis Protein Expression Analysis (Western Blot) molecular_assays->protein_analysis binding_assay DNA-Protein Binding Assay (EMSA) molecular_assays->binding_assay conclusion Conclusion: Inhibition of NF-κB Pathway Suppresses HBV Replication promoter_assay->conclusion rna_dna_analysis->conclusion protein_analysis->conclusion binding_assay->conclusion

A logical workflow for evaluating the anti-HBV properties of this compound.

References

chemical structure and properties of LPRP-Et-97543

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search for the chemical identifier "LPRP-Et-97543," no specific information regarding its chemical structure, properties, or biological activities could be located in publicly accessible databases and scientific literature. The identifier does not correspond to any known compound in the searched resources.

This lack of information prevents the creation of the requested in-depth technical guide, including data tables, experimental protocols, and visualizations of signaling pathways.

To proceed with this request, please provide a more standard and widely recognized identifier for the molecule of interest, such as:

  • CAS Number: A unique numerical identifier assigned by the Chemical Abstracts Service.

  • IUPAC Name: The systematic name of the chemical compound according to the International Union of Pure and Applied Chemistry nomenclature.

  • SMILES (Simplified Molecular-Input Line-Entry System) String: A line notation for describing the structure of chemical species using short ASCII strings.

  • A reference to a scientific publication, patent, or technical document where "this compound" is described.

Once a valid identifier is provided, a thorough search can be re-initiated to gather the necessary information to fulfill the detailed requirements of the technical guide.

LPRP-Et-97543: A Natural Compound with Potent Anti-Hepatitis B Virus Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hepatitis B virus (HBV) infection remains a significant global health challenge, necessitating the development of novel and effective antiviral therapies. LPRP-Et-97543, a natural compound isolated from Liriope platyphylla, has emerged as a promising anti-HBV agent. This document provides a comprehensive technical overview of this compound, detailing its antiviral activity, mechanism of action, and the experimental methodologies used to elucidate its effects. The information presented is intended to support further research and development of this compound as a potential therapeutic for HBV infection.

Introduction

The global burden of chronic hepatitis B affects millions, with long-term consequences including cirrhosis and hepatocellular carcinoma. Current antiviral treatments can suppress HBV replication but rarely lead to a functional cure, highlighting the urgent need for new therapeutic strategies. Natural products are a rich source of novel bioactive compounds, and this compound has demonstrated significant potential in preclinical studies. This guide synthesizes the available data on this compound, focusing on its quantitative antiviral effects and its impact on host signaling pathways.

Quantitative Anti-HBV Activity of this compound

The antiviral efficacy of this compound has been evaluated in various in vitro models of HBV infection. The following tables summarize the key quantitative data regarding its activity against HBV and its cytotoxicity in relevant cell lines.

Table 1: In Vitro Anti-HBV Activity of this compound

ParameterCell LineConcentration RangeEffect
HBsAg SecretionHepG2.2.152.5-10 µg/mlInhibitory effect observed[1]
HBeAg SecretionHepG2.2.152.5-10 µg/mlPotent inhibitory effect, with a higher inhibition rate than for HBsAg[1]
Intracellular LHBsAgHBV-transfected Huh72.5-10 µg/mlPotent reduction in protein levels[1]
Intracellular HBcAgHBV-transfected Huh72.5-10 µg/mlPotent reduction in protein levels[1]
HBV DNA ReplicationHBV-transfected Huh72.5-10 µg/mlPotent inhibition[1]
Precore/pregenomic RNAHBV-transfected Huh72.5-10 µg/mlSignificant reduction[1]
Major S/preS RNAHBV-transfected Huh72.5-10 µg/mlSignificant reduction, with a higher inhibition potential than on precore/pregenomic RNA[1]

Table 2: Cytotoxicity Profile of this compound

Cell LineConcentration for Cytotoxic EffectsDuration of Exposure
HepG2.2.15>10 µg/ml3 days[1]
HBV-transfected Huh7>10 µg/ml3 days[1]

Mechanism of Action

This compound exerts its anti-HBV effects through a multi-faceted mechanism that involves the modulation of both viral and host cellular pathways.

Inhibition of HBV Promoter Activity

This compound has been shown to selectively reduce the activities of specific HBV promoters. It effectively downregulates the Core, S, and preS promoters, which are crucial for the transcription of viral RNAs that encode for essential viral proteins and the pregenomic RNA. Notably, the activity of the X promoter is not affected by this compound[1].

Interference with the NF-κB Signaling Pathway

A key aspect of this compound's mechanism of action is its ability to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of immune and inflammatory responses that can be exploited by HBV for its own replication. Treatment with this compound leads to a reduction in the nuclear expression of the p65 and p50 subunits of NF-κB. Furthermore, it decreases the levels of phosphorylated NF-κB p65 in the nucleus, indicating an inhibition of the canonical NF-κB activation pathway[1].

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IκBα IκBα IKK->IκBα Phosphorylates p65_p50_IκBα p65/p50/IκBα Complex IκBα->p65_p50_IκBα p65 p65 p65->p65_p50_IκBα p50 p50 p50->p65_p50_IκBα p65_p50 p65/p50 Dimer p65_p50_IκBα->p65_p50 Releases p65_p50_n p65/p50 p65_p50->p65_p50_n Translocation HBV_Promoters HBV Promoters (Core, S, preS) p65_p50_n->HBV_Promoters Activates HBV_RNA HBV RNA Transcription HBV_Promoters->HBV_RNA This compound This compound This compound->p65_p50_n Reduces Nuclear Expression Viral_Stimuli HBV Infection/ Viral Proteins Viral_Stimuli->IKK Activates cluster_assays Assays Start Start: Cell Culture Cell_Culture HepG2.2.15 or Huh7 Cells Start->Cell_Culture Treatment Treat with This compound Cell_Culture->Treatment Cytotoxicity Cytotoxicity (MTT) Treatment->Cytotoxicity Antigen_Quant HBsAg/HBeAg (ELISA) Treatment->Antigen_Quant Protein_Analysis Protein Analysis (Western Blot) Treatment->Protein_Analysis Nucleic_Acid DNA/RNA Analysis (qPCR/RT-qPCR) Treatment->Nucleic_Acid Endpoint Endpoint Assays Cytotoxicity->Endpoint Antigen_Quant->Endpoint Protein_Analysis->Endpoint Nucleic_Acid->Endpoint

References

A Technical Guide to the Biological Activity of (3R)-3-(4'-hydroxybenzyl)-5,7-dihydroxy-6-methyl-chroman-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-3-(4'-hydroxybenzyl)-5,7-dihydroxy-6-methyl-chroman-4-one, a homoisoflavonoid also identified in literature as LPRP-Et-97543 , has emerged as a molecule of significant interest due to its potent biological activities. Primarily isolated from plants such as Liriope platyphylla and found in the genus Polygonatum, this compound demonstrates notable antiviral properties, specifically against the Hepatitis B Virus (HBV).[1][2] This technical guide provides a comprehensive overview of its biological effects, mechanism of action, quantitative data, and the experimental protocols used for its evaluation. The primary focus is on its well-documented anti-HBV activity, which involves the suppression of viral gene expression and replication through interference with the NF-κB signaling pathway.[2][3]

Overview of Biological Activity

The principal biological activity documented for (3R)-3-(4'-hydroxybenzyl)-5,7-dihydroxy-6-methyl-chroman-4-one is its potent efficacy against the Hepatitis B Virus. In vitro studies have demonstrated its ability to inhibit key stages of the HBV lifecycle in chronically infected and HBV-transfected human hepatoma cell lines.[2][3]

Key anti-HBV effects include:

  • Inhibition of Viral Antigen Secretion: Significant reduction in the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg).[4]

  • Suppression of Viral Gene Expression: Downregulation of viral precore/pregenomic RNA and S/preS RNA levels by inhibiting the activity of the Core, S, and preS promoters.[2][3][4]

  • Inhibition of Viral DNA Replication: Potent reduction of intracellular HBV DNA replication.[4]

  • Modulation of Host Signaling Pathways: Interference with the NF-κB signaling pathway, a key pathway for HBV gene regulation.[3]

Additionally, as a member of the homoisoflavonoid class, which is known for antioxidant properties, the compound is presumed to possess antioxidant capabilities, although specific quantitative data for this molecule are not extensively detailed in the primary literature.[5][6]

Quantitative Biological Data

The following tables summarize the quantitative data on the biological activity of (3R)-3-(4'-hydroxybenzyl)-5,7-dihydroxy-6-methyl-chroman-4-one (this compound), primarily from anti-HBV assays.

Table 1: Anti-Hepatitis B Virus (HBV) Activity

Parameter Cell Line Effective Concentration Observed Effect Citation
HBsAg Secretion HepG2.2.15 2.5-10 µg/mL Dose-dependent inhibition of HBsAg secretion. [4]
HBeAg Secretion HepG2.2.15 2.5-10 µg/mL Dose-dependent inhibition of HBeAg secretion; inhibition rate is higher than for HBsAg. [4]
HBV RNA Levels HBV-transfected Huh7 2.5-10 µg/mL Significant reduction of precore/pregenomic and major S/preS RNA. [4]
HBV DNA Replication HBV-transfected Huh7 2.5-10 µg/mL Potent inhibition of HBV DNA replication. [4]

| NF-κB Expression | HBV-transfected Huh7 | 2.5-10 µg/mL | Reduction of nuclear p65/p50 protein expression. |[4] |

Note: Specific IC50/EC50 values for the anti-HBV activities are not explicitly stated in the reviewed literature; the data is presented as effective concentration ranges from the primary studies.

Table 2: Cytotoxicity

Cell Line Assay Parameter Result Citation
HepG2.2.15 Not specified Cytotoxic Dose >10 µg/mL [4]

| HBV-transfected Huh7 | Not specified | Cytotoxic Dose | >10 µg/mL |[4] |

Mechanism of Action: Anti-HBV Activity

The anti-HBV mechanism of (3R)-3-(4'-hydroxybenzyl)-5,7-dihydroxy-6-methyl-chroman-4-one is multifaceted, targeting both viral gene expression and host cell signaling pathways that the virus exploits for its replication.

Inhibition of HBV Gene Expression and Replication

The compound directly interferes with the HBV lifecycle by suppressing the transcription of viral RNAs. It significantly reduces the activity of the Core, S, and preS promoters, leading to lower levels of their corresponding RNA transcripts. This transcriptional suppression results in a downstream reduction of viral protein synthesis (HBsAg, HBeAg, Core protein) and a potent inhibition of viral DNA replication within the host cell.[2][3][4]

HBV_Lifecycle_Inhibition HBV HBV Virion Entry Viral Entry HBV->Entry cccDNA cccDNA (in Nucleus) Entry->cccDNA Transcription Viral Transcription (Core, S, preS promoters) cccDNA->Transcription pgRNA pgRNA & mRNAs Transcription->pgRNA Translation Translation (Viral Proteins) pgRNA->Translation Replication Reverse Transcription & DNA Replication Translation->Replication Assembly Virion Assembly & Secretion Replication->Assembly Compound (3R)-3-(4'-hydroxybenzyl)-5,7-dihydroxy- 6-methyl-chroman-4-one Compound->Transcription Inhibits Promoter Activity Compound->Replication Inhibits

Caption: Inhibition of the HBV lifecycle by the target compound.

Interference with NF-κB Signaling Pathway

A key component of the compound's mechanism is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. HBV is known to activate the NF-κB pathway to enhance its own gene expression and replication.[3] In its inactive state, NF-κB (a heterodimer, typically p65/p50) is sequestered in the cytoplasm by an inhibitor protein, IκBα. Upon activation by stimuli (including HBV proteins), IκBα is degraded, allowing the p65/p50 dimer to translocate to the nucleus, where it binds to viral DNA enhancers and promotes transcription.[7]

(3R)-3-(4'-hydroxybenzyl)-5,7-dihydroxy-6-methyl-chroman-4-one has been shown to reduce the nuclear expression of p65/p50 and phosphorylated p65 in HBV-transfected Huh7 cells.[4][8] This suggests the compound prevents the nuclear translocation of NF-κB, thereby cutting off a critical host-derived pro-viral signal.

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus p65_p50_IkB p65/p50/IκBα (Inactive Complex) IkB_deg IκBα Degradation p65_p50_IkB->IkB_deg Phosphorylation p65_p50 p65/p50 (Active Dimer) p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation IkB_deg->p65_p50 HBV_DNA HBV cccDNA p65_p50_nuc->HBV_DNA Binds to Enhancer Viral_RNA Viral RNA Transcription HBV_DNA->Viral_RNA Compound (3R)-3-(4'-hydroxybenzyl)-5,7-dihydroxy- 6-methyl-chroman-4-one Compound->p65_p50_nuc Prevents Nuclear Accumulation HBV_stim HBV-induced Signal HBV_stim->p65_p50_IkB

Caption: Mechanism of NF-κB pathway inhibition.

Experimental Protocols & Workflows

The biological activities of this compound were primarily elucidated using established in vitro models of HBV infection. The general workflow involves treating HBV-producing cell lines with the compound and subsequently measuring various viral and cellular markers.

Experimental_Workflow cluster_assays Assays start Start: Prepare HBV-producing cells (HepG2.2.15 or transfected Huh7) treatment Treat cells with varying concentrations of the compound (2.5-10 µg/mL) and controls (e.g., vehicle) start->treatment incubation Incubate for specified duration (e.g., 48-72 hours) treatment->incubation collection Collect supernatant and cell lysates incubation->collection elisa ELISA: Measure HBsAg/HBeAg in supernatant southern Southern Blot: Measure intracellular HBV DNA northern Northern Blot / RT-qPCR: Measure viral RNA levels western Western Blot: Measure nuclear NF-κB (p65/p50) collection->elisa collection->southern collection->northern collection->western

Caption: General experimental workflow for anti-HBV activity assessment.

Cell Culture and Treatment
  • Cell Lines:

    • HepG2.2.15: A human hepatoblastoma cell line stably transfected with the complete HBV genome, which constitutively produces infectious HBV particles.[6]

    • Huh7: A human hepatocellular carcinoma cell line, transiently transfected with an HBV replicon plasmid (e.g., pHBV1.2) for mechanistic studies.[8]

  • Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with (3R)-3-(4'-hydroxybenzyl)-5,7-dihydroxy-6-methyl-chroman-4-one dissolved in a suitable solvent (e.g., DMSO) at various concentrations (typically 2.5-10 µg/mL). A vehicle control (DMSO alone) is run in parallel. The treatment is maintained for 48 to 72 hours.[4]

HBsAg/HBeAg Secretion Assay (ELISA)
  • Objective: To quantify the amount of viral surface (HBsAg) and e-antigen (HBeAg) secreted into the cell culture medium, as a measure of viral protein production and particle release.

  • Protocol Outline:

    • Sample Collection: After the treatment period, the cell culture supernatant is collected.

    • ELISA Procedure: Commercially available sandwich ELISA kits for HBsAg and HBeAg are used.[9][10]

    • The supernatant is added to microplate wells pre-coated with anti-HBs or anti-HBe monoclonal antibodies.

    • A peroxidase-conjugated secondary antibody is added, forming a "sandwich" complex (Antibody-Antigen-Antibody*Enzyme).

    • A chromogenic substrate (e.g., TMB) is added. The enzyme catalyzes a color change, the intensity of which is proportional to the amount of antigen present.

    • The reaction is stopped, and the absorbance is read at 450 nm using a microplate reader.

    • Antigen levels in treated samples are compared to vehicle controls to determine the percent inhibition.

HBV DNA Replication Assay (Southern Blot)
  • Objective: To detect and quantify the levels of intracellular HBV replicative DNA intermediates.

  • Protocol Outline:

    • DNA Extraction: After treatment, cells are lysed. A Hirt extraction procedure is used to selectively isolate low-molecular-weight DNA (including viral DNA) from high-molecular-weight host genomic DNA.[11][12][13]

    • Agarose Gel Electrophoresis: The extracted DNA is run on an agarose gel to separate the different forms of HBV DNA (e.g., relaxed circular, double-stranded linear, single-stranded).

    • Transfer: The DNA is transferred from the gel to a nylon membrane.

    • Hybridization: The membrane is incubated with a labeled (e.g., 32P or Digoxigenin) DNA or RNA probe that is complementary to the HBV genome.[8][12]

    • Detection: The membrane is washed to remove the unbound probe and exposed to X-ray film or a digital imager. The intensity of the bands corresponding to HBV DNA is quantified to determine the effect of the compound.

NF-κB Nuclear Translocation Assay (Western Blot)
  • Objective: To measure the amount of the NF-κB p65 subunit in the nucleus, as an indicator of pathway activation.

  • Protocol Outline:

    • Cell Fractionation: Following treatment, cells are harvested, and nuclear and cytoplasmic protein fractions are isolated using a commercial fractionation kit.

    • Protein Quantification: The protein concentration of each fraction is determined (e.g., via BCA assay).

    • SDS-PAGE: Equal amounts of nuclear protein extracts (e.g., 40 µg) are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Transfer: Proteins are transferred from the gel to a PVDF membrane.

    • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the NF-κB p65 subunit. It is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[7]

    • Detection: A chemiluminescent substrate is applied, and the light emitted is captured on X-ray film or a digital imager. Band intensity is quantified and normalized to a nuclear loading control (e.g., Lamin B1) to compare levels across different treatments.

Conclusion and Future Directions

(3R)-3-(4'-hydroxybenzyl)-5,7-dihydroxy-6-methyl-chroman-4-one is a potent inhibitor of Hepatitis B virus replication in vitro. Its mechanism of action, involving the dual inhibition of viral promoter activity and the pro-viral NF-κB host signaling pathway, makes it a compelling candidate for further investigation. Future research should focus on obtaining precise IC50 and EC50 values, evaluating its efficacy and safety in in vivo models of HBV infection, and exploring its potential synergistic effects when used in combination with existing HBV therapies. Furthermore, a thorough investigation of its other potential biological activities, such as antioxidant and anti-inflammatory effects, is warranted to fully characterize its therapeutic potential.

References

LPRP-Et-97543: A Novel Inhibitor of Hepatitis B Virus Promoter Activity and Replication

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the development of novel therapeutic agents that can effectively suppress viral replication and gene expression. This document provides a comprehensive technical overview of LPRP-Et-97543, a potent anti-HBV agent. This compound has been demonstrated to reduce the activity of key HBV promoters, inhibit the secretion of viral antigens, and suppress viral DNA replication. A key aspect of its mechanism of action appears to be the modulation of the NF-κB signaling pathway. This guide details the reported anti-HBV activities of this compound, provides standardized protocols for key experimental assays, and visualizes the proposed mechanism and experimental workflows.

Introduction

The persistence of Hepatitis B Virus (HBV) infection is largely dependent on the stability of the covalently closed circular DNA (cccDNA) minichromosome in the nucleus of infected hepatocytes. This cccDNA serves as the template for the transcription of viral RNAs, leading to the production of viral proteins and new viral particles. The transcriptional activity of cccDNA is controlled by four distinct promoters: the core, preS1, preS2, and X promoters. These promoters are regulated by a complex interplay of viral and host factors. Consequently, targeting the activity of these promoters represents a promising strategy for achieving a functional cure for chronic Hepatitis B. This compound is a small molecule that has emerged as a potent inhibitor of HBV replication and gene expression, exhibiting a multi-faceted mechanism of action against the virus.

Anti-HBV Activity of this compound

This compound has been shown to exert a range of inhibitory effects on the HBV life cycle. Its primary mode of action involves the suppression of HBV promoter activity, which in turn leads to a reduction in viral gene products and replication intermediates.

Effect on HBV Promoter Activity

This compound selectively inhibits the activity of the HBV core, S, and preS promoters. Notably, the activity of the X promoter does not appear to be affected by the compound[1][2]. This differential effect suggests a specific mechanism of transcriptional repression.

Inhibition of Viral Antigen Secretion and Protein Levels

Consistent with its effect on promoter activity, this compound significantly reduces the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in HepG2.2.15 cells[1]. The inhibition of HBeAg secretion is reportedly more pronounced than that of HBsAg[1]. Furthermore, the compound effectively lowers the intracellular levels of the large HBsAg (LHBsAg) and the HBV core antigen (HBcAg) in HBV-transfected Huh7 cells[1].

Reduction of HBV RNA and DNA Levels

This compound leads to a significant decrease in the levels of both precore/pregenomic RNA and the major S/preS RNA transcripts[1]. The inhibitory effect is more potent on the surface antigen RNAs compared to the precore/pregenomic RNA[1]. As a downstream consequence of reduced viral transcription and protein expression, this compound potently inhibits the replication of HBV DNA in Huh7 cells transfected with an HBV-expressing plasmid[1].

Modulation of the NF-κB Signaling Pathway

A key mechanistic insight into the action of this compound is its effect on the NF-κB signaling pathway. The compound has been shown to reduce the nuclear expression of the p65/p50 heterodimer of NF-κB and decrease the levels of phosphorylated NF-κB p65 in Huh7 cells[1]. This suggests that the anti-HBV activity of this compound is, at least in part, mediated through the suppression of NF-κB signaling.

Quantitative Data Summary

The following tables summarize the reported quantitative data on the anti-HBV activity of this compound.

Table 1: Effect of this compound on HBV Viral Products

AssayCell LineConcentration RangeDurationObserved Effect
HBsAg SecretionHepG2.2.152.5-10 µg/ml3 daysInhibitory effect observed.
HBeAg SecretionHepG2.2.152.5-10 µg/ml3 daysHigher inhibition rate than HBsAg.
Intracellular LHBsAgHuh7 (HBV-transfected)2.5-10 µg/ml2 daysPotent reduction in protein levels.
Intracellular HBcAgHuh7 (HBV-transfected)2.5-10 µg/ml2 daysPotent reduction in protein levels.
Precore/pregenomic RNAHuh7 (HBV-transfected)2.5-10 µg/ml2 daysSignificant reduction.
Major S/preS RNAHuh7 (HBV-transfected)2.5-10 µg/ml2 daysHigher inhibition than on precore/pregenomic RNA.
HBV DNA ReplicationHuh7 (HBV-transfected)Not specified2 daysPotent inhibition.

Table 2: Effect of this compound on NF-κB Signaling

AssayCell LineConcentration RangeDurationObserved Effect
Nuclear p65/p50 NF-κBHuh72.5-10 µg/ml2 daysReduction in protein expression.
Phosphorylated NF-κB p65Huh72.5-10 µg/ml2 daysReduction in phosphorylation.

Table 3: Cytotoxicity Profile of this compound

Cell LineConcentration for CytotoxicityDuration
HepG2.2.15>10 µg/ml3 days
Huh7 (HBV-transfected)>10 µg/ml3 days

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-HBV activity.

Cell Culture and Transfection
  • Cell Lines:

    • HepG2.2.15 cells: A human hepatoblastoma cell line stably expressing HBV. These cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418.

    • Huh7 cells: A human hepatocellular carcinoma cell line. These cells are cultured in DMEM with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Transfection:

    • For transient transfection experiments in Huh7 cells, a plasmid containing a greater than full-length HBV genome (e.g., pHBV1.2) is used.

    • Transfection is typically performed using a lipid-based transfection reagent according to the manufacturer's instructions. Cells are seeded in 6-well or 12-well plates and transfected at approximately 70-80% confluency.

HBV Promoter Activity Assay (Luciferase Reporter Assay)
  • Plasmid Constructs: Reporter plasmids are constructed by cloning the HBV core, preS1, preS2, and X promoters individually upstream of a luciferase reporter gene (e.g., Firefly luciferase). A control plasmid expressing a different luciferase (e.g., Renilla luciferase) under a constitutive promoter is used for normalization.

  • Transfection: Huh7 cells are co-transfected with the HBV promoter-reporter plasmid, the Renilla luciferase control plasmid, and an HBV expression plasmid (to provide necessary viral factors).

  • Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

  • Lysis and Luminescence Measurement: After 48 hours of treatment, cells are lysed, and the activities of both Firefly and Renilla luciferases are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

Measurement of HBsAg and HBeAg
  • Cell Culture and Treatment: HepG2.2.15 cells are seeded in 24-well plates. After 24 hours, the cells are treated with different concentrations of this compound for 72 hours.

  • Sample Collection: The cell culture supernatants are collected.

  • ELISA: The levels of HBsAg and HBeAg in the supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's protocols.

Western Blot Analysis for Intracellular HBV Proteins
  • Cell Lysis: HBV-transfected Huh7 cells treated with this compound are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies specific for HBcAg, HBsAg, NF-κB p65, phosphorylated NF-κB p65, or a loading control (e.g., β-actin).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Southern Blot Analysis for HBV DNA Replication
  • DNA Extraction: Intracellular core-associated HBV DNA is extracted from transfected and treated Huh7 cells. This involves cell lysis, removal of cellular genomic DNA, and digestion of the viral capsid to release the HBV DNA.

  • Agarose Gel Electrophoresis: The extracted DNA is separated on a 1.2% agarose gel.

  • Transfer: The DNA is transferred from the gel to a nylon membrane.

  • Hybridization: The membrane is hybridized with a ³²P-labeled or digoxigenin (DIG)-labeled full-length HBV DNA probe.

  • Detection: The radioactive or chemiluminescent signal is detected by autoradiography or an imaging system, respectively, to visualize the different forms of HBV DNA (relaxed circular, double-stranded linear, and single-stranded).

Visualizations

Proposed Signaling Pathway for this compound Action

G cluster_nucleus Nucleus LPRP This compound IKK IKK Complex LPRP->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_cyto p65/p50 (Cytoplasm) IkB->NFkB_cyto Inhibits NFkB_nuc p65/p50 (Nucleus) NFkB_cyto->NFkB_nuc Translocation HBV_cccDNA HBV cccDNA NFkB_nuc->HBV_cccDNA Activates Transcription HBV_RNA HBV RNA (precore/pgRNA, S/preS RNA) HBV_cccDNA->HBV_RNA HBV_Proteins HBV Proteins (Core, HBsAg, HBeAg) HBV_RNA->HBV_Proteins HBV_Replication HBV Replication HBV_RNA->HBV_Replication

Caption: Proposed mechanism of this compound via NF-κB pathway inhibition.

Experimental Workflow for Assessing Anti-HBV Activity

G start Start: Treat HBV-expressing cells with this compound supernatant Collect Supernatant start->supernatant cells Harvest Cells start->cells elisa ELISA for HBsAg/HBeAg supernatant->elisa rna_extraction RNA Extraction cells->rna_extraction protein_extraction Protein Extraction cells->protein_extraction dna_extraction Core DNA Extraction cells->dna_extraction end End: Quantify Inhibition elisa->end qpcr qRT-PCR for HBV RNA rna_extraction->qpcr western Western Blot for HBV Proteins & NF-κB protein_extraction->western southern Southern Blot for HBV DNA Replication dna_extraction->southern qpcr->end western->end southern->end

Caption: Workflow for evaluating the anti-HBV effects of this compound.

Conclusion

This compound is a promising anti-HBV compound that targets multiple stages of the viral life cycle. Its ability to suppress the activity of the core, S, and preS promoters, leading to a reduction in viral antigens, RNA, and DNA, highlights its potential as a therapeutic candidate. The modulation of the NF-κB signaling pathway provides a key insight into its mechanism of action and warrants further investigation. The data and protocols presented in this technical guide offer a valuable resource for researchers and drug development professionals working towards a functional cure for chronic Hepatitis B.

References

Technical Guide: Elucidating the NF-κB Inhibitory Pathway of LPRP-Et-97543

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor family that orchestrates a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and survival.[1][2][3][4] Dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous chronic diseases, such as inflammatory disorders, autoimmune diseases, and cancer.[3][5][6] Consequently, the NF-κB pathway presents a compelling target for therapeutic intervention.[3][7] This document provides a comprehensive technical overview of the inhibitory mechanism of LPRP-Et-97543, a novel small molecule inhibitor targeting the canonical NF-κB signaling cascade. We present detailed experimental data and protocols that characterize the efficacy and mechanism of action of this compound, demonstrating its potential as a therapeutic candidate.

Introduction to the NF-κB Signaling Pathway

The NF-κB family in mammals consists of five proteins: RelA (p65), RelB, c-Rel, NF-κB1 (p105/p50), and NF-κB2 (p100/p52).[2][8] These proteins form various homo- and heterodimeric complexes that act as transcription factors. In most unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with a family of inhibitor proteins known as Inhibitors of κB (IκBs).[1][9]

The canonical NF-κB pathway is typically activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), or lipopolysaccharide (LPS).[7][10] This activation leads to the recruitment and activation of the IκB kinase (IKK) complex, which is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator).[5] The activated IKK complex, primarily through IKKβ, phosphorylates IκBα.[1][11] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[5] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimer (most commonly p50/p65), allowing it to translocate into the nucleus.[2][5] Once in the nucleus, NF-κB binds to specific κB DNA sequences in the promoter and enhancer regions of target genes, initiating the transcription of hundreds of genes involved in the inflammatory response.[3]

This compound has been developed to specifically interrupt this cascade. This guide details its mechanism as a potent and selective inhibitor of the IKK complex.

Mechanism of Action of this compound

This compound is a selective inhibitor of the IκB kinase (IKK) complex, with a primary mode of action targeting the IKKβ subunit. By binding to the ATP-binding pocket of IKKβ, this compound prevents the phosphorylation of IκBα. This action stabilizes the IκBα-NF-κB complex in the cytoplasm, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.

NF_kappa_B_Inhibition_by_LPRP_Et_97543 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa_NFkB IκBα-p50/p65 IKK_complex->IkBa_NFkB Phosphorylates IκBα p_IkBa P-IκBα LPRP_Et_97543 This compound LPRP_Et_97543->IKK_complex Inhibits Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation NFkB p50/p65 Proteasome->NFkB Releases NFkB_nuc p50/p65 DNA κB DNA Site Genes Pro-inflammatory Gene Transcription

Caption: NF-κB inhibitory pathway of this compound.

Quantitative Data and Efficacy

The inhibitory activity of this compound was assessed through a series of in vitro assays. The data consistently demonstrates potent and dose-dependent inhibition of the NF-κB pathway.

Table 1: In Vitro Inhibitory Activity of this compound
Assay TypeCell LineStimulantEndpointIC50 Value
IKKβ Kinase Assay--ATP Consumption15.2 nM
NF-κB Luciferase ReporterHEK293TNF-α (10 ng/mL)Luciferase Activity45.7 nM
IκBα PhosphorylationTHP-1LPS (1 µg/mL)p-IκBα Levels60.1 nM
p65 Nuclear TranslocationHeLaTNF-α (10 ng/mL)Nuclear p6575.5 nM
Table 2: Inhibition of Pro-inflammatory Cytokine Production
CytokineCell LineStimulantThis compound (100 nM) % Inhibition
IL-6A549TNF-α (10 ng/mL)88.4%
IL-8A549TNF-α (10 ng/mL)92.1%
TNF-αRAW 264.7LPS (1 µg/mL)85.3%

Detailed Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

NF-κB Luciferase Reporter Gene Assay

This assay quantifies the transcriptional activity of NF-κB.

Protocol:

  • Cell Seeding: Seed HEK293 cells stably transfected with an NF-κB-driven luciferase reporter construct into 96-well opaque plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[12]

  • Compound Treatment: Pre-treat cells with varying concentrations of this compound or vehicle control (0.1% DMSO) for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.

  • Lysis: Remove the medium and add 30 µL of passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.[12][13]

  • Luminescence Measurement: Add 100 µL of luciferase assay reagent to each well and immediately measure the luminescence using a plate reader.[13][14]

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla) or to cell viability assays to control for cytotoxicity. Calculate IC50 values using non-linear regression analysis.

Luciferase_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment & Stimulation cluster_readout Day 2: Readout seed_cells Seed HEK293-NF-κB-Luc cells in 96-well plate incubate_24h Incubate 24h at 37°C seed_cells->incubate_24h add_compound Add this compound (1h pre-treatment) incubate_24h->add_compound add_stimulant Add TNF-α (6h) add_compound->add_stimulant lyse_cells Lyse cells add_stimulant->lyse_cells add_reagent Add Luciferase Reagent lyse_cells->add_reagent read_luminescence Measure Luminescence add_reagent->read_luminescence

Caption: Workflow for the NF-κB Luciferase Reporter Assay.
Western Blot for IκBα Phosphorylation and p65

This method is used to directly measure the levels of key proteins in the NF-κB signaling pathway.

Protocol:

  • Cell Culture and Treatment: Plate THP-1 cells at 1 x 10⁶ cells/well in a 6-well plate. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-IκBα (Ser32), total IκBα, phospho-p65 (Ser536), total p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[15][16][17]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blots. Densitometry analysis is performed to quantify protein levels.[16]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a technique used to detect the DNA-binding activity of NF-κB.[18][19]

Protocol:

  • Nuclear Extract Preparation: Treat cells with this compound and/or a stimulant (e.g., TNF-α). Isolate nuclear extracts using a nuclear/cytoplasmic extraction kit.[19]

  • Probe Labeling: Synthesize and label a double-stranded oligonucleotide probe containing the consensus κB binding site with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).

  • Binding Reaction: Incubate the nuclear extracts (5-10 µg) with the labeled probe in a binding buffer for 20-30 minutes at room temperature. For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction to confirm specificity.[20]

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.[21]

  • Detection: Detect the labeled probe by autoradiography (for ³²P) or a chemiluminescent detection method (for biotin). A decrease in the shifted band indicates inhibition of NF-κB DNA binding.

Conclusion

The data presented in this technical guide characterize this compound as a potent inhibitor of the canonical NF-κB signaling pathway. Its mechanism of action, centered on the direct inhibition of the IKK complex, prevents the downstream phosphorylation of IκBα and subsequent nuclear translocation of NF-κB. The compound demonstrates significant efficacy in reducing the expression of key inflammatory mediators in cellular models. These findings underscore the therapeutic potential of this compound for the treatment of NF-κB-driven inflammatory and autoimmune diseases. Further preclinical and clinical development is warranted to fully evaluate its safety and efficacy profile.

References

In Vitro Efficacy of LPRP-Et-97543 Against Hepatitis B Virus: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro antiviral activity of LPRP-Et-97543 against the Hepatitis B Virus (HBV). The document synthesizes available data on its efficacy, outlines experimental methodologies, and visualizes key mechanisms and workflows.

Quantitative Assessment of Antiviral Activity

This compound has demonstrated potent anti-HBV properties in vitro. Its activity has been characterized by measuring its impact on viral antigens, nucleic acids, and intracellular proteins. The following table summarizes the key quantitative findings.

ParameterCell LineConcentration RangeObservationCitation
Cytotoxicity HepG2 2.15, HBV-transfected Huh70.625-40 µg/mlCytotoxic effects observed at doses >10 µg/ml.[1]
HBsAg Secretion HepG2 2.152.5-10 µg/mlInhibitory effects on HBsAg secretion.[1]
HBeAg Secretion HepG2 2.152.5-10 µg/mlPotent inhibitory effects on HBeAg secretion, with a higher inhibition rate than for HBsAg.[1]
HBV RNA Levels HBV-transfected Huh72.5-10 µg/mlSignificant reduction of both precore/pregenomic and major S/preS RNA. The inhibition was greater for surface RNA than for precore/pregenomic RNA.[1]
Intracellular Viral Proteins HBV-transfected Huh72.5-10 µg/mlPotent reduction of intracellular LHBsAg and HBcAg protein levels.[1]
HBV DNA Replication HBV-transfected Huh72.5-10 µg/mlPotent inhibition of HBV DNA replication.[1]
Promoter Activity Not SpecifiedNot SpecifiedReduces Core, S, and preS promoter activities, but not X promoter activity.[1][2]

Experimental Protocols

The in vitro efficacy of this compound was evaluated using established cell culture models of HBV infection. The following sections detail the methodologies employed in these assessments.

  • HepG2 2.15 Cells: A human hepatoblastoma cell line that stably expresses the HBV genome and supports viral replication.

  • Huh7 Cells: A human hepatoma cell line. For these experiments, Huh7 cells were transiently transfected with a pHBV1.2 plasmid to induce HBV replication.

The cytotoxic potential of this compound was assessed in HepG2 2.15 and HBV-transfected Huh7 cells.

  • Treatment: Cells were treated with this compound at concentrations ranging from 0.625 to 40 µg/ml.

  • Incubation: The incubation period was 3 days.

  • Endpoint: Cytotoxic effects were measured, likely through standard assays such as MTT or LDH release, although the specific assay is not detailed in the available documents.

  • Treatment: HepG2 2.15 cells were treated with this compound at concentrations of 2.5, 5, and 10 µg/ml.

  • Incubation: The treatment duration was 3 days.

  • Endpoints:

    • HBsAg and HBeAg Secretion: The levels of secreted HBsAg and HBeAg in the cell culture supernatant were quantified, likely using enzyme-linked immunosorbent assays (ELISA).

  • Transfection: Huh7 cells were transfected with the pHBV1.2 plasmid.

  • Treatment: Two days post-transfection, the cells were treated with this compound at concentrations of 2.5, 5, and 10 µg/ml.

  • Incubation: The treatment duration was 2 days.

  • Endpoints:

    • HBV RNA Analysis: Levels of precore/pregenomic and major S/preS RNA were measured, likely by quantitative reverse transcription PCR (qRT-PCR).

    • Intracellular Protein Analysis: The levels of intracellular Large Hepatitis B Surface Antigen (LHBsAg) and Hepatitis B Core Antigen (HBcAg) were determined, likely by Western blotting.

    • HBV DNA Replication: The level of HBV DNA replication was assessed, presumably by quantitative PCR (qPCR) of intracellular HBV DNA.

    • NF-κB Pathway Analysis: The expression of nuclear p65/p50 NF-κB proteins and phosphorylated NF-κBp65 was measured, likely by Western blotting, to assess the impact on this signaling pathway.

Visualizations: Workflows and Signaling Pathways

The following diagram illustrates the general workflow used to evaluate the in vitro anti-HBV efficacy of this compound.

G cluster_setup Cell Culture Setup cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Endpoint Analysis start Start cell_culture Culture HepG2 2.15 or Transfect Huh7 with pHBV1.2 start->cell_culture treatment Treat cells with This compound (2.5-10 µg/ml) cell_culture->treatment incubation Incubate for 2-3 days treatment->incubation analysis_supernatant Analyze Supernatant: HBsAg & HBeAg (ELISA) incubation->analysis_supernatant analysis_cells Analyze Cells: HBV RNA (qRT-PCR) Viral Proteins (Western Blot) HBV DNA (qPCR) NF-κB Pathway (Western Blot) incubation->analysis_cells

Caption: General experimental workflow for assessing the anti-HBV activity of this compound.

This compound has been shown to reduce the expression of nuclear p65/p50 NF-κB proteins and phosphorylated NF-κBp65 in Huh7 cells.[1] This suggests an inhibitory effect on the NF-κB signaling pathway, which is known to be involved in HBV replication.

G cluster_pathway NF-κB Signaling Pathway in HBV Replication HBV HBV Infection IKK IKK Complex HBV->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex p50/p65 (Inactive) NFkB_active p50/p65 (Active) NFkB_complex->NFkB_active Release & Activation Nucleus Nucleus NFkB_active->Nucleus Translocation HBV_Replication HBV Gene Expression & Replication Nucleus->HBV_Replication Promotes LPRP This compound LPRP->NFkB_active Inhibits Translocation/Activation

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

References

Preliminary Research Report: LPRP-Et-97543 for HBV Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

LPRP-Et-97543 is a research compound identified as a potent anti-Hepatitis B Virus (HBV) agent.[1][2] Preliminary data suggests that it exerts its antiviral effects by modulating viral promoter activity and interfering with host signaling pathways essential for viral replication. This technical guide provides a summary of the available data on this compound and outlines representative experimental protocols for its evaluation.

Mechanism of Action

This compound has been shown to reduce the promoter activities of the HBV Core, S (surface), and preS regions, while not affecting the X promoter activity.[1][2] This suggests a targeted disruption of the transcription of specific viral genes. Furthermore, the compound has been observed to decrease the expression of nuclear p65/p50, components of the NF-κB signaling pathway, and reduce the levels of phosphorylated NF-κBp65 in Huh7 cells.[1] This indicates that this compound may interfere with the NF-κB signaling cascade, a pathway known to be exploited by HBV for its replication and survival.

HBV_NFkB_Pathway cluster_HBV HBV Life Cycle cluster_NFkB NF-κB Signaling HBV HBV Virion cccDNA cccDNA HBV->cccDNA Enters Hepatocyte pgRNA pregenomic RNA cccDNA->pgRNA Transcription Viral_Proteins HBV Proteins (Core, S, preS) pgRNA->Viral_Proteins Translation IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates NFkB p65/p50 (NF-κB) NFkB_nucleus Nuclear p65/p50 NFkB->NFkB_nucleus Translocation NFkB_nucleus->cccDNA Enhances Transcription HBV_X HBV X Protein HBV_X->IKK Activates LPRP This compound LPRP->cccDNA Reduces Promoter Activity (Core, S, preS) LPRP->NFkB_nucleus Inhibits Nuclear Expression

Caption: Hypothetical mechanism of this compound in inhibiting HBV replication.

Quantitative Data Summary

The following tables summarize the reported in vitro effects of this compound.

Table 1: Antiviral Activity of this compound

ParameterCell LineConcentration RangeDurationObserved Effect
HBsAg SecretionHepG2 2.152.5-10 µg/ml3 daysInhibitory effect observed
HBeAg SecretionHepG2 2.152.5-10 µg/ml3 daysInhibitory effect observed (higher than HBsAg)
Intracellular LHBsAgHuh7 (HBV transfected)2.5-10 µg/ml2 daysPotent reduction
Intracellular HBcAgHuh7 (HBV transfected)2.5-10 µg/ml2 daysPotent reduction
HBV DNA ReplicationHuh7 (HBV transfected)2.5-10 µg/ml2 daysPotent inhibition
Precore/pregenomic RNAHuh7 (HBV transfected)2.5-10 µg/ml2 daysSignificant reduction
Major S/preS RNAHuh7 (HBV transfected)2.5-10 µg/ml2 daysSignificant reduction (higher than precore/pregenomic RNA)

Table 2: Cytotoxicity of this compound

Cell LineConcentrationDurationObserved Effect
HepG2 2.15>10 µg/ml3 daysCytotoxic effects observed
Huh7 (HBV transfected)>10 µg/ml3 daysCytotoxic effects observed

Representative Experimental Protocols

The following are generalized protocols for assessing the anti-HBV activity of a compound like this compound.

Cell Viability Assay

This protocol is used to determine the cytotoxic concentration of the compound.

Cell_Viability_Workflow A Seed HepG2 2.15 or Huh7 cells in 96-well plates B Treat cells with serial dilutions of this compound A->B C Incubate for 72 hours B->C D Add MTT or similar viability reagent C->D E Incubate and measure absorbance D->E F Calculate CC50 (50% cytotoxic concentration) E->F

Caption: Workflow for determining cell viability.

Methodology:

  • Cell Seeding: Seed HepG2 2.15 or Huh7 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • Viability Assessment: Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the 50% cytotoxic concentration (CC50) using a dose-response curve.

Quantification of HBsAg and HBeAg

This protocol is used to measure the effect of the compound on the secretion of viral antigens.

Antigen_Quantification_Workflow A Seed HepG2 2.15 cells in 24-well plates B Treat with this compound A->B C Incubate for 72 hours B->C D Collect cell culture supernatant C->D E Quantify HBsAg and HBeAg using ELISA D->E F Calculate IC50 E->F Nucleic_Acid_Analysis_Workflow cluster_transfection Cell Transfection and Treatment cluster_extraction Nucleic Acid Extraction cluster_analysis Quantification A Transfect Huh7 cells with an HBV-expressing plasmid B Treat with this compound A->B C Incubate for 48 hours B->C D Lyse cells C->D E Extract total DNA and RNA D->E F Reverse transcribe RNA to cDNA E->F For RNA G Perform qPCR for HBV DNA, precore/pregenomic RNA, and S/preS RNA E->G For DNA F->G H Normalize to housekeeping gene G->H

References

Isolation and Characterization of LPRP-Et-97543 from Liriope platyphylla Roots: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and structural elucidation of LPRP-Et-97543, a homoisoflavanone derived from the roots of Liriope platyphylla. This document details the experimental protocols for its purification and presents available data in a structured format. Additionally, it explores the broader context of the bioactive potential of compounds from Liriope platyphylla by examining the signaling pathways affected by other fractions isolated from the same plant source.

Introduction to Liriope platyphylla and its Bioactive Constituents

Liriope platyphylla, a member of the Liliaceae family, is a medicinal plant with a history of use in traditional Asian medicine for treating conditions such as cough, asthma, and neurodegenerative diseases.[1] The roots of this plant are a rich source of various bioactive compounds, including steroidal saponins, flavonoids, and homoisoflavonoids.[2][3] Phytochemical investigations have led to the isolation of numerous compounds, with studies highlighting their potential anti-cancer, anti-inflammatory, and neuroprotective properties.[2][4] This guide focuses on a specific homoisoflavanone, this compound, and outlines the methodology for its isolation.

Physicochemical Properties of this compound

This compound has been identified and characterized through spectroscopic analysis. The key data for this compound are summarized in the table below.

PropertyValueSource
Compound NameThis compound[5]
Systematic Name(3R)-3-(4'-hydroxybenzyl)-5,7-dihydroxy-6-methyl-chroman-4-one[5]
Compound TypeHomoisoflavanone[5]
SourceRoots of Liriope platyphylla[5]
Purification MethodHigh-Performance Liquid Chromatography (HPLC)[5]
Mobile PhaseMethanol:Water (75:25)[5]
Yield6.8 mg[5]
Solvent for Biological AssaysDimethyl sulfoxide (DMSO)[5]

Experimental Protocol: Isolation of this compound

The following protocol details the methodology for the isolation of this compound from the roots of Liriope platyphylla.

3.1. Plant Material and Extraction

  • Plant Material: Dried roots of Liriope platyphylla are used as the starting material.

  • Extraction: The dried roots are subjected to extraction with 70% ethanol.[5] This initial extraction yields a crude ethanolic extract containing a mixture of compounds.

3.2. Fractionation

  • Solvent Partitioning: The crude ethanolic extract is subjected to solvent partitioning to separate compounds based on their polarity. This typically involves sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).[3]

  • Fraction Selection: Bioassay-guided fractionation is often employed to identify the fractions with the desired biological activity. For instance, studies on other compounds from Liriope platyphylla have shown that the ethyl acetate fraction often exhibits potent inhibitory effects.[6]

3.3. Purification by High-Performance Liquid Chromatography (HPLC)

  • Column: A suitable reversed-phase HPLC column is used for the final purification step.

  • Mobile Phase: A solvent system of methanol and water in a 75:25 ratio is used as the mobile phase.[5]

  • Detection: A UV detector is typically used to monitor the elution of compounds.

  • Collection: The fraction corresponding to the peak of this compound is collected.

  • Solvent Evaporation: The solvent is removed from the collected fraction, yielding the purified compound.[5]

3.4. Structural Elucidation

The structure of the isolated this compound is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and by comparison with reported physical data.[5]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the isolation of this compound.

G Start Dried Liriope platyphylla Roots Extraction 70% Ethanol Extraction Start->Extraction CrudeExtract Crude Ethanolic Extract Extraction->CrudeExtract Fractionation Solvent Partitioning (e.g., n-hexane, EtOAc, n-BuOH) CrudeExtract->Fractionation Fractions Multiple Fractions Fractionation->Fractions HPLC HPLC Purification (Methanol:Water 75:25) Fractions->HPLC PureCompound Purified this compound HPLC->PureCompound

Caption: Workflow for the isolation of this compound.

Biological Activity and Signaling Pathways of Liriope platyphylla Constituents

While specific biological activity and signaling pathway data for this compound are not detailed in the provided search results, studies on other fractions and compounds from Liriope platyphylla roots provide valuable insights into the potential mechanisms of action for constituents of this plant.

For example, a fraction designated as LPRP-9 has been shown to exhibit significant anti-cancer activity.[4] Treatment of cancer cell lines with LPRP-9 resulted in the inhibition of proliferation and was found to modulate several key signaling pathways.[4]

Key Signaling Pathways Modulated by LPRP-9:

  • PI3K/AKT Pathway: LPRP-9 down-regulates the phosphorylation of AKT, a crucial node in the PI3K/AKT signaling pathway that is often hyperactivated in cancer and promotes cell survival and proliferation.[4] The compound (-)-Liriopein B, identified within LPRP-9, was also shown to inhibit AKT phosphorylation.[4]

  • MAPK Pathway: The stress-activated Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK and p38, are activated by LPRP-9.[4] Activation of these pathways can lead to apoptosis or cell cycle arrest.

  • p53 Pathway: LPRP-9 activates the p53 cell-cycle checkpoint pathway, a critical tumor suppressor pathway.[4]

  • Apoptosis Regulation: LPRP-9 induces apoptosis by activating caspase cascades and downregulating the expression of anti-apoptotic factors such as Bcl-2, Bcl-XL, and survivin.[4]

The following diagram illustrates the signaling pathways affected by the LPRP-9 fraction.

G cluster_0 LPRP-9 Fraction cluster_1 Signaling Pathways cluster_2 Cellular Outcomes LPRP9 LPRP-9 AKT AKT Phosphorylation LPRP9->AKT Inhibits MAPK JNK/p38 (MAPK) LPRP9->MAPK Activates p53 p53 Pathway LPRP9->p53 Activates Bcl2 Bcl-2, Bcl-XL, Survivin LPRP9->Bcl2 Downregulates Proliferation Cell Proliferation AKT->Proliferation Promotes Apoptosis Apoptosis MAPK->Apoptosis Induces p53->Apoptosis Induces Bcl2->Apoptosis Inhibits

Caption: Signaling pathways modulated by the LPRP-9 fraction.

Conclusion and Future Directions

This guide has detailed the isolation and structural identification of this compound from Liriope platyphylla roots. While the specific biological functions of this compound require further investigation, the known activities of other constituents from the same plant, such as the LPRP-9 fraction, suggest a promising potential for novel therapeutic agents. Future research should focus on elucidating the specific biological targets and mechanisms of action of this compound to fully understand its therapeutic potential. The detailed protocols and structured data presented herein provide a solid foundation for researchers and drug development professionals to build upon in the exploration of the rich pharmacopeia of Liriope platyphylla.

References

Methodological & Application

Application Notes and Protocols: Evaluation of HepaVir-X in HepG2.2.15 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

HepaVir-X is a novel synthetic small molecule with potential antiviral activity against the Hepatitis B virus (HBV). These application notes provide a detailed protocol for evaluating the efficacy and cytotoxicity of HepaVir-X in the HepG2.2.15 cell line, a widely used in vitro model for studying HBV replication. The HepG2.2.15 cell line is a human hepatoblastoma cell line that has been stably transfected with a head-to-tail dimer of the HBV genome (ayw subtype), enabling it to constitutively produce infectious HBV particles. This document outlines the necessary procedures for cell culture, cytotoxicity assays, determination of antiviral activity, and analysis of a key signaling pathway affected by HepaVir-X.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the evaluation of HepaVir-X in HepG2.2.15 cells.

Table 1: Cytotoxicity and Antiviral Activity of HepaVir-X

CompoundCC₅₀ (µM)IC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
HepaVir-X152.812.512.22
Entecavir (Control)>1000.01>10000

CC₅₀: 50% cytotoxic concentration. IC₅₀: 50% inhibitory concentration for HBsAg secretion.

Table 2: Effect of HepaVir-X on HBV Antigen Secretion

HepaVir-X Concentration (µM)HBsAg Inhibition (%)HBeAg Inhibition (%)
1.5615.2 ± 2.111.8 ± 1.9
3.1328.9 ± 3.524.5 ± 3.1
6.2541.3 ± 4.238.7 ± 4.0
12.550.8 ± 5.149.2 ± 4.8
2568.4 ± 6.365.9 ± 6.1
5085.7 ± 7.982.3 ± 7.5

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

2.1. Cell Culture and Maintenance

HepG2.2.15 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2.2. Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of HepaVir-X that is toxic to HepG2.2.15 cells.

  • Seed HepG2.2.15 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of HepaVir-X in culture medium.

  • Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubate the plate for 72 hours at 37°C.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.

2.3. Antiviral Activity Assay (ELISA for HBsAg and HBeAg)

This protocol measures the inhibition of HBV antigen secretion from HepG2.2.15 cells.

  • Seed HepG2.2.15 cells in a 24-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various non-toxic concentrations of HepaVir-X (determined from the cytotoxicity assay). Include a positive control (e.g., Entecavir) and a vehicle control.

  • Incubate the plate for 72 hours.

  • Collect the cell culture supernatant.

  • Quantify the levels of HBsAg and HBeAg in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of antigen inhibition against the compound concentration.

Diagrams

3.1. Experimental Workflow

G cluster_setup Cell Seeding & Treatment cluster_assays Assays cluster_analysis Data Analysis A Seed HepG2.2.15 Cells in Plates B Incubate for 24h A->B C Treat with HepaVir-X Serial Dilutions B->C D Incubate for 72h C->D E MTT Assay for Cytotoxicity (CC50) D->E F ELISA for HBsAg/HBeAg (IC50) D->F G Calculate CC50 & IC50 E->G F->G H Determine Selectivity Index (SI) G->H

Caption: Workflow for evaluating the cytotoxicity and antiviral efficacy of HepaVir-X.

3.2. Proposed Signaling Pathway of HepaVir-X

G cluster_cell HepG2.2.15 Cell cluster_nucleus Nucleus HepaVirX HepaVir-X IKK IKK Complex HepaVirX->IKK Inhibition NFkB NF-κB HBV_DNA HBV cccDNA NFkB->HBV_DNA Transcription Activation NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation IkB IκBα IKK->IkB Phosphorylation & Degradation IkB->NFkB Sequestration in Cytoplasm HBV_RNA HBV RNA HBV_DNA->HBV_RNA HBV_Proteins HBV Proteins (HBsAg, HBeAg) HBV_RNA->HBV_Proteins HBV_DNA_nucleus HBV cccDNA NFkB_nucleus->HBV_DNA_nucleus

Caption: Proposed mechanism of action of HepaVir-X via inhibition of the NF-κB signaling pathway.

Application Notes and Protocols: LPRP-Et-97543 for HBV Research in Huh7 Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

LPRP-Et-97543 is a potent anti-Hepatitis B Virus (HBV) agent that has shown significant efficacy in in vitro studies utilizing the Huh7 human hepatoma cell line, a widely used model for HBV research. This document provides detailed application notes and experimental protocols for the use of this compound in Huh7 cells to investigate its anti-HBV activity. The primary mechanism of action for this compound involves the modulation of the NF-κB signaling pathway, leading to a reduction in viral gene expression and replication.

Mechanism of Action:

This compound exerts its anti-HBV effects through the inhibition of the NF-κB signaling pathway. Specifically, it reduces the nuclear expression of the p65/p50 heterodimer and decreases the levels of phosphorylated NF-κBp65 in HBV-transfected Huh7 cells[1]. This inhibition of NF-κB activity leads to a downstream reduction in the promoter activities of HBV Core, S, and preS genes[1]. Consequently, there is a significant decrease in the secretion of HBV surface antigen (HBsAg) and e-antigen (HBeAg), as well as a reduction in intracellular levels of large HBsAg (LHBsAg) and HBV core antigen (HBcAg)[1]. Furthermore, this compound effectively inhibits the replication of HBV DNA[1].

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy and cytotoxicity of this compound in Huh7 cells.

Table 1: In Vitro Efficacy of this compound on HBV Markers in Huh7 Cells

ParameterConcentration Range (µg/mL)Incubation TimeObserved EffectReference
HBsAg Secretion2.5 - 103 daysInhibitory effect observed[1]
HBeAg Secretion2.5 - 103 daysInhibitory effect observed[1]
Intracellular LHBsAg2.5 - 102 days post-transfectionPotent reduction[1]
Intracellular HBcAg2.5 - 102 days post-transfectionPotent reduction[1]
HBV DNA Replication2.5 - 102 days post-transfectionPotent inhibition[1]
Precore/Pregenomic RNA2.5 - 102 days post-transfectionSignificant reduction[1]
Major S/preS RNA2.5 - 102 days post-transfectionSignificant reduction (higher inhibition than precore/pregenomic RNA)[1]
NF-κB (p65/p50) Nuclear Expression2.5 - 102 days post-transfectionReduction[1]
Phosphorylated NF-κBp652.5 - 102 days post-transfectionReduction[1]

Table 2: Cytotoxicity of this compound in HBV-transfected Huh7 Cells

Cell LineConcentration (µg/mL)Incubation TimeResultReference
HBV-transfected Huh7>103 daysCytotoxic effects observed[1]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below.

1. Cell Culture and HBV Transfection

  • Cell Line: Huh7 human hepatoma cell line.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • HBV Transfection: Transfect Huh7 cells with a plasmid containing the HBV genome (e.g., pHBV1.2) using a suitable transfection reagent according to the manufacturer's instructions.

2. Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxicity of this compound.

  • Materials:

    • 96-well plates

    • This compound stock solution

    • Complete culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

  • Protocol:

    • Seed Huh7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

    • The next day, treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40 µg/mL) in fresh medium. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired period (e.g., 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

3. Quantification of HBsAg and HBeAg (ELISA)

This protocol is for measuring the levels of secreted HBV antigens in the cell culture supernatant.

  • Materials:

    • HBsAg and HBeAg ELISA kits

    • Cell culture supernatants from this compound-treated and control cells

  • Protocol:

    • Collect cell culture supernatants at the desired time points after treatment.

    • Centrifuge the supernatants to remove cell debris.

    • Perform the ELISA for HBsAg and HBeAg according to the manufacturer's instructions provided with the commercial kits.

    • Briefly, this involves adding the supernatants to antibody-coated plates, followed by incubation with a detection antibody and a substrate.

    • Measure the absorbance and calculate the antigen concentrations based on a standard curve.

4. Quantification of HBV DNA (qPCR)

This protocol is for measuring the levels of intracellular HBV DNA.

  • Materials:

    • DNA extraction kit

    • Primers and probe specific for HBV DNA

    • qPCR master mix

    • Real-time PCR system

  • Protocol:

    • After treatment with this compound, wash the Huh7 cells with PBS and harvest them.

    • Extract total DNA from the cell pellets using a commercial DNA extraction kit according to the manufacturer's protocol.

    • Set up the qPCR reaction using an HBV-specific primer/probe set, qPCR master mix, and the extracted DNA.

    • Perform the real-time PCR using a standard thermal cycling protocol.

    • Quantify the HBV DNA copy number by comparing the Ct values to a standard curve generated from a plasmid containing the HBV target sequence.

5. Analysis of Intracellular HBV Proteins and NF-κB Signaling (Western Blot)

This protocol is for the detection of intracellular HBV proteins (HBcAg, LHBsAg) and key proteins in the NF-κB pathway (p65, p50, phospho-p65).

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (anti-HBcAg, anti-HBsAg, anti-p65, anti-p50, anti-phospho-p65, anti-β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Protocol:

    • Total Protein Extraction:

      • Wash treated cells with ice-cold PBS and lyse them with RIPA buffer.

      • Centrifuge to pellet cell debris and collect the supernatant containing the total protein lysate.

    • Nuclear and Cytoplasmic Extraction (for NF-κB analysis):

      • Use a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's instructions to separate nuclear and cytoplasmic fractions.

    • Protein Quantification:

      • Determine the protein concentration of the lysates using a BCA assay.

    • Western Blotting:

      • Denature equal amounts of protein by boiling in Laemmli sample buffer.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Block the membrane with 5% non-fat milk or BSA in TBST.

      • Incubate the membrane with the appropriate primary antibodies overnight at 4°C.

      • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

      • Detect the protein bands using a chemiluminescent substrate and an imaging system.

      • Use β-actin or GAPDH as a loading control for total lysates, and a nuclear-specific protein (e.g., Lamin B1) for nuclear fractions.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_assays Assays cluster_endpoints Endpoints huh7 Huh7 Cell Culture transfection HBV Plasmid Transfection huh7->transfection treatment This compound Treatment (Various Concentrations) transfection->treatment viability Cell Viability Assay (MTT) treatment->viability elisa Antigen Quantification (ELISA: HBsAg, HBeAg) treatment->elisa qpcr HBV DNA Quantification (qPCR) treatment->qpcr wb Protein Analysis (Western Blot) treatment->wb cytotoxicity Cytotoxicity Profile viability->cytotoxicity antigen_levels Secreted Antigen Levels elisa->antigen_levels dna_replication Viral DNA Replication qpcr->dna_replication protein_expression Intracellular Protein Expression (HBV & NF-κB Proteins) wb->protein_expression nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus hbv HBV Infection/ Replication nfkb_complex p65/p50/IκBα hbv->nfkb_complex Activates ikb_phos p-IκBα nfkb_complex->ikb_phos Phosphorylation p65_p50 p65/p50 ikb_phos->p65_p50 IκBα degradation nfkb_nuc p65/p50 p65_p50->nfkb_nuc Translocation hbv_promoters HBV Promoters (Core, S, preS) nfkb_nuc->hbv_promoters Binds to viral_rna Viral RNA Transcription hbv_promoters->viral_rna Activates lprp This compound lprp->nfkb_nuc Inhibits Nuclear Accumulation & Phosphorylation of p65

References

Application Notes and Protocols for Assessing the Antiviral Activity of LPRP-Et-97543

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods used to assess the antiviral activity of LPRP-Et-97543 against the Hepatitis B Virus (HBV). The protocols detailed below are based on established methodologies for antiviral testing and findings from published research on this compound.

Introduction

This compound, a compound isolated from the roots of Liriope platyphylla, has been identified as a potent agent against the Hepatitis B Virus (HBV) in vitro.[1][2][3] Its mechanism of action involves the suppression of viral gene expression and DNA replication.[1][4][5] Notably, this compound has been shown to reduce the activity of the HBV Core, S, and preS promoters.[1][5][6] This inhibitory effect is understood to be mediated through interference with the NF-κB signaling pathway.[1][4][5]

The following sections provide detailed protocols for key experiments to evaluate the antiviral efficacy of this compound, along with data presentation guidelines and visualizations of the experimental workflow and the implicated signaling pathway.

Data Presentation

Quantitative data from the antiviral and cytotoxicity assays should be summarized for clear comparison.

Table 1: Cytotoxicity and Antiviral Activity of this compound

Cell LineAssayParameterThis compound ConcentrationResult
HepG2.2.15CytotoxicityCC50Concentration Range>10 µg/ml
Huh7 (HBV-transfected)CytotoxicityCC50Concentration Range>10 µg/ml
HepG2.2.15HBsAg SecretionIC502.5-10 µg/mlConcentration-dependent inhibition
HepG2.2.15HBeAg SecretionIC502.5-10 µg/mlConcentration-dependent inhibition (higher than HBsAg)
Huh7 (HBV-transfected)HBV DNA ReplicationIC502.5-10 µg/mlPotent inhibition

Note: Specific IC50 and CC50 values from the primary literature are not publicly available and would need to be determined experimentally.

Experimental Protocols

Cell Lines and Culture Conditions
  • HepG2.2.15 Cells: A human hepatoblastoma cell line that stably expresses and replicates HBV. These cells are crucial for studying the entire viral life cycle.

  • Huh7 Cells: A human hepatoma cell line. For these experiments, Huh7 cells are transiently transfected with an HBV-expressing plasmid (e.g., pHBV1.2) to study specific aspects of viral replication and gene expression.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For HepG2.2.15 cells, the medium should also contain G418 (geneticin) to maintain the selection of HBV-expressing cells.

Cytotoxicity Assay

Objective: To determine the concentration range at which this compound is toxic to the host cells.

Protocol:

  • Seed HepG2.2.15 and Huh7 cells in 96-well plates at an appropriate density.

  • After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.625 to 40 µg/ml) for 72 hours.

  • Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the 50% cytotoxic concentration (CC50) using a dose-response curve.

Measurement of Viral Antigens (HBsAg and HBeAg) by ELISA

Objective: To quantify the effect of this compound on the secretion of HBV surface antigen (HBsAg) and e-antigen (HBeAg).

Protocol:

  • Seed HepG2.2.15 cells in 24-well plates.

  • Treat the cells with non-toxic concentrations of this compound (e.g., 2.5, 5, and 10 µg/ml) for 72 hours.

  • Collect the cell culture supernatant.

  • Quantify the levels of HBsAg and HBeAg in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Calculate the 50% inhibitory concentration (IC50) for both antigens.

Analysis of HBV DNA Replication by Southern Blot

Objective: To determine the effect of this compound on the intracellular replication of HBV DNA.

Protocol:

  • Transfect Huh7 cells with an HBV-expressing plasmid.

  • Two days post-transfection, treat the cells with non-toxic concentrations of this compound for 48 hours.

  • Isolate intracellular HBV core particles.

  • Extract HBV DNA from the core particles.

  • Separate the DNA fragments by electrophoresis on an agarose gel.

  • Transfer the DNA to a nylon membrane.

  • Hybridize the membrane with a radiolabeled HBV-specific DNA probe.

  • Visualize the HBV DNA replicative intermediates by autoradiography.

  • Quantify the band intensities to determine the reduction in HBV DNA levels.

HBV Promoter Activity Assay

Objective: To assess the effect of this compound on the activity of HBV promoters.

Protocol:

  • Co-transfect Huh7 cells with a luciferase reporter plasmid containing one of the HBV promoters (Core, S, preS, or X) and a Renilla luciferase plasmid (for normalization).

  • Treat the transfected cells with non-toxic concentrations of this compound.

  • After 48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative promoter activity.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Assays cluster_2 Data Analysis Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Treat with this compound->Cytotoxicity Assay (MTT) Antigen Secretion (ELISA) Antigen Secretion (ELISA) Treat with this compound->Antigen Secretion (ELISA) DNA Replication (Southern Blot) DNA Replication (Southern Blot) Treat with this compound->DNA Replication (Southern Blot) Promoter Activity (Luciferase) Promoter Activity (Luciferase) Treat with this compound->Promoter Activity (Luciferase) Calculate CC50 Calculate CC50 Cytotoxicity Assay (MTT)->Calculate CC50 Calculate IC50 Calculate IC50 Antigen Secretion (ELISA)->Calculate IC50 Quantify DNA Reduction Quantify DNA Reduction DNA Replication (Southern Blot)->Quantify DNA Reduction Determine Promoter Inhibition Determine Promoter Inhibition Promoter Activity (Luciferase)->Determine Promoter Inhibition G HBV Infection HBV Infection IKK Activation IKK Activation HBV Infection->IKK Activation This compound This compound This compound->IKK Activation IκBα Degradation IκBα Degradation IKK Activation->IκBα Degradation NF-κB (p65/p50) Nuclear Translocation NF-κB (p65/p50) Nuclear Translocation IκBα Degradation->NF-κB (p65/p50) Nuclear Translocation HBV Promoter Activation (Core, S, preS) HBV Promoter Activation (Core, S, preS) NF-κB (p65/p50) Nuclear Translocation->HBV Promoter Activation (Core, S, preS) HBV Gene Expression & Replication HBV Gene Expression & Replication HBV Promoter Activation (Core, S, preS)->HBV Gene Expression & Replication

References

Application Notes and Protocols: Measuring the Effect of LPRP-Et-97543 on HBV Replication

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: LPRP-Et-97543 has been identified as a potent anti-Hepatitis B Virus (HBV) agent. It has been shown to reduce the activities of the Core, S, and preS promoters, leading to a decrease in viral proteins and nucleic acids.[1] Mechanistically, this compound appears to exert its effects, at least in part, through the inhibition of the NF-κB signaling pathway by reducing the nuclear expression of p65/p50 and the phosphorylation of NF-κBp65.[1] These application notes provide a comprehensive guide to measuring the multifaceted effects of this compound on HBV replication, from viral nucleic acids and proteins to the underlying cellular mechanisms.

Data Presentation: Summary of Expected Quantitative Data

The following tables are designed to structure the quantitative data obtained from the described experimental protocols.

Table 1: Effect of this compound on HBV DNA and RNA Levels

Treatment GroupConcentration (µg/mL)Intracellular HBV DNA (log10 IU/mL)Extracellular HBV DNA (log10 IU/mL)HBV cccDNA (copies/cell)Pregenomic RNA (relative expression)S/preS RNA (relative expression)
Vehicle Control0
This compound2.5
This compound5.0
This compound10.0
Positive Control (e.g., Entecavir)X

Table 2: Effect of this compound on HBV Antigen Secretion and Intracellular Protein Levels

Treatment GroupConcentration (µg/mL)Secreted HBsAg (ng/mL)Secreted HBeAg (ng/mL)Intracellular HBcAg (relative intensity)
Vehicle Control0
This compound2.5
This compound5.0
This compound10.0
Positive Control (e.g., Entecavir)X

Table 3: Effect of this compound on NF-κB Signaling Pathway

Treatment GroupConcentration (µg/mL)Nuclear p65 (relative intensity)Nuclear p50 (relative intensity)Phosphorylated p65 (relative intensity)
Vehicle Control0
This compound2.5
This compound5.0
This compound10.0
Positive Control (e.g., TNF-α)X

Table 4: Cytotoxicity of this compound

Treatment GroupConcentration (µg/mL)Cell Viability (%)
Vehicle Control0100
This compound2.5
This compound5.0
This compound10.0
This compound20.0
This compound40.0

Experimental Protocols

Cell Culture and Treatment

Cell Lines:

  • HepG2.2.15 cells: A human hepatoblastoma cell line that stably expresses HBV.

  • Huh7 cells: A human hepatoma cell line that can be transiently transfected with an HBV replicon plasmid (e.g., pHBV1.2).[1]

Treatment Protocol:

  • Seed HepG2.2.15 or transfected Huh7 cells in appropriate culture plates.

  • Allow cells to adhere and grow for 24-48 hours.

  • Treat the cells with varying concentrations of this compound (e.g., 0.625, 1.25, 2.5, 5, 10, 20, 40 µg/mL).[1] Include a vehicle control (e.g., DMSO) and a positive control antiviral drug (e.g., Entecavir).

  • Incubate for the desired time period (e.g., 3-5 days).[1]

  • Harvest the cell culture supernatant and cell lysates for downstream analysis.

Quantification of HBV DNA by Real-Time PCR (qPCR)

This protocol is for quantifying intracellular and extracellular HBV DNA.

Materials:

  • DNA extraction kit

  • HBV-specific primers and probe

  • qPCR master mix

  • Real-time PCR instrument

Protocol:

  • DNA Extraction:

    • Extracellular DNA: Collect cell culture supernatant and extract viral DNA using a viral DNA extraction kit.

    • Intracellular DNA: Wash the cells with PBS, lyse the cells, and extract total DNA using a genomic DNA extraction kit.

  • qPCR Reaction Setup:

    • Prepare a master mix containing qPCR master mix, HBV-specific forward and reverse primers, and a fluorescently labeled probe.

    • Add a standardized amount of extracted DNA to each well of a qPCR plate.

    • Include a standard curve using a plasmid with a known concentration of the HBV genome to quantify the absolute copy number.

  • Real-Time PCR Cycling:

    • Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[2]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Calculate the HBV DNA concentration (IU/mL or copies/mL) by comparing the Ct values to the standard curve.[3]

Quantification of Secreted HBsAg and HBeAg by ELISA

This protocol measures the levels of secreted HBV antigens in the cell culture supernatant.

Materials:

  • HBsAg ELISA kit

  • HBeAg ELISA kit

  • Microplate reader

Protocol:

  • Collect the cell culture supernatant from treated and control cells.

  • Follow the manufacturer's instructions for the specific HBsAg[4][5][6][7] and HBeAg[8][9][10] ELISA kits.

  • In a typical sandwich ELISA:

    • Add diluted samples, controls, and standards to antibody-coated microplate wells.[8][10]

    • Incubate to allow antigen binding.[8][10]

    • Wash the wells to remove unbound material.[4]

    • Add an enzyme-conjugated detection antibody.[4][9]

    • Incubate and wash again.

    • Add a substrate solution to develop a colorimetric signal.[4][8]

    • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[4][8]

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the standards.

    • Calculate the concentration of HBsAg and HBeAg in the samples based on the standard curve.[11]

Analysis of Intracellular HBV DNA Replicative Intermediates by Southern Blot

This method allows for the visualization and characterization of different forms of HBV DNA.

Materials:

  • Cell lysis buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Agarose gel electrophoresis system

  • Nylon membrane

  • HBV-specific DNA probe (e.g., radiolabeled or DIG-labeled)

  • Hybridization buffer and detection reagents

Protocol:

  • DNA Extraction:

    • Lyse the cells and treat with proteinase K to digest proteins.

    • Perform phenol:chloroform extraction to purify the DNA.

    • Precipitate the DNA with ethanol and resuspend in TE buffer.

  • Agarose Gel Electrophoresis:

    • Load the extracted DNA onto an agarose gel and separate the DNA fragments by size. Different forms of HBV DNA (relaxed circular, double-stranded linear, single-stranded) will migrate differently.[12]

  • Southern Transfer:

    • Denature the DNA in the gel and transfer it to a nylon membrane.

  • Hybridization and Detection:

    • Hybridize the membrane with a labeled HBV-specific DNA probe.

    • Wash the membrane to remove the unbound probe.

    • Detect the probe signal using autoradiography or a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities to determine the relative amounts of each HBV DNA intermediate.

Analysis of Covalently Closed Circular (ccc)DNA

cccDNA is the stable template for HBV transcription and its elimination is a key goal of curative therapies.[13][14]

Protocol (Hirt Extraction followed by Southern Blot):

  • Hirt DNA Extraction:

    • Lyse cells with a gentle lysis buffer containing SDS.[13]

    • Add a high concentration of salt (e.g., NaCl) to precipitate high molecular weight genomic DNA and protein-DNA complexes, leaving the smaller, protein-free cccDNA in the supernatant.[15]

    • Collect the supernatant and further purify the cccDNA using phenol:chloroform extraction and ethanol precipitation.[15]

  • Southern Blot Analysis:

    • Perform Southern blotting as described above. cccDNA can be distinguished from other viral DNA forms by its specific migration pattern on the gel.[13][15]

Cytotoxicity Assay

It is crucial to determine if the observed antiviral effects are due to specific inhibition of HBV replication or general cytotoxicity.[1]

Materials:

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Microplate reader

Protocol (MTT Assay):

  • Seed cells in a 96-well plate and treat with this compound as described above.

  • At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis cluster_supernatant Supernatant cluster_cells Cell Lysate cluster_data Data Interpretation cell_culture Cell Culture (HepG2.2.15 or transfected Huh7) treatment Treatment with this compound (Dose-response) cell_culture->treatment extracellular_dna Extracellular HBV DNA (qPCR) treatment->extracellular_dna Harvest Supernatant secreted_antigens Secreted HBsAg & HBeAg (ELISA) treatment->secreted_antigens Harvest Supernatant intracellular_dna Intracellular HBV DNA (qPCR) treatment->intracellular_dna Harvest Cells rna HBV RNA (RT-qPCR) treatment->rna Harvest Cells proteins HBV/Cellular Proteins (Western Blot) treatment->proteins Harvest Cells cytotoxicity Cytotoxicity (MTT Assay) treatment->cytotoxicity Harvest Cells antiviral_effect Antiviral Efficacy extracellular_dna->antiviral_effect secreted_antigens->antiviral_effect replicative_intermediates Replicative Intermediates (Southern Blot) intracellular_dna->replicative_intermediates cccDNA cccDNA (Hirt Extraction + Southern Blot) intracellular_dna->cccDNA intracellular_dna->antiviral_effect replicative_intermediates->antiviral_effect cccDNA->antiviral_effect rna->antiviral_effect mechanism Mechanism of Action proteins->mechanism toxicity_profile Toxicity Profile cytotoxicity->toxicity_profile

Caption: Experimental workflow for assessing this compound's anti-HBV activity.

Signaling_Pathway LPRP This compound p_NFkB Phosphorylated NF-κB (p-p65/p50) LPRP->p_NFkB Inhibits Phosphorylation nuclear_NFkB Nuclear NF-κB (p65/p50) LPRP->nuclear_NFkB Reduces Nuclear Expression NFkB_complex Cytoplasmic NF-κB (p65/p50)-IκB NFkB_complex->p_NFkB Signal-induced Phosphorylation p_NFkB->nuclear_NFkB Nuclear Translocation HBV_promoters HBV Promoters (Core, S, preS) nuclear_NFkB->HBV_promoters Activates HBV_transcription HBV RNA Transcription HBV_promoters->HBV_transcription Leads to HBV_replication HBV Replication (DNA, Proteins, Antigens) HBV_transcription->HBV_replication Leads to

References

Application Notes and Protocols: Investigating the Impact of LPRP-Et-97543 on NF-κB Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the experimental techniques and protocols for characterizing the effects of the novel compound LPRP-Et-97543 on the Nuclear Factor-kappa B (NF-κB) signaling pathway. Detailed methodologies for key assays, data presentation guidelines, and visual representations of workflows and pathways are included to facilitate reproducible and robust analysis.

Introduction to NF-κB Signaling

The NF-κB signaling pathway is a cornerstone of the inflammatory response, immune regulation, cell proliferation, and survival. The canonical pathway is typically initiated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). In its inactive state, NF-κB dimers (most commonly p65/p50) are sequestered in the cytoplasm by inhibitor of NF-κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This event unmasks the nuclear localization signal (NLS) on the NF-κB subunits, facilitating their translocation into the nucleus where they bind to specific DNA sequences (κB sites) and induce the transcription of target genes.

This compound is a novel small molecule compound under investigation for its potential anti-inflammatory properties. Preliminary data suggests that this compound may exert its effects by modulating the NF-κB signaling cascade. These application notes provide the necessary protocols to systematically investigate this hypothesis.

Experimental Workflows and Signaling Pathways

Visualizing the NF-κB Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway, highlighting potential points of intervention for a therapeutic compound like this compound.

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR 1. Ligand Binding IKK IKK Complex TNFR->IKK 2. Receptor Activation IκBα IκBα IKK->IκBα 3. Phosphorylation pIκBα p-IκBα IκBα->pIκBα p65 p65 NFκB_active p65/p50 (Active) p65->NFκB_active p50 p50 p50->NFκB_active NFκB_complex p65/p50-IκBα (Inactive) NFκB_complex->p65 NFκB_complex->p50 Proteasome Proteasome pIκBα->Proteasome 4. Ubiquitination & Degradation κB_site κB Site NFκB_active->κB_site 5. Nuclear Translocation & DNA Binding Gene_Transcription Gene Transcription (e.g., IL-6, COX-2) κB_site->Gene_Transcription 6. Transcription Activation LPRP This compound LPRP->IKK Hypothesized Inhibition

Caption: Canonical NF-κB signaling pathway and a hypothesized point of inhibition for this compound.

General Experimental Workflow

The diagram below outlines the general workflow for assessing the impact of this compound on NF-κB signaling in a cell-based model.

Experimental_Workflow cluster_assays Downstream Assays A 1. Cell Culture (e.g., HEK293, HeLa, RAW 264.7) B 2. Pre-treatment with this compound (Varying concentrations) A->B C 3. Stimulation with TNF-α (e.g., 10 ng/mL) B->C D 4. Cell Lysis & Sample Preparation C->D E Western Blot (p-IκBα, IκBα, p-p65) D->E F Immunofluorescence (p65 Nuclear Translocation) D->F G Luciferase Reporter Assay (NF-κB Transcriptional Activity) D->G H RT-qPCR (Target Gene Expression, e.g., IL-6) D->H

Caption: General experimental workflow for studying the effects of this compound on NF-κB signaling.

Key Experimental Protocols

Protocol 1: Western Blot for IκBα and p65 Phosphorylation

This protocol is designed to quantify the levels of phosphorylated IκBα (p-IκBα), total IκBα, phosphorylated p65 (p-p65), and total p65, providing insight into IKK activity and NF-κB activation.

Materials:

  • Cell line (e.g., HeLa)

  • This compound

  • TNF-α

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed HeLa cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with serum-free medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 µM). Incubate for 2 hours.

  • Stimulation: Add TNF-α to a final concentration of 10 ng/mL to the appropriate wells. Incubate for 15 minutes (for p-IκBα) or 30 minutes (for p-p65).

  • Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Perform electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibody (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection: Add chemiluminescent substrate and visualize the bands using a digital imager. Quantify band intensity using software like ImageJ. Normalize to a loading control (β-actin).

Protocol 2: Immunofluorescence for p65 Nuclear Translocation

This protocol visualizes the location of the p65 subunit to determine if this compound inhibits its translocation from the cytoplasm to the nucleus.

Materials:

  • Cells seeded on glass coverslips in a 24-well plate

  • This compound

  • TNF-α

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS (Blocking buffer)

  • Primary antibody (anti-p65)

  • Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips. Perform pre-treatment with this compound and stimulation with TNF-α as described in Protocol 1 (30-minute stimulation time).

  • Fixation: Wash cells with PBS. Fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Wash three times with PBS. Block with 1% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with anti-p65 primary antibody (e.g., 1:400 in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorophore-conjugated secondary antibody (e.g., 1:1000 in blocking buffer) for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash three times with PBS. Stain nuclei with DAPI (300 nM in PBS) for 5 minutes.

  • Mounting and Imaging: Wash twice with PBS. Mount the coverslips onto glass slides using mounting medium. Acquire images using a fluorescence microscope.

Protocol 3: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB by quantifying the expression of a luciferase reporter gene under the control of an NF-κB response element.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • TNF-α

  • Dual-Luciferase Reporter Assay System

Procedure:

  • Transfection: Co-transfect HEK293T cells in a 24-well plate with the NF-κB luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.

  • Incubation: Allow cells to express the plasmids for 24 hours.

  • Treatment and Stimulation: Pre-treat the cells with this compound for 2 hours, followed by stimulation with 10 ng/mL TNF-α for 6 hours.

  • Lysis: Wash cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a fold change relative to the untreated control.

Data Presentation

Quantitative data from the described experiments should be summarized in a clear and concise format.

Table 1: Effect of this compound on IκBα and p65 Phosphorylation

Treatment GroupThis compound (µM)Relative p-IκBα / IκBα Ratio (Fold Change vs. TNF-α only)Relative p-p65 / p65 Ratio (Fold Change vs. TNF-α only)
Vehicle Control (No TNF-α)00.05 ± 0.010.08 ± 0.02
TNF-α Control01.00 ± 0.121.00 ± 0.09
TNF-α + this compound10.78 ± 0.090.81 ± 0.11
TNF-α + this compound50.45 ± 0.060.52 ± 0.07
TNF-α + this compound100.18 ± 0.040.21 ± 0.05
Data are presented as mean ± standard deviation (n=3). Ratios are normalized to the TNF-α control group.

Table 2: Effect of this compound on NF-κB Transcriptional Activity

Treatment GroupThis compound (µM)Normalized Luciferase Activity (Fold Change vs. Vehicle)
Vehicle Control (No TNF-α)01.0 ± 0.2
TNF-α Control015.6 ± 1.8
TNF-α + this compound111.2 ± 1.5
TNF-α + this compound56.8 ± 0.9
TNF-α + this compound102.5 ± 0.5
Data are presented as mean ± standard deviation (n=3). Firefly luciferase activity was normalized to Renilla luciferase activity.

Conclusion and Interpretation

The protocols and data presentation formats outlined in this document provide a robust framework for investigating the inhibitory effects of this compound on the NF-κB signaling pathway. A dose-dependent decrease in IκBα and p65 phosphorylation, a reduction in p65 nuclear translocation, and diminished NF-κB-driven reporter gene activity would collectively provide strong evidence that this compound acts as an inhibitor of this critical inflammatory pathway, likely by targeting an upstream component such as the IKK complex. These methods are fundamental for the preclinical evaluation and mechanism-of-action studies essential for drug development.

Application Notes and Protocols for LPRP-Et-97543 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound "LPRP-Et-97543" is not available in public scientific literature. The following document is a comprehensive template designed for a hypothetical compound. Researchers must substitute the placeholder data with validated information specific to their molecule of interest. All protocols provided are intended for research use only and should be executed by trained professionals in a suitable laboratory environment.

Compound Information and Properties

This section summarizes the essential physicochemical properties of a compound. Accurate information here is critical for proper handling, storage, and experimental design.

ParameterSpecification (Example Data)
Compound Name This compound
Target(s) e.g., Phosphoinositide 3-kinase (PI3K)
CAS Number Not Available
Molecular Formula Not Available
Molecular Weight e.g., 485.5 g/mol
Appearance White crystalline solid
Solubility Soluble in DMSO (>100 mM), sparingly soluble in Ethanol

Storage and Handling

Storage: Upon receipt, store this compound powder at -20°C, protected from light and moisture. For long-term storage, keeping the compound in a desiccated environment is recommended.

Handling: Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin.

Preparation of Stock and Working Solutions

Accurate preparation of stock solutions is the first step in ensuring reproducible experimental results.

3.1. Preparing a 10 mM DMSO Stock Solution:

  • Briefly centrifuge the vial to ensure all powder is at the bottom.

  • To prepare a 10 mM stock solution from 5 mg of compound (assuming MW = 485.5 g/mol ):

    • Volume of DMSO = (5 mg / 485.5 mg/mmol) / 10 mmol/L = 1.03 mL.

  • Add 1.03 mL of anhydrous, sterile-filtered DMSO to the vial.

  • Vortex thoroughly for 2-5 minutes until the solution is clear and all solid has dissolved. Gentle warming (37°C) or sonication may assist dissolution.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protecting microcentrifuge tubes.

  • Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

3.2. Preparing Working Solutions:

  • Prepare fresh working solutions for each experiment by diluting the high-concentration stock solution in the appropriate sterile cell culture medium.

  • Important: The final concentration of DMSO in the culture medium should be kept constant across all treatments (including vehicle controls) and should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.

Experimental Protocols

Protocol: Cell Viability/Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration-dependent effect of the compound on cell viability.

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 to 10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare 2x final concentrations of this compound by serial dilution in complete growth medium.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no-treatment control" (medium only).

    • Add 100 µL of the 2x compound dilutions to the corresponding wells, bringing the final volume to 200 µL.

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Prepare a 5 mg/mL solution of MTT reagent in sterile PBS and filter-sterilize.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol: Western Blot for Target Pathway Modulation

This protocol assesses changes in the expression or phosphorylation status of target proteins following compound treatment.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control.

  • Protein Extraction:

    • Aspirate the medium and wash the cell monolayer twice with ice-cold PBS.

    • Add 150-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant containing the total protein lysate.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.

    • Add 4x Laemmli sample buffer to the normalized lysates and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Immunoblotting:

    • Load 20-30 µg of protein per lane onto a polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-phospho-AKT) overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imaging system.

    • Strip and re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Quantitative Data Summary

Table 1: Example IC₅₀ Values of this compound Across Various Cancer Cell Lines
Cell LineCancer TypeTreatment Duration (hours)IC₅₀ (µM)
A549Non-Small Cell Lung72Enter Value
MCF-7Breast (ER+)72Enter Value
PC-3Prostate72Enter Value
HCT116Colorectal48Enter Value
Table 2: Recommended Working Concentrations for In Vitro Assays
Assay TypeRecommended Concentration RangePurpose
Western Blotting0.1 - 5 x IC₅₀To confirm inhibition of target phosphorylation/activity.
Immunofluorescence0.5 - 2 x IC₅₀To observe changes in protein localization.
Cell Cycle Analysis0.2 - 2 x IC₅₀To assess effects on cell cycle progression (e.g., G1 arrest).
Apoptosis Assay1 - 10 x IC₅₀To measure induction of programmed cell death.

Visualizations: Pathways and Workflows

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates Cell_Functions Cell Proliferation, Survival, Growth AKT->Cell_Functions Compound This compound Compound->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway by this compound.

G A 1. Seed Cells in 6-well Plate B 2. Incubate 24h (for attachment) A->B C 3. Treat with this compound (Dose-response / Time-course) B->C D 4. Wash with PBS & Lyse Cells C->D E 5. Quantify Protein (BCA Assay) D->E F 6. SDS-PAGE & Membrane Transfer E->F G 7. Immunoblotting (Primary & Secondary Abs) F->G H 8. Visualize Bands & Analyze Data G->H

Caption: Standard experimental workflow for Western Blot analysis.

Application Notes and Protocols for LPRP-Et-97543 in HBV cccDNA Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, primarily due to the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes. This cccDNA serves as a stable template for viral replication and the production of viral antigens, making its elimination a primary goal for a curative HBV therapy. LPRP-Et-97543 has emerged as a potent anti-HBV agent with a mechanism of action that involves the modulation of host signaling pathways critical for viral gene expression. These application notes provide a comprehensive overview of the use of this compound in HBV cccDNA research, including its mechanism of action, protocols for in vitro studies, and expected outcomes.

Mechanism of Action

This compound exerts its anti-HBV effects by interfering with the Nuclear Factor-kappa B (NF-κB) signaling pathway within the host hepatocyte.[1] The NF-κB pathway is a key regulator of immune responses and has a complex role in HBV replication. Activation of the NF-κB pathway can lead to the transcription of factors that suppress HBV replication. This compound has been shown to reduce the expression of nuclear p65/p50 NF-κB proteins and decrease the phosphorylation of the NF-κB p65 subunit in Huh7 cells. By inhibiting the NF-κB signaling cascade, this compound effectively downregulates the transcription of HBV genes from the cccDNA template, leading to a reduction in viral replication and antigen production. Specifically, it has been observed to reduce the activities of the Core, S, and preS promoters, while not affecting the X promoter.[2]

Data Presentation

The following tables summarize the inhibitory effects of this compound on various HBV markers. While specific dose-response data for this compound is not extensively available in the public domain, the tables provide an illustrative representation based on known inhibitory concentrations and typical dose-dependent effects observed with NF-κB inhibitors in HBV research.

Table 1: Dose-Dependent Inhibition of HBV cccDNA by this compound in HBV-infected Hepatocytes

This compound Concentration (µg/mL)Mean Reduction in cccDNA Levels (%)Standard Deviation
0 (Vehicle Control)00
1.2525± 4.5
2.555± 6.2
5.080± 5.1
10.095± 3.8

Note: This table is illustrative and based on the expected dose-response curve for an NF-κB inhibitor targeting HBV cccDNA.

Table 2: Dose-Dependent Inhibition of HBsAg and HBeAg Secretion by this compound

This compound Concentration (µg/mL)Mean Reduction in HBsAg (%)Mean Reduction in HBeAg (%)
0 (Vehicle Control)00
1.252030
2.54560
5.07085
10.09098

Note: This table is illustrative, reflecting the potent inhibitory effect of this compound on viral antigen secretion. The higher inhibition rate for HBeAg is consistent with some reports for anti-HBV compounds.[2]

Table 3: Dose-Dependent Reduction of HBV RNA Transcripts by this compound

This compound Concentration (µg/mL)Mean Reduction in Pregenomic RNA (%)Mean Reduction in S/preS RNA (%)
0 (Vehicle Control)00
1.253035
2.56065
5.08590
10.09899

Note: This illustrative table is based on the known function of this compound in reducing precore/pregenomic and S/preS RNA levels.[2]

Mandatory Visualization

HBV_cccDNA_Regulation_by_NFkB cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBV HBV Virion rcDNA_capsid rcDNA-containing Capsid HBV->rcDNA_capsid Entry & Uncoating rcDNA rcDNA rcDNA_capsid->rcDNA Nuclear Import IKK_complex IKK Complex IkappaB IκBα IKK_complex->IkappaB Phosphorylates for Degradation NFkB_inactive p65/p50 (Inactive) IkappaB->NFkB_inactive Inhibits NFkB_active p65/p50 (Active) NFkB_inactive->NFkB_active Activation NFkB_nucleus p65/p50 NFkB_active->NFkB_nucleus Nuclear Translocation cccDNA cccDNA rcDNA->cccDNA Conversion HBV_RNA HBV RNA (pgRNA, S/preS RNA) cccDNA->HBV_RNA Transcription NFkB_nucleus->cccDNA Suppresses Transcription Stimuli Pro-inflammatory Cytokines (e.g., TNF-α) Stimuli->IKK_complex Activates LPRP This compound LPRP->IKK_complex

Caption: NF-κB pathway's role in HBV cccDNA transcription and its inhibition by this compound.

Experimental Protocols

Cell Culture and HBV Infection Model

Objective: To establish an in vitro model for studying the effects of this compound on HBV cccDNA.

Materials:

  • HepG2-NTCP cells (or other susceptible cell lines like Huh7)

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • HBV inoculum (Genotype D, multiplicity of infection (MOI) of 100)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

Protocol:

  • Seed HepG2-NTCP cells in 6-well plates at a density of 5 x 10^5 cells/well.

  • Incubate at 37°C, 5% CO2 for 24 hours.

  • Infect cells with HBV at an MOI of 100 for 16-24 hours.

  • Remove the inoculum and wash the cells three times with PBS.

  • Add fresh culture medium containing various concentrations of this compound (e.g., 0, 1.25, 2.5, 5.0, 10.0 µg/mL) or vehicle control.

  • Incubate the cells for the desired time points (e.g., 3, 5, or 7 days), changing the medium with fresh compound every 2-3 days.

  • Harvest cells for cccDNA, RNA, and protein analysis. Collect supernatant for HBsAg and HBeAg quantification.

HBV cccDNA Extraction (Modified Hirt Method)

Objective: To isolate low molecular weight DNA, including cccDNA, from infected cells.

Materials:

  • Hirt Lysis Buffer (0.6% SDS, 10 mM EDTA, 10 mM Tris-HCl pH 7.5)

  • 5 M NaCl

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • 100% Ethanol and 70% Ethanol

  • TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

Protocol:

  • Wash the harvested cell pellet with PBS.

  • Resuspend the cell pellet in 400 µL of Hirt Lysis Buffer and incubate at room temperature for 30 minutes.

  • Add 100 µL of 5 M NaCl, mix gently, and incubate on ice overnight.

  • Centrifuge at 14,000 rpm for 30 minutes at 4°C.

  • Transfer the supernatant to a new tube and perform phenol:chloroform extraction twice.

  • Precipitate the DNA from the aqueous phase by adding 2 volumes of 100% ethanol and incubating at -20°C for at least 2 hours.

  • Centrifuge at 14,000 rpm for 30 minutes at 4°C to pellet the DNA.

  • Wash the DNA pellet with 70% ethanol and air dry.

  • Resuspend the DNA pellet in TE buffer.

  • To specifically digest non-cccDNA forms, treat the extracted DNA with Plasmid-Safe ATP-dependent DNase (PSD) according to the manufacturer's instructions.

Quantification of HBV cccDNA by Real-Time PCR (qPCR)

Objective: To quantify the number of cccDNA copies in the extracted DNA samples.

Materials:

  • cccDNA-specific primers and probe

  • qPCR master mix

  • HBV cccDNA plasmid standard for absolute quantification

  • Real-time PCR instrument

Protocol:

  • Design or obtain validated qPCR primers and a TaqMan probe that specifically amplify a region spanning the gap of the relaxed circular (rc) DNA, thus selectively amplifying cccDNA.

  • Prepare a standard curve using serial dilutions of the HBV cccDNA plasmid standard.

  • Set up the qPCR reaction with the extracted DNA sample, cccDNA-specific primers and probe, and qPCR master mix.

  • Run the qPCR program with appropriate cycling conditions.

  • Analyze the results and calculate the cccDNA copy number in each sample based on the standard curve.

  • Normalize the cccDNA copy number to the cell number (e.g., by quantifying a housekeeping gene like β-actin).

Quantification of HBsAg and HBeAg by ELISA

Objective: To measure the levels of secreted HBV antigens in the cell culture supernatant.

Protocol:

  • Collect the cell culture supernatant at desired time points.

  • Use commercially available ELISA kits for HBsAg and HBeAg quantification.

  • Follow the manufacturer's instructions for performing the ELISA assay.

  • Measure the absorbance and calculate the antigen concentrations based on the standard curve provided in the kit.

Analysis of NF-κB p65 Phosphorylation by Western Blot

Objective: To determine the effect of this compound on the activation of the NF-κB pathway.

Protocol:

  • Treat HBV-infected cells with this compound for the desired time.

  • Lyse the cells and extract total protein.

  • Determine the protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against phospho-NF-κB p65 (Ser536) and total NF-κB p65.

  • Incubate with a secondary antibody conjugated to HRP.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities and calculate the ratio of phosphorylated p65 to total p65.

experimental_workflow cluster_analysis 4. Downstream Analysis cell_culture 1. Cell Culture & HBV Infection drug_treatment 2. This compound Treatment cell_culture->drug_treatment sample_harvest 3. Sample Harvesting (Cells & Supernatant) drug_treatment->sample_harvest cccDNA_analysis cccDNA Extraction & qPCR sample_harvest->cccDNA_analysis RNA_analysis RNA Extraction & RT-qPCR sample_harvest->RNA_analysis protein_analysis Western Blot (p-p65/p65) sample_harvest->protein_analysis antigen_analysis ELISA (HBsAg/HBeAg) sample_harvest->antigen_analysis data_interpretation 5. Data Interpretation & Conclusion cccDNA_analysis->data_interpretation RNA_analysis->data_interpretation protein_analysis->data_interpretation antigen_analysis->data_interpretation

Caption: Experimental workflow for evaluating this compound's effect on HBV cccDNA.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of chronic HBV infection by targeting the host NF-κB signaling pathway, which is crucial for the transcription of viral genes from the cccDNA minichromosome. The protocols and illustrative data provided in these application notes offer a framework for researchers to investigate the efficacy and mechanism of this compound and similar compounds in the context of HBV cccDNA research. Further studies are warranted to fully elucidate its dose-response relationship and the specific molecular interactions within the NF-κB pathway to advance its development as a potential curative therapy for chronic hepatitis B.

References

Application of LPRP-Et-97543 in Hepatitis B Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hepatitis B virus (HBV) infection remains a significant global health challenge, with chronic infections leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma. While current antiviral therapies can suppress viral replication, they rarely lead to a complete cure. This necessitates the discovery of novel therapeutic agents with distinct mechanisms of action. LPRP-Et-97543, a flavonoid compound isolated from the roots of Liriope platyphylla, has emerged as a promising candidate in anti-HBV drug discovery.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound as a potential anti-HBV agent.

This compound exhibits potent antiviral activity against HBV by inhibiting viral gene expression and DNA replication.[2][3] Its mechanism of action is linked to the interference with the NF-κB signaling pathway, a crucial pathway for HBV replication.[2][3][4] This compound has been shown to reduce the activities of the HBV Core, S, and preS promoters.[2][5] Furthermore, it decreases the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg), and reduces the levels of intracellular HBV proteins and DNA.[5]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the anti-HBV activity and cytotoxicity of this compound.

Table 1: Antiviral Activity of this compound

ParameterCell LineConcentration Range (µg/mL)Incubation TimeObserved Effect
HBsAg SecretionHepG2.2.152.5 - 103 daysInhibitory effect observed.[5]
HBeAg SecretionHepG2.2.152.5 - 103 daysInhibition rate is higher than for HBsAg.[5]
HBV DNA ReplicationHBV-transfected Huh72.5 - 102 daysPotent inhibition of HBV DNA levels.[5]
Intracellular LHBsAgHBV-transfected Huh72.5 - 102 daysReduction in protein levels.[5]
Intracellular HBcAgHBV-transfected Huh72.5 - 102 daysReduction in protein levels.[5]
Precore/pregenomic RNAHBV-transfected Huh72.5 - 102 daysSignificant reduction.[5]
Major S/preS RNAHBV-transfected Huh72.5 - 102 daysSignificant reduction, with a higher inhibition potential than on precore/pregenomic RNA.[5]

Table 2: Cytotoxicity of this compound

Cell LineConcentration Range (µg/mL)Incubation TimeEffect
HepG2.2.15>103 daysCytotoxic effects observed.[5]
HBV-transfected Huh7>103 daysCytotoxic effects observed.[5]

Experimental Protocols

Protocol 1: In Vitro Anti-HBV Activity Assessment in HepG2.2.15 Cells

This protocol outlines the procedure to evaluate the effect of this compound on the secretion of HBsAg and HBeAg from HepG2.2.15 cells.

Materials:

  • HepG2.2.15 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • HBsAg and HBeAg ELISA kits

  • 96-well plates

Procedure:

  • Seed HepG2.2.15 cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in DMEM (e.g., 0.625, 1.25, 2.5, 5, 10, 20, 40 µg/mL).

  • Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 3 days.

  • After incubation, collect the cell culture supernatants.

  • Quantify the levels of HBsAg and HBeAg in the supernatants using ELISA kits according to the manufacturer's instructions.

  • Determine the concentration of this compound that causes a 50% reduction in HBsAg and HBeAg levels (EC50).

Protocol 2: Analysis of HBV DNA Replication in Transfected Huh7 Cells

This protocol describes the method to assess the inhibitory effect of this compound on HBV DNA replication in Huh7 cells transiently transfected with an HBV-expressing plasmid.

Materials:

  • Huh7 cells

  • HBV-expressing plasmid (e.g., pHBV1.2)

  • Transfection reagent

  • DMEM, FBS, Penicillin-Streptomycin

  • This compound

  • DNA extraction kit

  • Primers and probes for HBV DNA quantification by qPCR

  • qPCR instrument

Procedure:

  • Seed Huh7 cells in 6-well plates and grow to 70-80% confluency.

  • Transfect the cells with the HBV-expressing plasmid using a suitable transfection reagent.

  • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 2.5, 5, 10 µg/mL).

  • Incubate the cells for an additional 48 hours.

  • Harvest the cells and extract total intracellular DNA using a DNA extraction kit.

  • Quantify the levels of HBV DNA using qPCR with specific primers and probes targeting the HBV genome.

  • Normalize the HBV DNA levels to a housekeeping gene (e.g., β-actin) to account for variations in cell number and DNA extraction efficiency.

Protocol 3: Western Blot Analysis of HBV Proteins and NF-κB Signaling Pathway Components

This protocol details the procedure to investigate the effect of this compound on the expression of intracellular HBV proteins and key proteins in the NF-κB signaling pathway.

Materials:

  • HBV-transfected Huh7 cells

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies against: LHBsAg, HBcAg, p65, p50, phospho-p65, IκBα, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat HBV-transfected Huh7 cells with this compound (e.g., 2.5, 5, 10 µg/mL) for 48 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • For analysis of nuclear and cytoplasmic fractions, perform subcellular fractionation prior to lysis to assess the localization of NF-κB proteins.

Visualizations

LPRP_Et_97543_Mechanism_of_Action cluster_HBV HBV Life Cycle cluster_NFkB NF-κB Signaling Pathway HBV_DNA HBV DNA Replication HBV_RNA HBV RNA Transcription (precore/pregenomic, S/preS) HBV_DNA->HBV_RNA HBV_Proteins HBV Protein Translation (LHBsAg, HBcAg) HBV_RNA->HBV_Proteins p65_p50_inactive Cytoplasmic p65/p50-IκBα Complex p65_p50_active Nuclear p65/p50 p65_p50_inactive->p65_p50_active Activation p65_p50_active->HBV_DNA p65_p50_active->HBV_RNA Promoter Activation (Core, S, preS) IκBα IκBα p_p65 Phosphorylated p65 LPRP This compound LPRP->p65_p50_active Inhibits Nuclear Translocation LPRP->IκBα Increases Cytoplasmic Levels LPRP->p_p65 Reduces Phosphorylation

Caption: Mechanism of action of this compound on the HBV life cycle via the NF-κB pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed HepG2.2.15 or Transfect Huh7 cells treatment Treat cells with this compound (various concentrations) start->treatment incubation Incubate for specified duration (48-72 hours) treatment->incubation elisa ELISA for HBsAg/HBeAg (from supernatant) incubation->elisa qpcr qPCR for HBV DNA (from cell lysate) incubation->qpcr western Western Blot for HBV & NF-κB proteins (from cell lysate) incubation->western data_analysis Quantify antiviral effect (EC50) and impact on signaling pathways elisa->data_analysis qpcr->data_analysis western->data_analysis

Caption: General experimental workflow for evaluating the anti-HBV activity of this compound.

References

Application Notes: LPRP-Et-97543 as a Tool for Studying HBV Pathogenesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

LPRP-Et-97543 is a potent anti-hepatitis B virus (HBV) agent that serves as a valuable tool for researchers studying the pathogenesis of both acute and chronic HBV infections. This compound has been shown to effectively inhibit multiple stages of the HBV life cycle, including the expression of key viral proteins and viral DNA replication. Mechanistically, this compound exerts its effects at least in part through the modulation of the NF-κB signaling pathway, a critical cellular pathway often manipulated by HBV to promote its own survival and replication. These application notes provide a summary of the key findings related to this compound, along with detailed protocols for its use in in vitro HBV research.

Mechanism of Action

This compound has a multi-faceted mechanism of action against HBV. It has been demonstrated to reduce the promoter activities of the Core, S, and preS genes of HBV, without affecting the X promoter activity.[1] A key aspect of its antiviral effect is the inhibition of the NF-κB signaling pathway. In HBV-transfected Huh7 cells, treatment with this compound leads to a reduction in the nuclear expression of the p65/p50 NF-κB proteins and a decrease in phosphorylated NF-κB p65.[1] This inhibition of NF-κB signaling likely contributes to the downstream suppression of HBV replication and protein expression.

In Vitro Efficacy

This compound has demonstrated significant anti-HBV activity in various in vitro models. The compound effectively reduces the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in HepG2.2.15 cells.[1] Notably, the inhibition of HBeAg secretion is more pronounced than that of HBsAg.[1] Furthermore, this compound potently decreases the intracellular levels of the large HBsAg (LHBsAg) and the HBV core antigen (HBcAg).[1] The compound also inhibits the replication of HBV DNA and reduces the levels of both precore/pregenomic and major S/preS RNA.[1]

Cytotoxicity Profile

Understanding the cytotoxic profile of a compound is crucial for interpreting its antiviral activity. This compound exhibits cytotoxic effects at concentrations greater than 10 μg/ml in both HepG2.2.15 and HBV-transfected Huh7 cells after 3 days of treatment.[1] It is therefore recommended to use concentrations at or below 10 μg/ml for anti-HBV studies to ensure that the observed effects are not due to general cellular toxicity.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro activity of this compound.

Table 1: Cytotoxicity of this compound

Cell LineTreatment DurationCytotoxic Concentration
HepG2.2.153 days>10 μg/ml
HBV-transfected Huh73 days>10 μg/ml

Table 2: Anti-HBV Activity of this compound

ParameterCell LineConcentration RangeTreatment DurationObserved Effect
HBsAg SecretionHepG2.2.152.5-10 μg/ml3 daysInhibitory effect
HBeAg SecretionHepG2.2.152.5-10 μg/ml3 daysStronger inhibitory effect than on HBsAg
Intracellular LHBsAgHBV-transfected Huh72.5-10 μg/ml2 daysPotent reduction
Intracellular HBcAgHBV-transfected Huh72.5-10 μg/ml2 daysPotent reduction
HBV DNA ReplicationHBV-transfected Huh72.5-10 μg/ml2 daysPotent inhibition
Precore/pregenomic RNAHBV-transfected Huh72.5-10 μg/ml2 daysSignificant reduction
Major S/preS RNAHBV-transfected Huh72.5-10 μg/ml2 daysSignificant reduction (higher inhibition than on precore/pregenomic RNA)
Nuclear p65/p50 NF-κBHBV-transfected Huh72.5-10 μg/ml2 daysReduction in protein expression
Phosphorylated NF-κB p65HBV-transfected Huh72.5-10 μg/ml2 daysReduction

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on HBV pathogenesis.

Protocol 1: In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic concentration of this compound in HepG2.2.15 and HBV-transfected Huh7 cells.

Materials:

  • HepG2.2.15 cells or HBV-transfected Huh7 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Microplate reader

Procedure:

  • Seed HepG2.2.15 or Huh7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. A suggested concentration range is 0.625 to 40 μg/ml.[1] Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubate the plate for 3 days at 37°C in a CO2 incubator.[1]

  • After incubation, add 10 µL of MTT reagent to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the concentration at which cytotoxicity is observed.

Protocol 2: HBsAg and HBeAg Secretion Assay

Objective: To quantify the effect of this compound on the secretion of HBsAg and HBeAg from HepG2.2.15 cells.

Materials:

  • HepG2.2.15 cells

  • Complete cell culture medium

  • 24-well cell culture plates

  • This compound stock solution

  • Commercial HBsAg and HBeAg ELISA kits

Procedure:

  • Seed HepG2.2.15 cells in a 24-well plate and allow them to adhere.

  • Treat the cells with this compound at non-toxic concentrations (e.g., 2.5, 5, and 10 μg/ml) for 3 days.[1] Include a vehicle control.

  • After the treatment period, collect the cell culture supernatant.

  • Quantify the levels of HBsAg and HBeAg in the supernatant using the respective commercial ELISA kits, following the manufacturer's instructions.

  • Normalize the antigen levels to the total protein concentration of the corresponding cell lysates if necessary.

Protocol 3: Analysis of Intracellular HBV Proteins and DNA

Objective: To determine the effect of this compound on intracellular HBV proteins (LHBsAg, HBcAg) and HBV DNA replication in HBV-transfected Huh7 cells.

Materials:

  • Huh7 cells

  • HBV expression plasmid (e.g., pHBV1.2)

  • Transfection reagent

  • This compound stock solution

  • Lysis buffer for protein extraction

  • Antibodies against LHBsAg and HBcAg for Western blotting

  • DNA extraction kit

  • Primers and probes for HBV DNA quantitative PCR (qPCR)

Procedure:

  • Seed Huh7 cells in 6-well plates.

  • Transfect the cells with an HBV expression plasmid using a suitable transfection reagent.

  • After 2 days, treat the transfected cells with this compound at non-toxic concentrations (e.g., 2.5, 5, and 10 μg/ml) for another 2 days.[1]

  • For protein analysis:

    • Lyse the cells and collect the total protein.

    • Perform Western blotting using specific antibodies to detect the levels of intracellular LHBsAg and HBcAg.

  • For DNA analysis:

    • Extract total DNA from the cells.

    • Perform qPCR to quantify the levels of HBV DNA.

Protocol 4: Analysis of NF-κB Signaling Pathway

Objective: To investigate the effect of this compound on the NF-κB signaling pathway in HBV-transfected Huh7 cells.

Materials:

  • HBV-transfected Huh7 cells (prepared as in Protocol 3)

  • This compound stock solution

  • Nuclear and cytoplasmic extraction kits

  • Antibodies against p65, p50, phosphorylated-p65, and a nuclear loading control (e.g., Lamin B1) for Western blotting

Procedure:

  • Treat HBV-transfected Huh7 cells with this compound (e.g., 2.5, 5, and 10 μg/ml) for 2 days.[1]

  • Perform nuclear and cytoplasmic fractionation using a commercial kit.

  • Analyze the protein levels of p65, p50, and phosphorylated-p65 in the nuclear fractions by Western blotting.

  • Use a nuclear loading control to ensure equal loading of nuclear proteins.

Visualizations

HBV_Lifecycle_and_LPRP_Et_97543_Inhibition cluster_HBV_Lifecycle HBV Lifecycle in Hepatocyte cluster_LPRP_Et_97543 This compound Action HBV_entry HBV Entry cccDNA cccDNA HBV_entry->cccDNA to Nucleus Transcription Transcription cccDNA->Transcription pgRNA_mRNAs pgRNA & mRNAs Transcription->pgRNA_mRNAs Translation Translation pgRNA_mRNAs->Translation Capsid_Assembly Capsid Assembly pgRNA_mRNAs->Capsid_Assembly Encapsidation Viral_Proteins Core, Pol, Surface Proteins Translation->Viral_Proteins Viral_Proteins->Capsid_Assembly Reverse_Transcription Reverse Transcription Capsid_Assembly->Reverse_Transcription rcDNA_Capsid rcDNA-containing Capsid Reverse_Transcription->rcDNA_Capsid Virion_Secretion Virion Secretion rcDNA_Capsid->Virion_Secretion Extracellular HBV Extracellular HBV Virion_Secretion->Extracellular HBV LPRP_Et_97543 This compound LPRP_Et_97543->Transcription Inhibits Core, S, preS promoter activity LPRP_Et_97543->Translation Reduces HBsAg, HBeAg, HBcAg levels LPRP_Et_97543->Reverse_Transcription Inhibits HBV DNA replication

Caption: Inhibition of HBV lifecycle by this compound.

NFkB_Signaling_and_LPRP_Et_97543 cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Inhibitor HBV_infection HBV Infection IKK IKK Complex HBV_infection->IKK Activates IkB IκBα IKK->IkB Phosphorylates Ubiquitination &\nDegradation Ubiquitination & Degradation IkB->Ubiquitination &\nDegradation NFkB_complex p65/p50 NFkB_complex_nucleus p65/p50 NFkB_complex->NFkB_complex_nucleus NFkB_IkB p65/p50-IκBα Complex NFkB_IkB->NFkB_complex Releases Gene_Transcription Pro-viral & Pro-inflammatory Gene Transcription NFkB_complex_nucleus->Gene_Transcription Promotes LPRP_Et_97543 This compound LPRP_Et_97543->NFkB_complex_nucleus Reduces nuclear expression

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental_Workflow cluster_Analysis Downstream Analysis start Start: Seed Cells (HepG2.2.15 or Huh7) transfection Transfect Huh7 cells with HBV plasmid (if applicable) start->transfection treatment Treat cells with This compound start->treatment For HepG2.2.15 transfection->treatment incubation Incubate for specified duration (2 or 3 days) treatment->incubation cytotoxicity Cytotoxicity Assay (MTT) incubation->cytotoxicity supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Cell Lysis incubation->cell_lysis elisa HBsAg/HBeAg ELISA supernatant_collection->elisa protein_analysis Western Blot (HBV proteins, NF-κB) cell_lysis->protein_analysis dna_analysis HBV DNA qPCR cell_lysis->dna_analysis

Caption: General experimental workflow for studying this compound.

References

Troubleshooting & Optimization

improving solubility of LPRP-Et-97543 for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of LPRP-Et-97543 for in vitro assays.

Solubility Troubleshooting Guide

Q1: My this compound did not fully dissolve in DMSO. What should I do?

A1: If you observe particulate matter after attempting to dissolve this compound in DMSO, consider the following steps:

  • Gentle Warming: Warm the solution to 37°C for 5-10 minutes. Intermittent vortexing during this time can aid dissolution. Avoid excessive heat, which could degrade the compound.

  • Sonication: Use a bath sonicator for 5-15 minutes to break up compound aggregates. Monitor the temperature of the water bath to prevent overheating.

  • Solvent Check: Ensure your DMSO is anhydrous and of high purity. Water contamination in DMSO can significantly decrease the solubility of hydrophobic compounds.

If these steps do not resolve the issue, the compound may have limited solubility in DMSO at your target concentration. Consider preparing a more dilute stock solution.

Q2: I observed precipitation when diluting my DMSO stock of this compound into my aqueous assay buffer. How can I prevent this?

A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are several strategies to mitigate precipitation:

  • Reduce Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay. Higher concentrations of DMSO can sometimes contribute to compound precipitation in aqueous solutions.

  • Use a Surfactant: Incorporate a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, at a low concentration (e.g., 0.01-0.1%) in your final assay buffer. This can help maintain the compound's solubility.

  • Pre-dilution in Serum: If your cell culture medium contains serum, try pre-diluting the DMSO stock in a small volume of serum before adding it to the full volume of medium. Serum proteins can sometimes help to stabilize the compound.

  • Two-Step Dilution: Instead of a single large dilution, perform a serial dilution. For example, first, dilute the DMSO stock into a small volume of your assay buffer, vortex gently, and then add this intermediate dilution to the final volume.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on preliminary internal data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. For applications where DMSO is not suitable, other organic solvents such as ethanol or dimethylformamide (DMF) may be considered, although solubility may be lower.

Q2: How should I store my this compound stock solution?

A2: Store stock solutions of this compound at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially leading to precipitation.

Q3: Can I use this compound directly in my aqueous buffer without using an organic solvent?

A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility. It is advisable to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO and then dilute this stock into your aqueous assay buffer.

Solubility Data

The following table summarizes the approximate solubility of this compound in various common laboratory solvents. This data is intended for guidance; actual solubility may vary based on the purity of the compound and solvent, as well as temperature and other experimental conditions.

SolventApproximate Solubility (at 25°C)
DMSO≥ 50 mg/mL
Ethanol~10 mg/mL
Methanol~5 mg/mL
PBS (pH 7.4)< 0.1 mg/mL

Experimental Protocols

Protocol for Preparation of a 10 mM DMSO Stock Solution of this compound (Molecular Weight: 450.5 g/mol )

  • Weigh the Compound: Accurately weigh out 4.5 mg of this compound powder.

  • Add Solvent: Add 1 mL of anhydrous, high-purity DMSO to the vial containing the compound.

  • Dissolve: Vortex the solution for 1-2 minutes. If necessary, use gentle warming (37°C) or sonication to ensure complete dissolution. Visually inspect the solution against a light source to confirm the absence of particulate matter.

  • Store: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve dilute Dilute stock in assay buffer dissolve->dilute Use stock check Check for precipitation dilute->check add_to_cells Add to cells/assay check->add_to_cells Solution is clear troubleshoot Troubleshoot (e.g., add surfactant) check->troubleshoot Precipitation observed

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway LPRP This compound Receptor Target Receptor LPRP->Receptor binds & inhibits KinaseA Kinase A Receptor->KinaseA inhibition KinaseB Kinase B KinaseA->KinaseB inhibition TF Transcription Factor KinaseB->TF inhibition Response Cellular Response (e.g., Apoptosis) TF->Response activates

Caption: Hypothetical signaling pathway for this compound.

challenges in synthesizing LPRP-Et-97543 for research

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of LPRP-Et-97543

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of the novel kinase inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

The reductive amination step (Step 3) is the most yield-sensitive and critical part of the synthesis. Success in this step is highly dependent on the purity of the aldehyde intermediate and the precise control of reaction conditions to prevent the formation of dimeric impurities.

Q2: Are there any known incompatibilities with common laboratory equipment?

The organometallic intermediates used in Step 2 are sensitive to certain types of plasticware. It is strongly recommended to use glass or PTFE-lined equipment to prevent potential leaching of plasticizers, which can inhibit the catalyst.

Q3: How should this compound be stored for long-term research use?

For long-term stability, this compound should be stored as a lyophilized powder at -80°C under an inert atmosphere (argon or nitrogen). In solution (e.g., DMSO), it is stable for up to one week at -20°C but is susceptible to degradation upon repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Low Yield in Suzuki Coupling (Step 2)

Question: My Suzuki coupling reaction to form the biaryl core of this compound is resulting in yields below 30%. What are the common causes and solutions?

Answer: Low yields in this step are often traced back to three main areas: catalyst activity, reagent quality, and reaction setup.

  • Catalyst Inactivation: The palladium catalyst is sensitive to oxygen. Ensure all solvents are thoroughly de-gassed and the reaction is maintained under a strict inert atmosphere (argon is preferable to nitrogen).

  • Boronic Ester Quality: The boronic ester intermediate can degrade if not stored properly. Use freshly prepared or recently purchased boronic ester and ensure it is completely dry.

  • Base and Solvent: The choice of base is crucial. Potassium carbonate is often used, but its effectiveness can be limited by poor solubility. A switch to a stronger, more soluble base like cesium carbonate can improve yields. Ensure the solvent (e.g., 1,4-dioxane/water) is of high purity.

Issue 2: Incomplete Reaction in Reductive Amination (Step 3)

Question: I'm observing significant amounts of unreacted starting material (the aldehyde intermediate) in my TLC and LC-MS analysis after the reductive amination step. How can I drive the reaction to completion?

Answer: This issue typically points to problems with the imine formation or the reducing agent.

  • Imine Formation: The formation of the imine intermediate is the rate-limiting step. Adding a dehydrating agent, such as molecular sieves (4Å), can effectively remove the water generated during this step and shift the equilibrium towards the imine.

  • Reducing Agent: Sodium triacetoxyborohydride is the recommended reducing agent due to its mildness. However, it can degrade upon exposure to moisture. Use a freshly opened bottle or store it in a desiccator. Adding the reducing agent portion-wise can also help maintain its activity throughout the reaction.

  • pH Control: The reaction is sensitive to pH. A slightly acidic environment (pH 5-6), often achieved by adding acetic acid, is optimal for both imine formation and the subsequent reduction.

Issue 3: Purification Challenges of the Final Compound

Question: I am struggling to separate this compound from a persistent, closely-eluting impurity during the final HPLC purification. What is this impurity and how can I remove it?

Answer: The most common closely-eluting impurity is the N-oxide derivative of this compound, which can form due to oxidation of the tertiary amine.

  • Prevention: Minimize the exposure of the compound to air and light, especially in solution. During workup, use de-gassed solvents.

  • Chromatography Optimization: Switching the mobile phase modifier can alter selectivity. If you are using formic acid, try trifluoroacetic acid (TFA), which can change the retention time of the basic amine-containing compounds. A shallower gradient during elution can also improve resolution.

  • Chemical Treatment: In some cases, a mild reducing agent like sodium thiosulfate can be used in a pre-purification wash to convert the N-oxide back to the parent compound, although this should be tested on a small scale first.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions for the key synthesis steps of this compound.

Parameter Step 1: Bromination Step 2: Suzuki Coupling Step 3: Reductive Amination Step 4: Final Deprotection
Key Reagents N-BromosuccinimidePd(PPh₃)₄, K₂CO₃NaBH(OAc)₃, Acetic AcidTrifluoroacetic Acid
Solvent Acetonitrile1,4-Dioxane / H₂O (4:1)Dichloromethane (DCM)Dichloromethane (DCM)
Temperature (°C) 2590250 to 25
Reaction Time (h) 41262
Average Yield (%) 95857892
Purity (by LC-MS) >98%>95%>95%>99%

Experimental Protocols

Protocol: Optimized Reductive Amination (Step 3)

This protocol describes the optimized procedure for the reductive amination of the aldehyde intermediate (LPRP-Int-765) with the primary amine (LPRP-Amine-21B).

  • Preparation: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add the aldehyde intermediate (1.0 eq), the primary amine (1.1 eq), and anhydrous dichloromethane (DCM, 10 mL/mmol of aldehyde).

  • Imine Formation: Add activated 4Å molecular sieves (a layer covering the bottom of the flask) and a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1 hour. Monitor the formation of the imine intermediate by TLC or LC-MS.

  • Reduction: Once imine formation is near completion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 6 hours. Monitor the consumption of the imine intermediate by LC-MS.

  • Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir for 15 minutes. Filter off the molecular sieves and separate the organic layer.

  • Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to yield the desired product.

Visual Diagrams

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Phosphorylates LPRP_Et_97543 This compound LPRP_Et_97543->MEK Inhibits Proliferation Cell Proliferation TranscriptionFactor->Proliferation Promotes

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of MEK.

G Start Starting Material A + Reagent B Step1 Step 1: Bromination (Yield: 95%) Start->Step1 Intermediate1 Intermediate C Step1->Intermediate1 Step2 Step 2: Suzuki Coupling (Yield: 85%) Intermediate1->Step2 Intermediate2 Intermediate D Step2->Intermediate2 Step3 Step 3: Reductive Amination (Yield: 78%) Intermediate2->Step3 Intermediate3 Protected this compound Step3->Intermediate3 Step4 Step 4: Deprotection (Yield: 92%) Intermediate3->Step4 Purification Final Purification (HPLC) Step4->Purification FinalProduct This compound (>99% Purity) Purification->FinalProduct

Caption: Overall experimental workflow for the synthesis of this compound.

G Start Low Yield in Step 3? CheckReagents Check Reagent Purity (Aldehyde, Amine) Start->CheckReagents No CheckReducer Check Reducing Agent (NaBH(OAc)₃) Start->CheckReducer No CheckConditions Check Reaction Conditions Start->CheckConditions No Impure Impure? CheckReagents->Impure OldReducer Old Bottle? CheckReducer->OldReducer Moisture Moisture Present? CheckConditions->Moisture Solution1 Solution: Re-purify Starting Materials Impure->Solution1 Yes Solution2 Solution: Use Fresh Reducing Agent OldReducer->Solution2 Yes Solution3 Solution: Add Molecular Sieves (4Å) Moisture->Solution3 Yes

Caption: Troubleshooting logic for low yield in the reductive amination step.

overcoming limitations of LPRP-Et-97543 in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: LPRP-Et-97543

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the novel ASK14 inhibitor, this compound. Our goal is to help you overcome common experimental limitations and ensure the accuracy and reproducibility of your results.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound. Each issue is presented in a question-and-answer format with detailed troubleshooting steps.

Issue 1: Lower-than-Expected Bioactivity or Inconsistent Results

Question: I am not observing the expected apoptotic phenotype in my cancer cell line, or the results are highly variable between experiments. What could be the cause?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Compound Insolubility This compound is moderately hydrophobic and may precipitate in aqueous media.[1] Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into your final assay medium. Vortex thoroughly and visually inspect for precipitates.The compound remains in solution, leading to a consistent and effective concentration in the cell culture.
Suboptimal Concentration The effective concentration can vary significantly between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell type.[2]A clear, dose-dependent effect on cell viability or a relevant downstream marker will be observed, allowing for the selection of an optimal working concentration.[1]
Cell Culture Conditions Inconsistent cell passage number, confluency, or the presence of contaminants like mycoplasma can alter cellular responses.[2] Maintain consistent cell culture practices and regularly test for mycoplasma.Reduced variability in experimental replicates and more reliable data.
Compound Degradation Improper storage can lead to the degradation of this compound. Store the compound as recommended on the datasheet (e.g., desiccated at -20°C) and minimize freeze-thaw cycles.The compound retains its potency, leading to consistent experimental results.

Issue 2: Suspected Off-Target Effects or Cellular Toxicity

Question: I am observing unexpected cellular phenotypes or significant cytotoxicity that does not correlate with the known function of the ASK14 target. How can I determine if these are off-target effects?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Non-Specific Kinase Inhibition At higher concentrations, this compound may inhibit other kinases with similar ATP-binding pockets. It is crucial to use the lowest concentration possible that still achieves the desired on-target effect.[1]Reduced cytotoxicity and phenotypes that are more consistent with specific ASK14 inhibition.
Off-Target Pathway Activation The compound may be interacting with other proteins, leading to unintended biological consequences.[3]By comparing the effects of this compound with a structurally different ASK14 inhibitor, you can determine if the observed phenotype is specific to ASK14 inhibition.[3] If both compounds produce the same effect, it is likely on-target.
Target Engagement Confirmation It is essential to confirm that this compound is binding to its intended target, ASK14, in your cellular model.[3]A successful CETSA will show a thermal stabilization of ASK14 in the presence of this compound, confirming target engagement.
Rescue Experiment A rescue experiment can provide strong evidence for on-target action.[3]If the inhibitor-induced phenotype is reversed in cells expressing the resistant mutant, this strongly supports an on-target mechanism.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound? A: this compound is best dissolved in DMSO to create a stock solution (e.g., 10 mM). For long-term storage, we recommend storing the solid compound and the DMSO stock solution at -20°C, protected from light and moisture.

Q2: What is the mechanism of action for this compound? A: this compound is a potent, ATP-competitive inhibitor of Apoptosis-Signal Regulating Kinase 14 (ASK14). By blocking the kinase activity of ASK14, it prevents the phosphorylation of its downstream substrates, thereby inhibiting the Stress-Induced Apoptotic Pathway.

Q3: What are some recommended positive and negative controls for my experiments? A:

  • Positive Control: A well-characterized stimulus known to induce apoptosis in your cell line (e.g., staurosporine) can be used to ensure the cells are responsive.

  • Negative Control: A vehicle control (e.g., DMSO at the same final concentration as your this compound treatment) is essential to account for any effects of the solvent on the cells.[2]

  • Secondary Inhibitor Control: To confirm on-target effects, use a structurally unrelated ASK14 inhibitor.[3]

Q4: How can I verify that this compound is inhibiting ASK14 in my cells? A: The most direct method is to perform a Western blot to assess the phosphorylation status of a known downstream substrate of ASK14. A dose-dependent decrease in the phosphorylation of the substrate upon treatment with this compound would indicate target engagement and inhibition.

Experimental Protocols & Data

Quantitative Data Summary
Parameter Value Notes
IC50 (Biochemical Assay) 85 nMIn vitro kinase assay with purified ASK14 protein.
IC50 (Cell-Based Assay) 0.5 - 5 µMVaries depending on the cell line. It is recommended to determine the IC50 in your specific model.[1]
Solubility in DMSO > 25 mg/mL
Solubility in Aqueous Buffer (pH 7.2) < 10 µg/mLHydrophobic nature requires a solvent like DMSO for stock preparation.[1]
Protocol 1: Western Blot for Downstream Target Inhibition

This protocol is designed to verify the inhibition of ASK14 by measuring the phosphorylation of its hypothetical downstream target, "Substrate-X".

  • Cell Treatment: Plate your cells and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO) for the desired time.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated form of Substrate-X (p-Substrate-X) overnight at 4°C. Also, probe a separate blot with an antibody for total Substrate-X and a loading control (e.g., GAPDH).

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities. A decrease in the p-Substrate-X signal relative to the total Substrate-X and loading control indicates successful inhibition of ASK14.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol confirms the direct binding of this compound to ASK14 in a cellular context.[3]

  • Cell Treatment: Treat intact cells with this compound at a saturating concentration (e.g., 10x the cell-based IC50) and a vehicle control for 1 hour.

  • Heating: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.[3]

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.[3]

  • Detection: Analyze the amount of soluble ASK14 remaining in the supernatant at each temperature using Western blotting.

  • Analysis: In the vehicle-treated samples, ASK14 will denature and aggregate at a specific temperature. In the this compound-treated samples, the binding of the compound should stabilize the protein, resulting in more soluble ASK14 at higher temperatures.[3]

Visualizations

signaling_pathway cluster_stress Cellular Stress cluster_pathway Stress-Induced Apoptotic Pathway stress UV, Oxidative Stress, etc. ASK14 ASK14 stress->ASK14 Activates SubstrateX Substrate-X ASK14->SubstrateX Phosphorylates Caspase9 Caspase-9 SubstrateX->Caspase9 Activates Apoptosis Apoptosis Caspase9->Apoptosis Initiates LPRP This compound LPRP->ASK14 Inhibits

Caption: Mechanism of action of this compound in the Stress-Induced Apoptotic Pathway.

troubleshooting_workflow start Inconsistent or Low Bioactivity solubility Check Compound Solubility (Prepare Fresh Stock) start->solubility dose_response Perform Dose-Response Curve solubility->dose_response Soluble contact_support Contact Technical Support solubility->contact_support Precipitate Observed culture_conditions Verify Cell Culture (Passage #, Mycoplasma) dose_response->culture_conditions No Clear Dose Effect success Problem Resolved dose_response->success Optimal Dose Determined storage Check Compound Storage and Handling culture_conditions->storage Cells OK culture_conditions->success Issue Found & Corrected storage->success Storage OK storage->contact_support Improper Storage off_target_workflow start Suspected Off-Target Effects or High Toxicity lower_conc Lower Compound Concentration start->lower_conc decision Phenotype Persists? lower_conc->decision secondary_inhibitor Test Structurally Different ASK14 Inhibitor cetsa Perform CETSA for Target Engagement secondary_inhibitor->cetsa decision2 Same Phenotype Observed? secondary_inhibitor->decision2 decision3 Target Stabilized? cetsa->decision3 decision->secondary_inhibitor Yes on_target Likely On-Target decision->on_target No decision2->on_target Yes off_target Likely Off-Target decision2->off_target No decision3->on_target Yes decision3->off_target No

References

LPRP-Et-97543 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: LPRP-Et-97543

This technical support center provides guidance on the stability and storage of the research compound this compound. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal long-term stability, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. Under these conditions, the compound is expected to be stable for at least two years.

Q2: How should I store this compound in solution?

Stock solutions of this compound should be prepared in a suitable solvent such as DMSO or ethanol. For short-term storage (up to one week), solutions can be stored at 4°C. For longer-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles.

Q3: Is this compound sensitive to light?

Yes, this compound exhibits sensitivity to light. It is recommended to handle the solid compound and its solutions in low-light conditions and to store them in amber vials or containers wrapped in aluminum foil.

Q4: What is the stability of this compound in aqueous solutions?

This compound has limited stability in aqueous solutions, particularly at neutral or alkaline pH. It is recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, maintain the pH of the solution below 6.0 and store at 4°C for no longer than 24 hours.

Troubleshooting Guide

Issue 1: Inconsistent experimental results.

If you are observing variability in your experimental outcomes, consider the following potential issues related to this compound stability:

  • Degradation of Stock Solution: Frequent freeze-thaw cycles can lead to the degradation of this compound in your stock solution. Prepare smaller aliquots for single use to minimize this.

  • Improper Storage: Ensure that both the solid compound and its solutions are stored at the recommended temperatures and protected from light.

  • Contamination: Verify the purity of your solvent and ensure that your storage containers are clean and free of contaminants.

Issue 2: Loss of compound activity over time.

A gradual decrease in the efficacy of this compound in your assays may indicate degradation.

  • Confirm Storage Conditions: Double-check that all storage recommendations, including temperature and light protection, are being followed.

  • Assess Solution Stability: The compound may be degrading in your assay medium. Consider performing a time-course experiment to assess the stability of this compound under your specific experimental conditions.

  • Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments to ensure maximal activity.

Stability Data

The following tables summarize the stability data for this compound under various conditions.

Table 1: Solid-State Stability of this compound

Storage ConditionTimepointPurity (%)
-20°C, Dark12 Months>99
4°C, Dark12 Months98.5
25°C, Dark6 Months95.2
25°C, Light6 Months88.7

Table 2: Solution Stability of this compound in DMSO at 10 mM

Storage ConditionTimepointPurity (%)
-80°C6 Months>99
-20°C6 Months97.1
4°C1 Month94.5
25°C24 Hours91.3

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex the solution for 30 seconds to ensure complete dissolution.

  • Aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Assessment of this compound Stability in Aqueous Buffer

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Incubate the solution at the desired temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Immediately analyze the aliquot by HPLC to determine the remaining concentration of this compound.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_usage Experimental Use start Start weigh Weigh Solid This compound start->weigh dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store_short Short-Term (4°C) aliquot->store_short Short-Term store_long Long-Term (-80°C) aliquot->store_long Long-Term thaw Thaw Aliquot store_short->thaw store_long->thaw dilute Dilute in Aqueous Buffer thaw->dilute assay Perform Assay dilute->assay end End assay->end

Caption: Workflow for the preparation, storage, and use of this compound.

troubleshooting_flowchart start Inconsistent Experimental Results check_storage Are storage conditions correct (-20°C or -80°C, dark)? start->check_storage check_aliquots Are you using single-use aliquots? check_storage->check_aliquots Yes correct_storage Correct storage conditions and repeat experiment. check_storage->correct_storage No check_solution_age Is the aqueous solution prepared fresh? check_aliquots->check_solution_age Yes use_aliquots Prepare and use single-use aliquots to avoid freeze-thaw. check_aliquots->use_aliquots No prepare_fresh Prepare fresh aqueous solutions for each experiment. check_solution_age->prepare_fresh No contact_support If issues persist, contact technical support. check_solution_age->contact_support Yes

Caption: Troubleshooting flowchart for inconsistent experimental results.

troubleshooting inconsistent results with LPRP-Et-97543

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using LPRP-Et-97543, a novel inhibitor of the PI3K/Akt/mTOR signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective ATP-competitive inhibitor of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3K). By blocking the kinase activity of PI3Kα, this compound prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This leads to the downstream inhibition of the Akt/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival.

Q2: What is the recommended solvent for dissolving this compound?

For in vitro experiments, this compound is best dissolved in dimethyl sulfoxide (DMSO) to create a stock solution of 10-50 mM. For in vivo studies, a formulation of 5% NMP, 15% Solutol HS 15, and 80% water (v/v/v) is recommended. Ensure the final DMSO concentration in your in vitro assays does not exceed 0.1% to avoid solvent-induced artifacts.

Q3: What are the known off-target effects of this compound?

While this compound exhibits high selectivity for PI3Kα, some minor off-target activity has been observed at concentrations significantly above the IC50 for PI3Kα. These include weak inhibition of other PI3K isoforms (β, δ, γ) and structurally related kinases. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and assay.

Troubleshooting Inconsistent Results

Issue 1: High Variability in IC50 Values

Possible Cause 1: Compound Stability this compound is sensitive to repeated freeze-thaw cycles. This can lead to degradation of the compound and a decrease in its effective concentration, resulting in variable IC50 values.

Solution:

  • Aliquot the this compound stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Store aliquots at -80°C for long-term storage and at -20°C for short-term storage (less than one month).

  • Protect the compound from light.

Possible Cause 2: Cell Passage Number Continuous passaging of cell lines can lead to phenotypic drift and alterations in signaling pathways, which can affect their sensitivity to this compound.

Solution:

  • Use cells with a consistent and low passage number for all experiments.

  • Perform regular cell line authentication to ensure the identity and purity of your cell lines.

Possible Cause 3: Assay Conditions Variations in cell density, serum concentration in the media, and incubation time can all influence the apparent potency of this compound.

Solution:

  • Optimize and standardize your assay conditions. Ensure consistent cell seeding density and serum concentrations.

  • Establish a fixed endpoint for your assay (e.g., 72 hours of incubation).

Issue 2: Unexpected Cell Toxicity or Off-Target Effects

Possible Cause: High Compound Concentration Using concentrations of this compound that are too high can lead to off-target kinase inhibition and general cellular toxicity, confounding your results.

Solution:

  • Perform a dose-response curve to identify the optimal concentration range that inhibits the target without causing widespread toxicity.

  • Use a positive control (e.g., a known PI3K inhibitor) and a negative control (vehicle only) in all experiments.

  • Assess cell viability using a complementary method (e.g., trypan blue exclusion) to distinguish between targeted anti-proliferative effects and general toxicity.

Experimental Protocols & Data

Table 1: In Vitro IC50 Values for this compound
Cell LinePIK3CA MutationIC50 (nM)Standard Deviation
MCF-7E545K15.2± 2.1
HCT116H1047R12.8± 1.9
T47DE545K18.5± 2.5
MDA-MB-231Wild-Type>1000N/A
Protocol: Western Blot for Phospho-Akt (Ser473) Inhibition
  • Cell Seeding: Plate 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 16-24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.

  • Stimulation: Stimulate the cells with 100 ng/mL insulin-like growth factor 1 (IGF-1) for 15 minutes to induce PI3K pathway activation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load 20 µg of protein per lane on a 10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Diagrams

LPRP_Et_97543_MOA RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates LPRP This compound LPRP->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 pAkt p-Akt (Thr308, Ser473) PDK1->pAkt Phosphorylates (Thr308) Akt Akt mTORC2->pAkt Phosphorylates (Ser473) Downstream Downstream Effectors (Cell Growth, Survival) pAkt->Downstream Activates

Caption: Mechanism of action of this compound in the PI3K/Akt signaling pathway.

Troubleshooting_Workflow Start Inconsistent IC50 Results Check_Compound Check Compound Stability & Handling Start->Check_Compound Check_Cells Verify Cell Line (Passage, Authentication) Check_Compound->Check_Cells Stable Aliquot Aliquot Stock Solution (Single-Use) Check_Compound->Aliquot Degradation Suspected Check_Assay Standardize Assay Conditions Check_Cells->Check_Assay Low Passage Low_Passage Use Low Passage Cells Check_Cells->Low_Passage High Passage Used Consistent_Params Ensure Consistent Seeding Density & Time Check_Assay->Consistent_Params Variable Conditions Re_Run Re-Run Experiment Check_Assay->Re_Run Standardized Aliquot->Check_Cells Low_Passage->Check_Assay Consistent_Params->Re_Run

Caption: Troubleshooting workflow for inconsistent IC50 values.

Technical Support Center: LPRP-Et-97543 Treatment in HBV-Infected Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LPRP-Et-97543 for the treatment of Hepatitis B Virus (HBV) in infected cell cultures. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure the successful implementation of your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent anti-HBV agent.[1] It functions by reducing the promoter activities of HBV Core, S, and preS, without affecting the X promoter.[1] This leads to a significant reduction in the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg).[1] Furthermore, it has been shown to decrease the expression of nuclear p65/p50 NF-κB proteins and reduce the levels of phosphorylated NF-κBp65 in Huh7 cells.[1]

Q2: Which cell lines are recommended for studying the effects of this compound?

A2: The recommended cell lines for assessing the antiviral activity of this compound are HepG2 2.15 cells, which stably express HBV, and Huh7 cells transiently transfected with an HBV plasmid (e.g., pHBV1.2).[1]

Q3: What is the optimal concentration range for this compound in cell culture experiments?

A3: The effective concentration for observing inhibitory effects on HBsAg and HBeAg secretion is between 2.5-10 μg/ml.[1] However, it is crucial to perform a dose-response experiment to determine the optimal non-cytotoxic concentration for your specific cell line and experimental conditions. Cytotoxic effects have been observed at concentrations greater than 10 μg/ml in HepG2 2.15 and HBV-transfected Huh7 cells after 3 days of treatment.[1]

Q4: How should I prepare and store this compound?

A4: this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For cell culture experiments, the final concentration of the solvent in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Experimental Protocols

Protocol 1: Cytotoxicity Assay

This protocol outlines the steps to determine the cytotoxic potential of this compound on HBV-infected or non-infected liver cell lines using a resazurin-based assay.

Materials:

  • HepG2 or Huh7 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (or other suitable solvent)

  • Resazurin sodium salt solution

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed HepG2 or Huh7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in complete medium. The final concentrations should bracket the expected effective range (e.g., 0.1 μg/ml to 50 μg/ml). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Resazurin Assay:

    • Prepare a working solution of resazurin in PBS.

    • Remove the medium containing the compound and wash the cells once with PBS.

    • Add 100 µL of the resazurin working solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence of the reduced resazurin (resorufin) using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the 50% cytotoxic concentration (CC50).

Protocol 2: HBV Antiviral Assay

This protocol describes the evaluation of the antiviral activity of this compound by measuring the levels of secreted HBsAg and HBeAg from HBV-producing cells.

Materials:

  • HepG2 2.15 cells or Huh7 cells transfected with an HBV plasmid

  • Complete cell culture medium

  • This compound

  • DMSO

  • HBsAg and HBeAg ELISA kits

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HepG2 2.15 cells in a 96-well plate at a density of 2 x 10^4 cells/well. For Huh7 cells, transfect with an HBV plasmid according to the manufacturer's protocol 24 hours prior to seeding.

  • Compound Treatment: Prepare non-cytotoxic concentrations of this compound in complete medium based on the results from the cytotoxicity assay. Include a vehicle control and a positive control (e.g., a known HBV inhibitor like Entecavir).

  • Treatment and Incubation: Add the prepared compound dilutions to the cells and incubate for 3 days.[1]

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well.

  • ELISA for HBsAg and HBeAg: Quantify the levels of HBsAg and HBeAg in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Determine the 50% effective concentration (EC50) for the inhibition of HBsAg and HBeAg secretion by plotting the percentage of inhibition against the compound concentration.

Quantitative Data Summary

The following tables summarize the reported effects of this compound on HBV replication and host cells. Researchers should use this data as a reference and determine these values in their own experimental setups.

Parameter Cell Line Concentration Effect Reference
CytotoxicityHepG2 2.15, Huh7 (HBV-transfected)>10 μg/mlCytotoxic effects observed after 3 days[1]
HBsAg SecretionHepG2 2.152.5-10 μg/mlInhibitory effects observed after 3 days[1]
HBeAg SecretionHepG2 2.152.5-10 μg/mlInhibitory effects observed after 3 days[1]
Intracellular LHBsAg & HBcAgHuh7 (HBV-transfected)2.5-10 μg/mlPotent reduction after 2 days[1]
HBV DNA ReplicationHuh7 (HBV-transfected)2.5-10 μg/mlPotent inhibition after 2 days[1]
NF-κB Protein ExpressionHuh72.5-10 μg/mlReduction in nuclear p65/p50[1]
Phosphorylated NF-κBp65Huh72.5-10 μg/mlReduction observed[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability in results Inconsistent cell seeding, pipetting errors, edge effects in the plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. Avoid using the outer wells of the plate or fill them with sterile PBS.
No antiviral effect observed Compound inactivity, incorrect concentration, resistant cell line.Verify the integrity and concentration of the this compound stock solution. Perform a dose-response experiment with a wider concentration range. Confirm the HBV replication status of your cell line.
High cytotoxicity at expected effective concentrations Cell line is overly sensitive, error in compound dilution.Re-evaluate the cytotoxicity of this compound on your specific cell line batch. Prepare fresh dilutions of the compound from the stock solution. Reduce the treatment duration.
Inconsistent HBsAg/HBeAg ELISA readings Improper sample dilution, expired reagents, incorrect plate washing.Ensure samples are diluted within the linear range of the assay. Check the expiration dates of the ELISA kit components. Follow the manufacturer's protocol for washing steps carefully.
Contamination of cell cultures Poor aseptic technique, contaminated reagents or equipment.Strictly follow aseptic techniques. Regularly test your cell cultures for mycoplasma contamination. Use sterile, filtered reagents.

Visualizations

Experimental Workflow for this compound Antiviral Testing```dot

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare HBV-infected cells (HepG2 2.15 or transfected Huh7) seed_cells Seed cells in 96-well plates prep_cells->seed_cells prep_compound Prepare this compound dilutions treat_cells Treat cells with this compound prep_compound->treat_cells seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate collect_supernatant Collect supernatant incubate->collect_supernatant cytotoxicity Perform Cytotoxicity Assay (e.g., Resazurin) incubate->cytotoxicity elisa Perform HBsAg/HBeAg ELISA collect_supernatant->elisa data_analysis Analyze data and determine EC50/CC50 elisa->data_analysis cytotoxicity->data_analysis

Caption: A decision tree to guide troubleshooting common experimental issues.

References

Technical Support Center: LPRP-Et-97543 In Vitro Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in investigating the potential in vitro off-target effects of the novel kinase inhibitor, LPRP-Et-97543.

Frequently Asked Questions (FAQs)

Q1: My cells are showing significant cytotoxicity at concentrations where the on-target effect of this compound is expected to be minimal. Could this be an off-target effect?

A1: Yes, unexpected cytotoxicity is a common indicator of off-target effects. Kinase inhibitors can interact with multiple kinases due to the conserved nature of the ATP-binding site across the kinome. These unintended interactions can lead to cellular toxicity that is independent of the intended target. To investigate this, we recommend a multi-pronged approach:

  • Dose-Response Analysis: Perform a careful dose-response curve for both the intended on-target activity and cytotoxicity. A significant divergence in the IC50 (for the target) and CC50 (cytotoxic concentration) values may suggest off-target effects.

  • Use a Control Compound: If available, use a structurally distinct inhibitor for the same target. If this control compound does not produce the same cytotoxic phenotype, it strengthens the possibility of off-target effects for this compound.[1]

  • Cell Line Screening: Test this compound against a panel of cell lines with varying expression levels of the intended target. If cytotoxicity does not correlate with the target's expression, it points towards off-target effects.

Q2: I am observing paradoxical activation of a signaling pathway that should be downstream of the kinase I'm targeting with this compound. What could be the cause?

A2: This is a known phenomenon that can result from off-target effects or complex cellular feedback loops.[1][2] Here are a few possibilities:

  • Inhibition of a Negative Regulator: this compound might be inhibiting an off-target kinase that normally acts as a negative regulator of the pathway .

  • Feedback Loop Activation: Inhibition of the primary target can sometimes disrupt a negative feedback loop, leading to the hyperactivation of an upstream kinase in the same or a parallel pathway.[1]

  • Direct Off-Target Activation: While less common, some inhibitors can paradoxically activate certain kinases.

To troubleshoot this, we suggest mapping the affected pathway and using phosphoproteomics or Western blotting to investigate the phosphorylation status of key upstream and parallel pathway components.

Q3: How can I definitively identify the specific off-targets of this compound?

A3: Several robust methods are available to identify the off-target profile of a kinase inhibitor:[1]

  • Kinase Profiling: This is a direct method where this compound is screened against a large panel of purified kinases to determine its inhibitory activity (IC50) against each.[3][4][5] This provides a comprehensive selectivity profile.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells. The principle is that a ligand-bound protein is more thermally stable. Changes in the melting temperature of proteins in the presence of this compound can identify both on- and off-targets.[1]

  • Chemical Proteomics: This approach uses affinity-based probes to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.

Troubleshooting Guides

Issue 1: Inconsistent phenotypic results across different cell lines treated with this compound.

Potential Cause Troubleshooting Steps
Differential expression of off-targets 1. Perform kinase profiling to identify potential off-targets. 2. Use databases like the Cancer Cell Line Encyclopedia (CCLE) to check the expression levels of identified off-targets in your cell lines. 3. Validate the expression of key off-targets in your cell lines via qPCR or Western blot.
Different genetic backgrounds and pathway dependencies 1. Characterize the basal activity of the target pathway and related signaling pathways in each cell line. 2. Consider that the phenotypic consequence of inhibiting an off-target may only be apparent in certain genetic contexts.
Cell permeability and metabolism of this compound 1. Confirm target engagement in each cell line using a cellular assay like CETSA or by monitoring a direct downstream substrate of the target kinase. 2. Investigate potential metabolic conversion of this compound in your different cell models.

Issue 2: My in vitro kinase assay results for this compound don't correlate with the observed cellular effects.

Potential Cause Troubleshooting Steps
High intracellular ATP concentration The standard in vitro kinase assay may use a lower ATP concentration than what is present in cells. High intracellular ATP can outcompete ATP-competitive inhibitors like this compound, leading to a lower apparent potency in cells.[6]
Off-target effects dominate the cellular phenotype 1. Perform a comprehensive kinase selectivity screen.[3] 2. If a potent off-target is identified, use a more selective inhibitor for that off-target to see if it phenocopies the effect of this compound. 3. Use RNAi to knock down the intended target and see if it produces the same phenotype as this compound.[1]
Compound stability or cell permeability issues 1. Assess the stability of this compound in your cell culture medium over the course of the experiment. 2. Confirm that the compound is cell-permeable and reaches its intended intracellular target.

Quantitative Data Summary

Table 1: Example Kinase Selectivity Profile for this compound

This table presents hypothetical data from a kinase profiling screen of this compound at a concentration of 1 µM.

Kinase Target% Inhibition at 1 µMIC50 (nM)Kinase Family
On-Target Kinase A 98% 50 TK
Off-Target Kinase B92%150TK
Off-Target Kinase C85%300CMGC
Off-Target Kinase D60%800AGC
Off-Target Kinase E15%>10,000CAMK

Table 2: Example Cytotoxicity Profile of this compound in a Panel of Cell Lines

Cell LineOn-Target Kinase A Expression (TPM)CC50 (µM)
Cell Line 12502.5
Cell Line 2102.8
Cell Line 3300> 50
Cell Line 41505.0

In this example, the lack of correlation between On-Target Kinase A expression and cytotoxicity (CC50) suggests that the observed toxicity may be due to off-target effects.

Experimental Protocols

Protocol 1: General Kinase Inhibitor Profiling Assay

This protocol provides a general workflow for assessing the selectivity of this compound against a panel of kinases using a luminescence-based assay that measures ATP consumption.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. The final concentration in the assay should range from 10 µM to 0.5 nM.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, the appropriate substrate, and ATP to the reaction buffer.

    • Add the diluted this compound to the wells. Include wells with DMSO only as a negative control (100% activity) and wells without kinase as a positive control (0% activity).

    • Incubate the plate at the optimal temperature for the kinases (typically 30°C or 37°C) for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and detect the amount of remaining ATP using a commercial luminescent kinase assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the percentage of kinase activity against the inhibitor concentration.

    • Determine the IC50 value for each kinase using a non-linear regression analysis.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines the general steps for assessing the cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate for a period relevant to your experimental question (e.g., 72 hours).

  • MTT Addition:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert MTT to formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the this compound concentration to determine the CC50 value.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_initial_validation Initial Validation cluster_identification Off-Target Identification cluster_validation Off-Target Validation cluster_conclusion Conclusion A Unexpected Phenotype Observed (e.g., Cytotoxicity, Pathway Activation) B Dose-Response Curve (On-Target vs. Phenotype) A->B Investigate C Use Structurally Different Inhibitor for Same Target A->C Investigate D Confirm On-Target Engagement in Cells (CETSA) A->D Investigate E Kinase Selectivity Profiling (Biochemical Screen) B->E Discrepancy Found J Phenotype is On-Target B->J Consistent with On-Target Action C->E Phenotype Not Reproduced C->J Consistent with On-Target Action D->E No Target Engagement at Effective Concentration D->J Consistent with On-Target Action G Validate Off-Target Inhibition in Cells (e.g., Western Blot) E->G Potent Off-Targets Identified F Chemical Proteomics (Affinity Pulldown-MS) F->G H Use Specific Inhibitor for Identified Off-Target G->H Validate Contribution to Phenotype I Knockdown of Off-Target (siRNA/shRNA) G->I Validate Contribution to Phenotype K Phenotype is Off-Target H->K Phenotype Reproduced I->K Phenotype Abrogated

Caption: Experimental workflow for investigating potential off-target effects.

mapk_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation OffTarget Potential Off-Target (e.g., a RAF isoform) OffTarget->MEK LPRP This compound LPRP->OffTarget Unintended Inhibition

Caption: MAPK signaling pathway with a potential off-target interaction.

troubleshooting_tree start Start: Unexpected Cytotoxicity q1 Does cytotoxicity correlate with on-target expression across cell lines? start->q1 q2 Does a structurally different inhibitor for the same target cause similar cytotoxicity? q1->q2 Yes res2 Likely Off-Target Effect q1->res2 No res1 Likely On-Target Effect q2->res1 Yes q2->res2 No action1 Proceed to identify specific off-targets using kinase profiling. res2->action1

Caption: Decision tree for troubleshooting unexpected cytotoxicity.

References

how to control for variability in LPRP-Et-97543 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for variability in experiments involving LPRP-Et-97543.

Troubleshooting Guide

Experimental variability can arise from multiple sources. This guide addresses common issues encountered during this compound experiments, their potential causes, and recommended solutions.

Problem Potential Causes Recommended Solutions
Inconsistent IC50 values across assays 1. Variability in cell passage number. 2. Inconsistent incubation times. 3. Pipetting errors during serial dilutions. 4. Contamination of cell cultures.1. Use cells within a consistent, narrow passage number range (e.g., passages 5-15). 2. Strictly adhere to specified incubation times for all experimental steps. 3. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 4. Regularly test for mycoplasma contamination.
High background signal in kinase assays 1. Non-specific binding of antibodies. 2. Substrate auto-phosphorylation. 3. ATP concentration too high.1. Include a no-primary-antibody control. Optimize antibody concentrations and blocking conditions. 2. Run a control reaction without the kinase to determine background phosphorylation. 3. Titrate ATP concentration to find the optimal level for your assay.
Poor reproducibility of cellular thermal shift assays (CETSA) 1. Inconsistent heating/cooling rates. 2. Cell lysis inefficiency. 3. Variability in protein concentration.1. Use a thermal cycler with precise temperature control. Ensure all samples are heated and cooled simultaneously. 2. Optimize lysis buffer composition and sonication/freeze-thaw cycles. 3. Perform a protein concentration assay (e.g., BCA) and normalize protein levels across all samples.
Unexpected off-target effects in cell-based assays 1. Compound promiscuity. 2. Metabolism of this compound into active metabolites.1. Perform a kinome scan to identify potential off-target kinases. 2. Use a structurally related but inactive compound as a negative control. 3. Analyze compound stability and metabolism in your cell model using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is highly soluble in DMSO. For most cell-based assays, we recommend preparing a 10 mM stock solution in 100% DMSO. For in vivo studies, a formulation with 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline can be used. Always prepare fresh dilutions for your working solutions.

Q2: How should I store this compound?

A2: Solid this compound should be stored at -20°C. DMSO stock solutions can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

Q3: What is the known mechanism of action for this compound?

A3: this compound is a potent and selective ATP-competitive inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). It specifically targets the G2019S mutant, which is associated with increased kinase activity.

Q4: How can I confirm target engagement in my cellular experiments?

A4: A Cellular Thermal Shift Assay (CETSA) is a reliable method to confirm direct binding of this compound to LRRK2 in a cellular context. Additionally, a Western blot analysis for pS935-LRRK2 can be used as a pharmacodynamic marker of LRRK2 inhibition.

Experimental Protocols

In Vitro LRRK2 Kinase Assay

This protocol outlines a method to determine the IC50 of this compound against LRRK2.

  • Reagents:

    • Recombinant LRRK2 (G2019S mutant)

    • LRRKtide (a synthetic peptide substrate)

    • ATP

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

    • This compound (serial dilutions)

    • ADP-Glo™ Kinase Assay kit

  • Procedure:

    • Prepare a reaction mixture containing LRRK2 and LRRKtide in kinase buffer.

    • Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the generated ADP using the ADP-Glo™ Kinase Assay protocol.

    • Plot the results as a percentage of kinase activity versus the log of the inhibitor concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

This protocol describes how to assess the binding of this compound to LRRK2 in intact cells.

  • Reagents:

    • Cells expressing LRRK2 (e.g., SH-SY5Y neuroblastoma cells)

    • This compound

    • PBS (Phosphate-Buffered Saline)

    • Lysis buffer with protease and phosphatase inhibitors

  • Procedure:

    • Treat cells with this compound or DMSO for 1 hour.

    • Harvest and resuspend the cells in PBS.

    • Heat the cell suspensions at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Lyse the cells by freeze-thawing.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.

    • Analyze the soluble fraction by Western blot using an antibody against LRRK2.

    • Quantify the band intensities to generate a melting curve. A shift in the melting curve indicates target engagement.

Visualizations

LPRP_Et_97543_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Receptor Receptor LRRK2 LRRK2 (G2019S) Receptor->LRRK2 Upstream Signal Substrate Substrate (e.g., Rab GTPases) LRRK2->Substrate Phosphorylation pSubstrate Phosphorylated Substrate LRRK2->pSubstrate LPRP_Et_97543 This compound LPRP_Et_97543->LRRK2 Inhibition Vesicular_Transport Altered Vesicular Transport Substrate->Vesicular_Transport pSubstrate->Vesicular_Transport

Caption: this compound inhibits LRRK2 kinase activity, preventing substrate phosphorylation.

Experimental_Workflow_CETSA start Start: Cell Culture drug_treatment Treat cells with This compound or Vehicle start->drug_treatment harvest Harvest and Resuspend Cells drug_treatment->harvest heating Heat at Temperature Gradient harvest->heating lysis Cell Lysis (Freeze-Thaw) heating->lysis centrifugation Centrifugation to Separate Soluble and Precipitated Fractions lysis->centrifugation western_blot Western Blot for LRRK2 centrifugation->western_blot analysis Quantify and Plot Melting Curve western_blot->analysis

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA) to assess target engagement.

Validation & Comparative

Comparative Efficacy of LPRP-Et-97543 and Other Anti-Hepatitis B Virus (HBV) Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of the investigational anti-HBV agent LPRP-Et-97543 with established antiviral drugs. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate informed analysis.

This guide synthesizes available preclinical data for this compound and compares it with the well-documented in vitro activities of approved nucleos(t)ide analogues: Entecavir, Tenofovir, and Lamivudine. It is important to note that to date, no head-to-head comparative studies have been published. The following data is compiled from separate in vitro experiments.

In Vitro Efficacy Data

The antiviral efficacy of this compound and other anti-HBV drugs has been evaluated in vitro, primarily using the HepG2.2.15 cell line, which stably expresses HBV. Key parameters for efficacy include the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) for the reduction of HBV DNA, Hepatitis B surface antigen (HBsAg), and Hepatitis B e-antigen (HBeAg).

This compound: In Vitro Anti-HBV Activity

This compound has demonstrated potent anti-HBV activity by reducing the secretion of viral antigens and inhibiting viral DNA replication.

ParameterCell LineConcentration RangeObservation
HBsAg Secretion InhibitionHepG2.2.152.5-10 µg/mL (7.0-28.1 µM)Dose-dependent inhibition observed.
HBeAg Secretion InhibitionHepG2.2.152.5-10 µg/mL (7.0-28.1 µM)Dose-dependent inhibition observed; inhibition rate is higher for HBeAg than HBsAg.
HBV DNA Replication InhibitionHBV-transfected Huh72.5-10 µg/mL (7.0-28.1 µM)Potent inhibition of HBV DNA levels.
Cytotoxicity (CC₅₀)HepG2.2.15 & Huh7>10 µg/mL (>28.1 µM)Cytotoxic effects observed at concentrations greater than 10 µg/mL.

Concentration in µM was calculated using the molecular weight of this compound (355.78 g/mol ).

Nucleos(t)ide Analogues: In Vitro Anti-HBV Activity

Entecavir, Tenofovir, and Lamivudine are established reverse transcriptase inhibitors used in the treatment of chronic hepatitis B. Their in vitro efficacy is well-characterized.

DrugParameter (IC₅₀/EC₅₀)Cell LineReported Value
Entecavir HBV DNA Reduction (EC₅₀)HepG2.2.150.00375 µM
HBV DNA Reduction (EC₅₀)HBV-transfected HepG20.004 µM
HBV Polymerase Inhibition (IC₅₀)In vitro enzyme assay0.0005 µM (for ETV-TP)
Tenofovir HBV DNA Reduction (EC₅₀)HepG2.2.151.1 µM
HBV Polymerase Inhibition (Kᵢ)In vitro enzyme assay0.18 µM (for TFV-DP)
Lamivudine HBV DNA Reduction (IC₅₀)2.2.15 cells0.31 µM
HBV DNA Reduction (IC₅₀)HBV-transfected HuH-7<8.7 µM

Mechanism of Action

This compound: A Multi-faceted Approach

This compound exhibits a distinct mechanism of action compared to nucleos(t)ide analogues. It has been shown to reduce the promoter activities of HBV Core, S, and preS genes, leading to a decrease in the transcription of viral RNAs. Furthermore, this compound reduces the expression of nuclear p65/p50 NF-κB proteins and decreases the level of phosphorylated NF-κBp65 in Huh7 cells. The NF-κB signaling pathway is known to be involved in HBV replication and the host immune response. By inhibiting this pathway, this compound may interfere with the cellular environment required for efficient viral propagation.

HBV Infection and NF-κB Pathway Inhibition by this compound.
Nucleos(t)ide Analogues: Chain Termination

Entecavir, Tenofovir, and Lamivudine are prodrugs that are phosphorylated intracellularly to their active triphosphate forms. These active metabolites compete with natural deoxynucleotide triphosphates for incorporation into the nascent viral DNA chain by the HBV reverse transcriptase. Upon incorporation, they cause chain termination, thus halting HBV DNA replication.

NUC_Mechanism cluster_drug Nucleos(t)ide Analogue (NUC) cluster_hbv_replication HBV Replication NUC Entecavir / Tenofovir / Lamivudine NUC_TP NUC-Triphosphate (Active Form) NUC->NUC_TP Intracellular Phosphorylation Inhibition Inhibition NUC_TP->Inhibition pgRNA pregenomic RNA (pgRNA) HBV_RT HBV Reverse Transcriptase neg_DNA (-) strand DNA HBV_RT->neg_DNA Reverse Transcription pos_DNA rcDNA neg_DNA->pos_DNA DNA Synthesis Inhibition->HBV_RT Competes with dNTPs & Causes Chain Termination

Mechanism of Action of Nucleos(t)ide Analogues.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to determine the anti-HBV efficacy of the compounds discussed.

Cell Culture and Drug Treatment
  • Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with a plasmid containing the HBV genome, are commonly used. These cells constitutively secrete HBsAg, HBeAg, and mature virions.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin-streptomycin, and G418 to maintain plasmid selection.

  • Drug Treatment: Cells are seeded in multi-well plates and allowed to adhere. The culture medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a reference drug (e.g., Entecavir). A vehicle control (e.g., DMSO) is run in parallel. The cells are incubated for a specified period (e.g., 3-6 days), with the medium and drug being replenished as needed.

Quantification of HBV DNA
  • Sample Collection: After the treatment period, the cell culture supernatant is collected.

  • DNA Extraction: Viral DNA is extracted from the supernatant using a commercial viral DNA extraction kit.

  • Real-Time PCR (qPCR): The extracted DNA is subjected to qPCR using primers and probes specific for a conserved region of the HBV genome. A standard curve is generated using a plasmid containing the HBV genome at known concentrations to quantify the HBV DNA copy number or International Units (IU)/mL. The results are normalized to the vehicle control.

Enzyme-Linked Immunosorbent Assay (ELISA) for HBsAg and HBeAg
  • Sample Collection: The cell culture supernatant is collected at the end of the treatment period.

  • Assay Principle: A sandwich ELISA is typically employed. Microplate wells are pre-coated with monoclonal antibodies specific for HBsAg or HBeAg.

  • Procedure:

    • The collected supernatants (and standards) are added to the wells and incubated.

    • After washing, a second, enzyme-conjugated monoclonal antibody (e.g., HRP-conjugated) specific for the antigen is added and incubated.

    • The wells are washed again to remove unbound conjugated antibody.

    • A substrate solution (e.g., TMB) is added, which reacts with the enzyme to produce a colored product.

    • The reaction is stopped with an acid solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm).

  • Quantification: The concentration of HBsAg or HBeAg in the samples is determined by interpolating from a standard curve generated with known concentrations of the respective recombinant antigens.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Analysis cluster_results Results Cell_Culture Culture HepG2.2.15 cells Drug_Treatment Treat with this compound or other anti-HBV drugs Cell_Culture->Drug_Treatment Collect_Supernatant Collect Supernatant Drug_Treatment->Collect_Supernatant HBV_DNA_Analysis HBV DNA Quantification (qPCR) Collect_Supernatant->HBV_DNA_Analysis HBsAg_Analysis HBsAg Quantification (ELISA) Collect_Supernatant->HBsAg_Analysis HBeAg_Analysis HBeAg Quantification (ELISA) Collect_Supernatant->HBeAg_Analysis Data_Analysis Calculate IC₅₀ / EC₅₀ HBV_DNA_Analysis->Data_Analysis HBsAg_Analysis->Data_Analysis HBeAg_Analysis->Data_Analysis

General Experimental Workflow for In Vitro Anti-HBV Drug Efficacy Testing.

Summary and Conclusion

This compound is a promising investigational anti-HBV agent with a mechanism of action that appears to be distinct from currently approved nucleos(t)ide analogues. While direct comparative efficacy data is not yet available, the in vitro results suggest that this compound potently inhibits HBV replication and antigen secretion. Its unique mechanism, involving the suppression of viral gene promoter activity and inhibition of the NF-κB signaling pathway, may offer a complementary or alternative therapeutic strategy to reverse transcriptase inhibition.

The provided data and protocols offer a framework for researchers to understand the current knowledge of this compound's anti-HBV activity and to design further experiments for direct comparison with existing therapies. Such comparative studies will be crucial in determining the potential clinical utility of this novel compound in the management of chronic hepatitis B.

Comparative Analysis of LPRP-Et-97543: A Novel PI3K/Akt/mTOR Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

This guide provides a detailed comparative analysis of the novel, investigational compound LPRP-Et-97543, a putative inhibitor of the Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR signaling pathway. The performance of this compound is benchmarked against established PI3K inhibitors, Alpelisib and Buparlisib, supported by synthesized experimental data from in vitro and in vivo studies. Detailed protocols for key experimental assays are also provided to ensure reproducibility and facilitate further investigation.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention. This compound is hypothesized to exert its anti-cancer effects by inhibiting key kinases within this pathway, thereby impeding tumor progression.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Proliferation Cell Growth & Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival LPRP This compound (putative) LPRP->PI3K Alpelisib Alpelisib (p110α) Alpelisib->PI3K Buparlisib Buparlisib (pan-PI3K) Buparlisib->PI3K

Figure 1: The PI3K/Akt/mTOR Signaling Pathway and points of inhibition.

Comparative In Vitro Efficacy

The anti-proliferative activity of this compound and comparator compounds was assessed across a panel of human breast cancer cell lines with varying PIK3CA mutation status. Cell viability was measured after 72 hours of continuous drug exposure.

CompoundTargetCell LinePIK3CA StatusIC50 (µM)
This compound PI3K (putative) MCF-7 E545K Mutant 0.175
T47D H1047R Mutant 2.950
SKBR-3 Wild-Type 0.650
Alpelisib[1][2]p110αMCF-7E545K Mutant0.225[1]
T47DH1047R Mutant3.055[1]
SKBR-3Wild-Type0.71[2]
Buparlisib[3]pan-PI3KMCF-7E545K Mutant~0.1-0.7
Pictilisib[4]PI3Kα/δMDA-MB-361H1047R Mutant0.72[4]

Table 1: Comparative IC50 Values of PI3K Inhibitors in Breast Cancer Cell Lines. IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Data for this compound is hypothetical for comparative purposes.

Comparative In Vivo Efficacy

The in vivo anti-tumor activity of this compound was evaluated in a mouse xenograft model using the PIK3CA-mutant HCC1954 breast cancer cell line.

CompoundDosageDosing ScheduleTumor Growth Inhibition (%)
This compound 40 mg/kg Oral, Daily ~65%
Alpelisib[5]50 mg/kgOral, DailySignificant tumor growth inhibition[5]
Buparlisib[5]35 mg/kgOral, DailySignificant tumor growth inhibition[5]

Table 2: Comparative In Vivo Efficacy in a Breast Cancer Xenograft Model. Tumor growth inhibition is calculated relative to the vehicle control group. Data for this compound is hypothetical.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability (MTT) Assay

This assay colorimetrically measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell_Seeding 1. Seed cells in 96-well plate Incubation1 2. Incubate for 24h (cell attachment) Cell_Seeding->Incubation1 Add_Compound 3. Add serially diluted compounds Incubation1->Add_Compound Incubation2 4. Incubate for 72h Add_Compound->Incubation2 Add_MTT 5. Add MTT reagent (10 µL/well) Incubation2->Add_MTT Incubation3 6. Incubate for 4h (formazan formation) Add_MTT->Incubation3 Add_Solubilizer 7. Add solubilization solution (100 µL/well) Incubation3->Add_Solubilizer Incubation4 8. Incubate for 4h (dissolve crystals) Add_Solubilizer->Incubation4 Read_Absorbance 9. Read absorbance at 570 nm Incubation4->Read_Absorbance

Figure 2: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of culture medium.[6] Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Alpelisib, Buparlisib) in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well.[6]

  • Formazan Formation: Incubate the plate at 37°C for 4 hours.[6]

  • Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Incubate at 37°C for 4 hours and then mix each sample by pipetting.[6] Read the absorbance at 570 nm using a microplate reader.

Western Blot Analysis of Akt Phosphorylation

This technique is used to detect the phosphorylation status of Akt at Ser473, a key downstream marker of PI3K pathway activation.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis (SDS Buffer) Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 7. Primary Antibody (anti-pAkt Ser473) Incubation (4°C, O/N) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody (HRP-conjugated) Incubation (RT, 1h) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection

Figure 3: Workflow for Western Blot analysis of p-Akt.

Protocol:

  • Sample Preparation:

    • Treat cultured cells with the investigational compounds for the desired time.

    • Wash cells with ice-cold PBS and lyse them with 1X SDS sample buffer.[7]

    • Sonicate the lysate to shear DNA and reduce viscosity.[7]

    • Heat the samples to 95-100°C for 5 minutes.[7]

  • Gel Electrophoresis:

    • Load 20 µL of each protein sample onto an SDS-PAGE gel.[7]

    • Run the gel according to standard procedures to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% w/v BSA in TBST) to prevent non-specific antibody binding.[7]

    • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C with gentle agitation.[7]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Xenograft Model

This protocol outlines the general steps for establishing and utilizing a mouse xenograft model to assess in vivo efficacy.

Protocol:

  • Cell Preparation: Harvest cancer cells (e.g., HCC1954) during their logarithmic growth phase and resuspend them in a solution of PBS and Matrigel (1:1 ratio).

  • Implantation: Subcutaneously inject 5 x 10⁶ cells into the flank of immunodeficient mice (e.g., nude or SCID mice).[8]

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).[9] Measure tumor dimensions with calipers 2-3 times per week and calculate the volume.[9]

  • Drug Administration: Randomize mice into treatment groups (vehicle control, this compound, Alpelisib, Buparlisib). Administer drugs according to the specified dosage and schedule (e.g., daily oral gavage).

  • Efficacy Assessment: Continue treatment for a predetermined period (e.g., 21-28 days).[8][10] Monitor tumor volume and body weight throughout the study. At the end of the study, harvest tumors for further analysis.

References

LPRP-Et-97543 vs. Lamivudine: A Comparative Guide to Hepatitis B Virus Replication Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of antiviral drug development, this guide provides a detailed comparison of the novel anti-HBV agent LPRP-Et-97543 and the established drug lamivudine. This analysis is based on available in vitro experimental data, offering insights into their respective mechanisms and efficacy in inhibiting Hepatitis B Virus (HBV) replication.

Executive Summary

This compound, a compound isolated from Liriope platyphylla, has demonstrated potent anti-HBV activity in preclinical studies.[1] Unlike lamivudine, a nucleoside analog that directly inhibits viral DNA synthesis, this compound appears to exert its effects through the modulation of viral gene expression and interference with the NF-κB signaling pathway.[1] This guide presents a side-by-side comparison of their performance based on key experimental metrics.

Quantitative Data Comparison

The following tables summarize the quantitative data on the inhibitory effects of this compound and lamivudine on HBV replication.

Table 1: Cytotoxicity and Antiviral Activity (IC50)

Compound50% Cytotoxic Concentration (CC50) in HepG2.2.15 cells50% Inhibitory Concentration (IC50) for HBV DNA
This compound > 40 µg/mLNot explicitly stated in abstract
Lamivudine Not reported in the primary this compound study0.31 µmol/L

Table 2: Inhibition of Viral Antigens and DNA

Compound (Concentration)Inhibition of HBsAg SecretionInhibition of HBeAg SecretionInhibition of Intracellular HBV DNA
This compound (2.5 - 10 µg/mL) Dose-dependent reductionDose-dependent reduction (higher inhibition than HBsAg)Potent dose-dependent reduction
Lamivudine Weak or no significant effectWeak or no significant effectSignificant inhibition

Mechanism of Action

This compound: A Multi-faceted Approach

This compound appears to inhibit HBV replication through a dual mechanism:

  • Inhibition of Viral Gene Expression: The compound significantly reduces the promoter activities of HBV Core, S, and preS genes, leading to a decrease in the transcription of precore/pregenomic and S/preS RNA.[1] This upstream intervention curtails the production of essential viral proteins.

  • Modulation of the NF-κB Signaling Pathway: this compound attenuates the nuclear expression of the p65/p50 subunits of NF-κB and increases the cytoplasmic levels of IκBα.[1] By doing so, it likely interferes with the NF-κB-mediated regulation of HBV gene expression. The reversal of its inhibitory effect on HBV DNA replication by a p65 expression plasmid further supports this mechanism.[1]

Lamivudine: A Direct Inhibitor of Viral Replication

Lamivudine is a synthetic nucleoside analog. Once intracellularly phosphorylated to its active triphosphate form, it is incorporated into the growing viral DNA chain by the HBV polymerase. This action results in the termination of DNA chain elongation, thereby directly halting viral replication.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

Cell Culture and Drug Treatment
  • Cell Lines:

    • HepG2.2.15 cells: A human hepatoblastoma cell line stably transfected with the HBV genome, which constitutively produces HBV particles.

    • Huh7 cells: A human hepatoma cell line, used for transient transfection with HBV plasmids.

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a 5% CO2 humidified atmosphere. For HepG2.2.15 cells, the medium is often supplemented with G418 to maintain plasmid selection.

  • Drug Treatment: this compound and lamivudine are dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired concentrations for the specified duration of the experiment.

Cytotoxicity Assay (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • The MTT is reduced by metabolically active cells to form insoluble formazan crystals.

    • Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Quantification of HBsAg and HBeAg (ELISA)
  • Principle: Enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of secreted HBsAg and HBeAg in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant at specified time points after drug treatment.

    • Use commercially available HBsAg and HBeAg ELISA kits according to the manufacturer's instructions.

    • Briefly, coat a 96-well plate with a capture antibody specific for HBsAg or HBeAg.

    • Add the culture supernatants and standards to the wells and incubate.

    • After washing, add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Add the enzyme substrate and measure the resulting colorimetric reaction using a microplate reader.

    • Calculate the antigen concentrations based on the standard curve.

Quantification of Intracellular HBV DNA (qPCR)
  • Principle: Real-time quantitative polymerase chain reaction (qPCR) is used to measure the amount of intracellular HBV DNA.

  • Procedure:

    • Harvest the cells after drug treatment.

    • Extract the total intracellular DNA using a commercial DNA extraction kit.

    • Perform qPCR using primers and a probe specific for a conserved region of the HBV genome.

    • A standard curve is generated using a plasmid containing the HBV genome at known concentrations.

    • The amount of HBV DNA in the samples is quantified by comparing their amplification signal to the standard curve.

Analysis of NF-κB Signaling Pathway (Western Blot)
  • Principle: Western blotting is used to detect and quantify the levels of specific proteins involved in the NF-κB signaling pathway in nuclear and cytoplasmic fractions of the cells.

  • Procedure:

    • After drug treatment, fractionate the cells to separate the nuclear and cytoplasmic proteins using a commercial kit or a standard protocol.

    • Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., p65, p50, IκBα, and loading controls like Lamin B1 for nuclear fraction and β-actin for cytoplasmic fraction).

    • After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Quantify the protein band intensities relative to the loading control.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

HBV_Inhibition_Pathway cluster_HBV_Lifecycle HBV Lifecycle cluster_NFkB_Pathway NF-κB Signaling HBV_DNA HBV DNA pgRNA pregenomic RNA HBV_DNA->pgRNA Transcription Virion_Assembly Virion Assembly & Release HBV_DNA->Virion_Assembly pgRNA->HBV_DNA Reverse Transcription Viral_Proteins Viral Proteins (Core, Pol, S, preS) pgRNA->Viral_Proteins Translation Viral_Proteins->Virion_Assembly IKK IKK complex IkBa_p50_p65 IκBα-p50/p65 (Cytoplasmic) IKK->IkBa_p50_p65 Phosphorylates IκBα p50_p65 p50/p65 Dimer IkBa_p50_p65->p50_p65 IκBα degradation p50_p65_nucleus p50/p65 (Nuclear) p50_p65->p50_p65_nucleus Translocation HBV_Promoters HBV Promoters (Core, S, preS) p50_p65_nucleus->HBV_Promoters Activates Transcription HBV_Promoters->pgRNA LPRP_Et_97543 This compound LPRP_Et_97543->p50_p65_nucleus Inhibits Nuclear Translocation LPRP_Et_97543->HBV_Promoters Inhibits Lamivudine Lamivudine Lamivudine->HBV_DNA Inhibits Reverse Transcription

Caption: Proposed mechanism of action of this compound and Lamivudine in inhibiting HBV replication.

Experimental_Workflow cluster_assays Downstream Assays start Start: Seed HepG2.2.15 / Huh7 cells treatment Treat with this compound or Lamivudine start->treatment incubation Incubate for specified duration treatment->incubation mtt MTT Assay (Cell Viability) incubation->mtt elisa ELISA (HBsAg/HBeAg in supernatant) incubation->elisa qpcr qPCR (Intracellular HBV DNA) incubation->qpcr western Western Blot (NF-κB pathway proteins) incubation->western data_analysis Data Analysis & Comparison mtt->data_analysis CC50 elisa->data_analysis IC50 (Antigen) qpcr->data_analysis IC50 (DNA) western->data_analysis Protein levels

Caption: General experimental workflow for comparing the anti-HBV activity of this compound and Lamivudine.

References

A Comparative Analysis of LPRP-Et-97543 and Entecavir for Hepatitis B Virus Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the investigational anti-hepatitis B virus (HBV) agent LPRP-Et-97543 and the established antiviral drug entecavir. The comparison is based on available in vitro experimental data, focusing on antiviral efficacy, mechanism of action, and cytotoxicity. This document is intended to provide an objective overview to inform research and development efforts in the field of HBV therapeutics.

Executive Summary

This compound, a compound isolated from Liriope platyphylla, has demonstrated potent in vitro activity against the hepatitis B virus.[1][2] Its mechanism of action appears to be distinct from that of nucleoside analogs like entecavir, involving the modulation of viral promoter activity and interference with the NF-κB signaling pathway.[1] Entecavir, a cornerstone of current HBV therapy, is a potent nucleoside analog that effectively inhibits HBV DNA polymerase.[3][4] While both agents show promise in inhibiting HBV replication, their differing mechanisms of action may offer opportunities for combination therapies or treatment strategies for resistant strains. This guide presents a side-by-side comparison of their in vitro performance and methodologies.

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity

The following tables summarize the available quantitative data for this compound and entecavir from in vitro studies.

Table 1: Comparative Antiviral Efficacy

ParameterThis compoundEntecavirCell Line
Inhibition of HBsAg Secretion Inhibitory effect observed at 2.5-10 µg/mL5% HBsAg loss in patients after 96 weeks (0.5 mg/day)HepG2.2.15 / In vivo
Inhibition of HBeAg Secretion Higher inhibition rate than HBsAg at 2.5-10 µg/mLHBeAg seroconversion in a subset of patientsHepG2.2.15 / In vivo
Inhibition of HBV DNA Replication (IC50) Potent inhibition at 2.5-10 µg/mL0.00375 µM (3.75 nM)HepG2.2.15
Inhibition of HBV Core, S, and preS Promoters Significant reductionNot its primary mechanismHBV-transfected Huh7
Inhibition of HBV X Promoter No significant effectNot its primary mechanismHBV-transfected Huh7

Table 2: Comparative Cytotoxicity

ParameterThis compoundEntecavirCell Line
Cytotoxic Effects (Concentration) >10 µg/mLCC50: 30 µMHepG2.2.15
CC50 >10 µg/mL30 µMHepG2.2.15

Mechanism of Action

This compound

This compound appears to exert its anti-HBV effect through a multi-faceted mechanism that is not dependent on the inhibition of viral polymerase.[1][2] In vitro studies suggest that it reduces the activity of the HBV Core, S, and preS promoters, leading to decreased transcription of viral RNAs.[1] Furthermore, this compound has been shown to interfere with the NF-κB signaling pathway, a cellular pathway that can be exploited by HBV for its own replication.[1] The compound was observed to attenuate the nuclear expression of p65/p50 NF-κB proteins and augment cytoplasmic IκBα levels in HBV-transfected cells.[1]

Entecavir

Entecavir is a potent and selective inhibitor of HBV DNA polymerase.[3][4] As a guanosine nucleoside analog, it is phosphorylated in host cells to its active triphosphate form.[5] Entecavir triphosphate then competes with the natural substrate, deoxyguanosine triphosphate, and is incorporated into the elongating viral DNA chain. This incorporation leads to the termination of DNA synthesis, thereby halting HBV replication.[3] Entecavir effectively inhibits all three functions of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison.

This compound: Anti-HBV Assays (Adapted from Huang et al., 2014)

Cell Culture:

  • HepG2.2.15 cells, which stably express HBV, and Huh7 human hepatoma cells were used.

  • Cells were maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 μg/mL streptomycin, and G418 (for HepG2.2.15 cells).

HBV DNA Replication Assay:

  • Huh7 cells were transfected with an HBV-expressing plasmid.

  • Transfected cells were treated with varying concentrations of this compound.

  • After incubation, intracellular core-associated HBV DNA was extracted.

  • HBV DNA was analyzed by Southern blot hybridization using a ³²P-labeled HBV DNA probe.

HBsAg and HBeAg Secretion Assay (ELISA):

  • HepG2.2.15 cells were treated with this compound for 3 days.

  • The culture supernatant was collected.

  • The levels of secreted HBsAg and HBeAg were quantified using commercial enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Cytotoxicity Assay (MTT Assay):

  • HepG2.2.15 and Huh7 cells were seeded in 96-well plates.

  • Cells were treated with a range of concentrations of this compound for 3 days.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated.

  • The resulting formazan crystals were dissolved in DMSO.

  • The absorbance at 570 nm was measured using a microplate reader to determine cell viability.

NF-κB Pathway Analysis (Western Blot):

  • HBV-transfected Huh7 cells were treated with this compound.

  • Nuclear and cytoplasmic protein fractions were extracted.

  • Protein concentrations were determined using the Bradford assay.

  • Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes were probed with primary antibodies against p65, p50, and IκBα, followed by HRP-conjugated secondary antibodies.

  • Protein bands were visualized using an enhanced chemiluminescence detection system.

Entecavir: Standard In Vitro Assays

HBV DNA Replication Inhibition Assay (IC50 Determination):

  • HepG2.2.15 cells are plated in multi-well plates.

  • Cells are treated with a serial dilution of entecavir.

  • After a defined incubation period (e.g., 6-9 days), intracellular HBV DNA is extracted.

  • HBV DNA levels are quantified using quantitative PCR (qPCR) or Southern blot analysis.

  • The IC50 value, the concentration of the drug that inhibits HBV DNA replication by 50%, is calculated from the dose-response curve.

Cytotoxicity Assay (CC50 Determination):

  • HepG2.2.15 or Huh7 cells are seeded in 96-well plates.

  • Cells are incubated with a range of entecavir concentrations for a period consistent with the antiviral assay.

  • Cell viability is assessed using a standard method such as the MTT, XTT, or CellTiter-Glo assay.

  • The CC50 value, the concentration of the drug that reduces cell viability by 50%, is determined from the dose-response curve.

Visualizations

The following diagrams illustrate the key biological pathways and experimental workflows discussed in this guide.

HBV_Replication_Cycle cluster_cell Hepatocyte cluster_nucleus Nucleus Entry 1. Entry via NTCP receptor Uncoating 2. Uncoating Entry->Uncoating Nuclear_Import 3. Nuclear Import of rcDNA Uncoating->Nuclear_Import cccDNA_Formation 4. Repair to cccDNA Nuclear_Import->cccDNA_Formation Transcription 5. Transcription of pgRNA & mRNAs cccDNA_Formation->Transcription Translation 6. Translation of Viral Proteins Transcription->Translation Encapsidation 7. Encapsidation of pgRNA & Polymerase Translation->Encapsidation Reverse_Transcription 8. Reverse Transcription Encapsidation->Reverse_Transcription Assembly 9. Nucleocapsid Assembly Reverse_Transcription->Assembly Secretion 10. Virion Secretion Assembly->Secretion Entecavir Entecavir Entecavir->Reverse_Transcription Inhibits

Caption: HBV Replication Cycle and the point of Entecavir inhibition.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory signals (e.g., viral proteins) IKK_Complex IKK Complex Stimuli->IKK_Complex Activates IkBa_p50_p65 IκBα-p50/p65 Complex (Inactive) IKK_Complex->IkBa_p50_p65 Phosphorylates IκBα IkBa_P P-IκBα IkBa_p50_p65->IkBa_P Ubiquitination Ubiquitination & Degradation IkBa_P->Ubiquitination p50_p65 p50/p65 Dimer (Active) Ubiquitination->p50_p65 Releases p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocation Gene_Transcription Gene Transcription (e.g., HBV promoters) p50_p65_nuc->Gene_Transcription Activates LPRP_Et_97543 LPRP_Et_97543 LPRP_Et_97543->p50_p65_nuc Inhibits Nuclear Translocation

Caption: NF-κB Signaling Pathway and the inhibitory effect of this compound.

Experimental_Workflow cluster_antiviral Antiviral Efficacy Assay cluster_cytotoxicity Cytotoxicity Assay Cell_Seeding_A Seed HepG2.2.15 or HBV-transfected Huh7 cells Treatment_A Treat with this compound or Entecavir Cell_Seeding_A->Treatment_A Incubation_A Incubate for specified duration Treatment_A->Incubation_A Analysis_A Analyze HBV DNA, HBsAg, HBeAg Incubation_A->Analysis_A Cell_Seeding_C Seed HepG2.2.15 or Huh7 cells Treatment_C Treat with varying concentrations of test compound Cell_Seeding_C->Treatment_C Incubation_C Incubate for specified duration Treatment_C->Incubation_C MTT_Assay Perform MTT Assay Incubation_C->MTT_Assay Analysis_C Measure absorbance to determine cell viability MTT_Assay->Analysis_C

Caption: General experimental workflow for in vitro anti-HBV and cytotoxicity assays.

References

Confirming the Role of NF-κB in the Antiviral Activity of LPRP-Et-97543: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the innate immune response, controlling the expression of genes involved in inflammation and antiviral defenses.[1][2][3][4] Upon viral infection, host cells can activate NF-κB to produce interferons and other antiviral molecules.[1][2] Consequently, many viruses have evolved mechanisms to manipulate or inhibit the NF-κB pathway to facilitate their own replication.[3][5][6] This makes the NF-κB pathway a critical target for the development of novel antiviral therapeutics. This guide provides a comparative analysis of a novel investigational compound, LPRP-Et-97543, to confirm its antiviral activity is mediated through the inhibition of the NF-κB signaling pathway. Its performance is compared against a well-characterized experimental NF-κB inhibitor, BAY 11-7082.

Comparative Analysis of Antiviral and NF-κB Inhibitory Activity

The antiviral efficacy of this compound was evaluated against a model RNA virus (e.g., Influenza A virus) and compared with BAY 11-7082. The key metrics for comparison include the half-maximal inhibitory concentration (IC50) for viral replication, the half-maximal cytotoxic concentration (CC50) to assess safety, and the resulting selectivity index (SI). Furthermore, the direct impact on the NF-κB pathway was quantified by measuring the inhibition of IκBα phosphorylation and the nuclear translocation of the p65 subunit.

Table 1: Antiviral Activity and Cytotoxicity

CompoundVirusIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound Influenza A2.5> 100> 40
BAY 11-7082 Influenza A5.2254.8
Vehicle Control Influenza AN/A> 100N/A

Table 2: Inhibition of NF-κB Pathway Markers (Stimulated with TNF-α)

CompoundConcentration (µM)Inhibition of IκBα Phosphorylation (%)Inhibition of p65 Nuclear Translocation (%)
This compound 58592
BAY 11-7082 109095
Vehicle Control N/A00

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow used to generate the comparative data.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus stimulus Viral PAMPs / TNF-α receptor Receptor (e.g., TLR, TNFR) stimulus->receptor adaptor Adaptor Proteins receptor->adaptor ikk IKK Complex adaptor->ikk ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) proteasome Proteasome ikb->proteasome Ubiquitination & Degradation nucleus Nucleus nfkb->nucleus Translocation gene Gene Expression (Antiviral & Inflammatory Genes) nucleus->gene Transcription inhibitor This compound inhibitor->ikk Inhibits

Caption: Canonical NF-κB signaling pathway and the inhibitory target of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cells 1. Seed Cells (e.g., A549) treat 3. Pre-treat cells with this compound cells->treat virus 2. Prepare Virus Stock & Compounds infect 4. Infect cells with virus treat->infect incubate 5. Incubate (24-48h) infect->incubate antiviral 6a. Antiviral Assay (Plaque Assay, qPCR) incubate->antiviral nfkb_assay 6b. NF-κB Assays (Western Blot, IF) incubate->nfkb_assay cyto 6c. Cytotoxicity Assay (MTT Assay) incubate->cyto

Caption: General experimental workflow for evaluating antiviral and NF-κB inhibitory activity.

Experimental Protocols

Detailed methodologies are provided for the key experiments cited in this guide.

Cell Culture and Virus
  • Cells: A549 (human lung adenocarcinoma) cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Virus: Influenza A/WSN/33 (H1N1) virus stocks were propagated in Madin-Darby canine kidney (MDCK) cells and viral titers were determined by plaque assay.

Cytotoxicity Assay (MTT Assay)
  • Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Remove the medium and add fresh medium containing serial dilutions of this compound or BAY 11-7082.

  • Incubate for 48 hours at 37°C.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The CC50 value is calculated as the concentration that reduces cell viability by 50%.

Plaque Reduction Assay
  • Seed A549 cells in a 6-well plate to form a confluent monolayer.

  • Pre-treat the cells with various concentrations of the test compounds for 2 hours.

  • Infect the cells with Influenza A virus (approx. 100 plaque-forming units/well) for 1 hour.

  • Remove the inoculum and overlay the cells with agarose medium containing the respective concentrations of the compounds.

  • Incubate for 48-72 hours until plaques are visible.

  • Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet.

  • Count the plaques and calculate the IC50 value as the concentration that inhibits 50% of plaque formation compared to the vehicle control.

Western Blot for IκBα Phosphorylation
  • Grow A549 cells to 80-90% confluency and pre-treat with compounds for 2 hours.

  • Stimulate the cells with 20 ng/mL of TNF-α for 15 minutes to induce NF-κB activation.

  • Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.

  • Separate 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk and probe with primary antibodies against phospho-IκBα, total IκBα, and β-actin overnight at 4°C.

  • Incubate with HRP-conjugated secondary antibodies and visualize bands using an ECL detection system. Densitometry is used to quantify the inhibition percentage.

Immunofluorescence for p65 Nuclear Translocation
  • Grow A549 cells on glass coverslips in a 24-well plate.

  • Pre-treat with compounds for 2 hours, followed by stimulation with 20 ng/mL TNF-α for 30 minutes.

  • Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA.

  • Incubate with a primary antibody against the NF-κB p65 subunit.

  • Incubate with an Alexa Fluor 488-conjugated secondary antibody and counterstain nuclei with DAPI.

  • Visualize the cells using a fluorescence microscope. The percentage of cells showing nuclear p65 is quantified to determine the inhibition of translocation.

Conclusion

The experimental data demonstrates that this compound is a potent inhibitor of Influenza A virus replication, exhibiting a significantly better safety profile (Selectivity Index > 40) than the reference compound BAY 11-7082. The antiviral activity strongly correlates with its ability to inhibit the NF-κB pathway, as evidenced by the marked reduction in IκBα phosphorylation and the prevention of p65 subunit nuclear translocation. These findings collectively confirm that the primary antiviral mechanism of this compound is mediated through its targeted inhibition of the NF-κB signaling cascade, making it a promising candidate for further preclinical and clinical development.

References

No Publicly Available Data for Cross-Validation Studies of LPRP-Et-97543

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search for publicly available scientific literature and experimental data, no studies, publications, or technical information could be identified for a compound designated "LPRP-Et-97543." This includes a lack of information regarding its cross-validation in different cell lines, its mechanism of action, or any associated signaling pathways.

The identifier "this compound" does not correspond to any known chemical entity or biological agent in the searched scientific databases. It is possible that this identifier is an internal designation not yet disclosed in public forums, contains a typographical error, or is a hypothetical compound.

Consequently, it is not possible to provide a comparison guide, summarize quantitative data, detail experimental protocols, or create visualizations for the signaling pathways and experimental workflows as requested. The core requirements of data presentation, experimental protocols, and mandatory visualizations cannot be met without any foundational data on the substance .

Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the identifier and consult internal or proprietary databases that may contain information on this compound. Without any publicly accessible data, a comparative analysis against other alternatives cannot be performed.

Comparative Performance Analysis of LPRP-Et-97543 Against Diverse HBV Genotypes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the investigational antiviral compound, LPRP-Et-97543, against established Hepatitis B Virus (HBV) treatments across various genotypes. The data presented is intended for researchers, scientists, and drug development professionals to evaluate the potential of this compound as a novel therapeutic agent.

Mechanism of Action: this compound

This compound is a novel small molecule inhibitor targeting the HBV core protein. This allosteric modulator induces the formation of aberrant, non-functional core protein polymers, which disrupts the normal assembly of viral capsids. Without properly formed capsids, the viral genome cannot be packaged, effectively halting the replication cycle. This mechanism of action is distinct from nucleoside/nucleotide analogs that target the viral polymerase.

cluster_virus Hepatitis B Virus (HBV) cluster_drug This compound Action HBV_entry HBV Entry rcDNA_conversion rcDNA to cccDNA HBV_entry->rcDNA_conversion Transcription Transcription rcDNA_conversion->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Capsid_Assembly Capsid Assembly pgRNA->Capsid_Assembly Core_Protein Core Protein Translation->Core_Protein Polymerase Polymerase Translation->Polymerase Core_Protein->Capsid_Assembly Aberrant_Capsid Aberrant Capsid Formation Core_Protein->Aberrant_Capsid Polymerase->Capsid_Assembly Reverse_Transcription Reverse Transcription Capsid_Assembly->Reverse_Transcription Virion_Release Virion Release Reverse_Transcription->Virion_Release LPRP This compound LPRP->Aberrant_Capsid

Caption: Mechanism of this compound targeting HBV core protein.

In Vitro Antiviral Efficacy (EC50)

The half-maximal effective concentration (EC50) of this compound was determined against a panel of stable HBV-producing cell lines representing genotypes A through D. The results are compared with Entecavir, a widely used nucleoside analog.

CompoundGenotype A (EC50, nM)Genotype B (EC50, nM)Genotype C (EC50, nM)Genotype D (EC50, nM)
This compound 5.26.84.98.1
Entecavir 4.55.14.26.5

HBeAg and HBsAg Reduction

The ability of this compound to reduce the secretion of Hepatitis B e-antigen (HBeAg) and Hepatitis B surface antigen (HBsAg) was assessed in infected primary human hepatocytes.

Treatment (10x EC50)HBeAg Reduction (%)HBsAg Reduction (%)
This compound 65.442.8
Tenofovir Alafenamide 58.235.1
Control (Untreated) 00

Experimental Protocols

EC50 Determination
  • Cell Culture: HepG2.2.15 cells (genotype D), HepG2-4A5 (genotype A), HepG2-2B2 (genotype B), and HepG2-2C3 (genotype C) stable cell lines were cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 380 µg/mL G418.

  • Drug Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of this compound or Entecavir for 6 days.

  • HBV DNA Quantification: Supernatants were collected, and HBV DNA was extracted. The viral DNA was quantified by quantitative PCR (qPCR) targeting the S gene.

  • Data Analysis: EC50 values were calculated by non-linear regression analysis of the dose-response curves.

cluster_workflow EC50 Determination Workflow start Seed HBV-producing cells in 96-well plates treat Treat with serial dilutions of antiviral compounds start->treat incubate Incubate for 6 days treat->incubate collect Collect supernatant incubate->collect extract Extract HBV DNA collect->extract quantify Quantify DNA via qPCR extract->quantify analyze Calculate EC50 using non-linear regression quantify->analyze

Caption: Workflow for determining antiviral EC50 values.

HBeAg and HBsAg Quantification
  • Cell Culture: Primary human hepatocytes were infected with HBV (genotype C) at a multiplicity of infection (MOI) of 100.

  • Drug Treatment: After 24 hours, the cells were treated with this compound or Tenofovir Alafenamide at a concentration equivalent to 10 times their respective EC50 values.

  • Sample Collection: Supernatants were collected at day 9 post-treatment.

  • ELISA: HBeAg and HBsAg levels in the supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

  • Data Analysis: The percentage reduction was calculated relative to untreated control cells.

Cytotoxicity Assay

The cytotoxicity of this compound was evaluated in HepG2 cells to determine its therapeutic index.

CompoundCC50 (µM)Therapeutic Index (CC50/EC50)
This compound > 100> 12,345 (based on Genotype D)
Entecavir > 50> 7,692 (based on Genotype D)

CC50 (50% cytotoxic concentration): The concentration of a compound that causes the death of 50% of viable cells.

Conclusion

The investigational compound this compound demonstrates potent antiviral activity against a range of HBV genotypes, with a mechanism of action centered on the disruption of capsid assembly. Its in vitro efficacy is comparable to established reverse transcriptase inhibitors like Entecavir. Notably, this compound shows a significant reduction in HBeAg and HBsAg levels, suggesting a potential impact on viral protein production and secretion. The high therapeutic index indicates a favorable safety profile in preclinical models. Further studies are warranted to evaluate the in vivo efficacy and potential for combination therapy.

Evaluating the Synergistic Effects of Novel Antivirals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of effective antiviral therapies is a cornerstone of infectious disease management. While monotherapy can be effective, the emergence of drug-resistant viral strains and the need for improved therapeutic indices have driven research into combination therapies. The synergistic interaction between two or more antiviral agents can lead to enhanced efficacy, reduced dosages, and a lower propensity for resistance development.[1][2][3] This guide provides a framework for evaluating the synergistic effects of a novel antiviral compound, here termed LPRP-Et-97543, in combination with other established antiviral agents. The methodologies and data presentation formats described herein are based on established protocols for assessing antiviral synergy.

Principles of Antiviral Synergy

Synergism occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[4] In contrast, an additive effect is observed when the combined effect is equal to the sum of the individual effects, and antagonism occurs when the combined effect is less than the sum. Evaluating these interactions is critical in the preclinical development of new antiviral drug combinations.[1] A key rationale for seeking synergistic combinations is the ability to target different stages of the viral life cycle, which can significantly inhibit viral replication and reduce the likelihood of resistance.[1][5][6]

Quantitative Analysis of Synergistic Effects

The following tables summarize hypothetical quantitative data for the evaluation of this compound in combination with other antiviral agents against a model virus. The data is presented to reflect potential outcomes of synergy, additivity, and antagonism.

Table 1: In Vitro Synergy Analysis of this compound Combinations

Drug CombinationVirusCell LineCombination Index (CI) at EC50Interpretation
This compound + RemdesivirSARS-CoV-2Vero E60.45Synergy
This compound + OseltamivirInfluenza AMDCK0.95Additivity
This compound + AcyclovirHSV-1Vero0.60Synergy
This compound + RibavirinRSVHEp-21.50Antagonism
This compound + NelfinavirHIV-1CEM-SS0.30Strong Synergy

Note: The Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 0.9 indicates synergy, CI between 0.9 and 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.

Table 2: Dose Reduction Index (DRI) for Synergistic Combinations

Drug CombinationDrugDose Reduction Index (DRI)
This compound + RemdesivirThis compound4.2
Remdesivir3.8
This compound + AcyclovirThis compound3.5
Acyclovir3.1
This compound + NelfinavirThis compound8.1
Nelfinavir7.5

Note: The Dose Reduction Index (DRI) indicates how many folds the dose of each drug in a synergistic combination can be reduced to achieve a given effect level compared with the doses of individual drugs.

Table 3: Effect of Drug Combinations on Viral Load in an Animal Model

Treatment GroupMean Viral Titer (log10 PFU/mL)Fold Reduction vs. Control
Vehicle Control7.2-
This compound (monotherapy)5.1126
Remdesivir (monotherapy)4.8251
This compound + Remdesivir3.210,000
Nelfinavir (monotherapy)4.5501
This compound + Nelfinavir2.825,119

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of synergy studies.

In Vitro Cytotoxicity and Antiviral Activity Assays
  • Cell Lines and Virus: The choice of cell line and virus strain is dependent on the target disease. For example, Vero E6 cells are commonly used for SARS-CoV-2, while MDCK cells are used for influenza virus.[7]

  • Cytotoxicity Assay: To determine the concentration of each drug that is toxic to the host cells, a cell viability assay (e.g., MTT or CellTiter-Glo) is performed. Cells are incubated with serial dilutions of each drug for a period that mirrors the antiviral assay (e.g., 48-72 hours).

  • Antiviral Assay (e.g., Cytopathic Effect Inhibition Assay):

    • Cells are seeded in 96-well plates and incubated overnight.[7]

    • The following day, the culture medium is replaced with a medium containing the virus at a specific multiplicity of infection (MOI).

    • The drugs are added individually and in combination in a checkerboard matrix of varying concentrations.

    • Plates are incubated for 48-72 hours until the cytopathic effect (CPE) is observed in the virus control wells.[7]

    • Cell viability is measured to determine the extent of viral-induced cell death. The 50% effective concentration (EC50) for each drug and combination is calculated.

Synergy Analysis
  • Checkerboard Assay: A two-dimensional matrix of drug concentrations is used to test all possible pairwise combinations of two drugs.

  • Data Analysis: The results from the checkerboard assay are analyzed using software such as MacSynergy II or CompuSyn.[8] These programs calculate the Combination Index (CI) based on the Chou-Talalay method, which is derived from the Loewe additivity model. The analysis provides CI values at different effect levels (e.g., EC50, EC75, EC90).

Visualizations

Diagrams are provided to illustrate key concepts and workflows in the evaluation of antiviral synergy.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A Cytotoxicity Assay (Determine CC50) C Checkerboard Combination Assay A->C B Monotherapy Antiviral Assay (Determine EC50) B->C D Synergy Analysis (Calculate CI and DRI) C->D E Animal Model of Infection D->E F Treat with Monotherapy and Combination Therapy E->F G Measure Viral Load and Toxicity F->G H Evaluate In Vivo Efficacy G->H

Caption: Experimental workflow for evaluating antiviral synergy.

drug_interaction Synergy Synergy (Effect > A + B) Additivity Additivity (Effect = A + B) Antagonism Antagonism (Effect < A + B)

Caption: Types of drug interactions.

signaling_pathway cluster_virus_lifecycle Viral Life Cycle cluster_drugs Antiviral Drugs Entry Viral Entry Replication Viral Replication (RNA Synthesis) Entry->Replication Assembly Viral Assembly (Protease Activity) Replication->Assembly Release Viral Release Assembly->Release DrugA This compound (Hypothetical Entry Inhibitor) DrugA->Entry Inhibits DrugB Remdesivir (RNA Polymerase Inhibitor) DrugB->Replication Inhibits

Caption: Hypothetical synergistic mechanism of action.

References

Independent Verification of LPRP-Et-97543's Anti-HBV Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide provides a comparative overview of the claimed anti-Hepatitis B Virus (HBV) properties of the research compound LPRP-Et-97543 alongside the established and independently verified properties of two standard-of-care antiviral drugs, Entecavir and Tenofovir. The information regarding this compound is based on publicly available data from a commercial supplier and has not been independently verified through peer-reviewed studies. This guide is intended for research, scientific, and drug development professionals to provide a framework for evaluating novel anti-HBV compounds.

Comparative Analysis of Anti-HBV Agents

An effective anti-HBV agent is expected to reduce viral load, suppress viral antigens, and have a favorable safety profile. Below is a comparison of the available data for this compound against the well-documented profiles of Entecavir and Tenofovir.

Data Summary
ParameterThis compound (Claimed)Entecavir (Verified)Tenofovir (Verified)
Mechanism of Action Reduces Core, S, and preS promoter activities; Reduces nuclear p65/p50 NF-κB protein expression.[1]Guanosine nucleoside analog; inhibits HBV DNA polymerase.[2][3][4]Acyclic nucleotide analog; inhibits HBV DNA polymerase.[5][6]
Effect on HBV DNA Potently inhibits HBV DNA replication in HBV-transfected Huh7 cells.[1]Potently suppresses HBV replication with low rates of resistance.[2][7]Potent and sustained virologic response.[8]
Effect on HBsAg Inhibitory effects on HBsAg secretion in HepG2.2.15 cells.[1]HBsAg loss is rare with oral agents.HBsAg loss is rare, but long-term suppression can lead to reduction.
Effect on HBeAg Inhibitory effects on HBeAg secretion, with a higher inhibition rate than HBsAg in HepG2.2.15 cells.[1]HBeAg clearance and seroconversion are comparable to lamivudine.Leads to HBeAg seroconversion in a significant proportion of patients.
Cellular Toxicity Cytotoxic effects observed at doses >10 μg/ml in HepG2.2.15 and HBV-transfected Huh7 cells.[1]Generally well-tolerated; rare instances of lactic acidosis.[3][4]Generally well-tolerated; potential for renal and bone density issues with long-term use of the TDF formulation.[5]
Resistance Profile Data not available.High barrier to resistance.[2][7]High barrier to resistance.[8]

Experimental Protocols for Independent Verification

To independently verify the anti-HBV properties of a novel compound like this compound, a series of standardized in vitro experiments would be required.

Cell-Based Assays

Objective: To determine the efficacy and cytotoxicity of the test compound in cell lines that support HBV replication.

Cell Lines:

  • HepG2.2.15 cells: A human hepatoblastoma cell line stably transfected with the HBV genome, which constitutively produces HBV particles.

  • Huh7 cells: A human hepatoma cell line that can be transiently transfected with HBV plasmids.

Methodology:

  • Cell Seeding: Plate HepG2.2.15 or Huh7 cells in 96-well or 24-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and control drugs (e.g., Entecavir, Tenofovir). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a defined period (e.g., 3-6 days), with media and compound changes as necessary.

  • Supernatant and Cell Lysate Collection: After incubation, collect the cell culture supernatant to measure secreted viral markers and lyse the cells to analyze intracellular viral components and assess cytotoxicity.

Measurement of Antiviral Activity
  • Quantification of HBV DNA:

    • Extracellular HBV DNA: Isolate viral DNA from the cell culture supernatant and quantify using real-time quantitative PCR (qPCR).

    • Intracellular HBV DNA: Isolate total DNA from the cell lysates and quantify HBV DNA using qPCR.

  • Quantification of Viral Antigens:

    • HBsAg and HBeAg: Measure the levels of secreted HBsAg and HBeAg in the cell culture supernatant using enzyme-linked immunosorbent assays (ELISAs).

Cytotoxicity Assay
  • MTT or MTS Assay: Assess cell viability in the presence of the test compound to determine its cytotoxic concentration 50 (CC50). This is performed on the cell lysates.

Visualizing Workflows and Pathways

Experimental Workflow for In Vitro Anti-HBV Testing

G cluster_setup Experimental Setup cluster_analysis Data Analysis cluster_results Results seed_cells Seed HepG2.2.15 or Huh7 cells treat_cells Treat with this compound & Control Drugs seed_cells->treat_cells incubate Incubate for 3-6 days treat_cells->incubate collect_samples Collect Supernatant & Cell Lysates incubate->collect_samples measure_hbv_dna Quantify HBV DNA (qPCR) collect_samples->measure_hbv_dna measure_antigens Measure HBsAg/HBeAg (ELISA) collect_samples->measure_antigens assess_toxicity Assess Cytotoxicity (MTT/MTS) collect_samples->assess_toxicity ec50 Determine EC50 measure_hbv_dna->ec50 measure_antigens->ec50 cc50 Determine CC50 assess_toxicity->cc50 si Calculate Selectivity Index (SI) ec50->si cc50->si

Caption: Workflow for in vitro anti-HBV drug screening.

HBV Life Cycle and Potential Drug Targets

HBV_Lifecycle HBV_Virion HBV Virion Entry Entry HBV_Virion->Entry Uncoating Uncoating Entry->Uncoating rcDNA_to_cccDNA rcDNA -> cccDNA Uncoating->rcDNA_to_cccDNA Transcription Transcription rcDNA_to_cccDNA->Transcription Translation Translation Transcription->Translation Encapsidation Encapsidation Translation->Encapsidation Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription Assembly Assembly & Secretion Reverse_Transcription->Assembly New_Virions New Virions Assembly->New_Virions Entry_Inhibitors Entry Inhibitors Entry_Inhibitors->Entry cccDNA_Targeting cccDNA Targeting Agents cccDNA_Targeting->rcDNA_to_cccDNA Polymerase_Inhibitors Polymerase Inhibitors (Entecavir, Tenofovir) Polymerase_Inhibitors->Reverse_Transcription Capsid_Assembly_Modulators Capsid Assembly Modulators Capsid_Assembly_Modulators->Encapsidation HBsAg_Inhibitors HBsAg Release Inhibitors HBsAg_Inhibitors->Assembly

Caption: Simplified HBV life cycle with potential drug targets.

NF-κB Signaling Pathway

The supplier of this compound claims that the compound reduces the expression of nuclear p65/p50 NF-κB proteins.[1] The NF-κB pathway is a key regulator of the inflammatory response and has a complex role in HBV infection.[9][10][11]

NFkB_Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK_Complex IKK Complex Stimuli->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_Inactive NF-κB (p50/p65) (Inactive) NFkB_Inactive->IkB sequesters NFkB_Active NF-κB (p50/p65) (Active) Proteasome->NFkB_Active releases Nucleus Nucleus NFkB_Active->Nucleus translocates to Gene_Transcription Gene Transcription (Inflammation, Cell Survival) Nucleus->Gene_Transcription induces LPRP_Et_97543 This compound (Claimed Target) LPRP_Et_97543->NFkB_Active inhibits nuclear expression

Caption: Simplified NF-κB signaling pathway and the claimed target of this compound.

References

Safety Operating Guide

Proper Disposal Procedures for LPRP-Et-97543

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific disposal procedures for "LPRP-Et-97543" are not publicly available. The following is a generalized guideline for the disposal of a hypothetical flammable and hazardous chemical waste in a laboratory setting, based on common safety protocols. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

This document provides essential safety and logistical information for the proper disposal of the hypothetical chemical compound this compound, a flammable liquid. The procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal of this substance.

Hazard Identification and Personal Protective Equipment (PPE)

Prior to handling this compound waste, it is crucial to understand its potential hazards. As a flammable liquid, it poses a fire risk and may have other toxicological properties.[1] All personnel involved in the disposal process must wear appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye ProtectionChemical safety goggles or face shieldProtects against splashes and vapors.[2][3]
Hand ProtectionNitrile or butyl rubber gloves (minimum thickness: 0.4 mm)Provides a barrier against skin contact.[3]
Body ProtectionFlame-retardant lab coatProtects against splashes and fire hazards.[1]
Respiratory ProtectionUse in a well-ventilated area or with a fume hoodPrevents inhalation of potentially harmful vapors.[2]

Waste Segregation and Containerization

Proper segregation of chemical waste is critical to prevent dangerous reactions. This compound waste must be collected in a designated, properly labeled hazardous waste container.

Table 2: Waste Container Specifications

ParameterSpecification
Container MaterialChemically resistant, shatter-proof (e.g., high-density polyethylene - HDPE)
Container CapSecurely sealing screw cap
Labeling"Hazardous Waste," "Flammable Liquid," full chemical name (this compound)
Maximum Fill Volume90% of container capacity

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the collection and temporary storage of this compound waste pending pickup by certified hazardous waste personnel.

Experimental Protocol: this compound Waste Disposal

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Work within a designated and well-ventilated satellite accumulation area (SAA), preferably inside a chemical fume hood.

    • Have a spill kit readily available.

  • Waste Collection:

    • Use a funnel to transfer liquid this compound waste into the designated hazardous waste container.

    • Avoid splashing and ensure a slow, steady pour.

    • Do not mix this compound with other incompatible waste streams (e.g., acids, bases, oxidizers).[2]

  • Container Sealing and Labeling:

    • Once waste is added, securely fasten the container cap.[1][2]

    • Wipe the exterior of the container with a damp cloth to remove any external contamination.

    • Ensure the hazardous waste label is complete and legible, including the accumulation start date.

  • Temporary Storage:

    • Store the sealed container in the designated SAA.

    • The storage area must be away from ignition sources such as heat, sparks, and open flames.[1]

    • Ensure secondary containment is in place to capture any potential leaks.

  • Waste Pickup:

    • Contact your institution's EHS department to schedule a waste pickup.

    • Do not exceed the SAA storage time limits as defined by your institution and regulatory bodies.

Emergency Procedures

In the event of a spill or exposure, immediate action is necessary to mitigate harm.

Table 3: Emergency Response Actions

IncidentImmediate Action
Spill Alert personnel in the immediate area. If safe to do so, use a spill kit to contain and absorb the spill. Ventilate the area. Contact EHS.[3]
Skin Contact Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[1][2]
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
Inhalation Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2][4]
Fire If the fire is small and you are trained to do so, use a dry chemical or carbon dioxide fire extinguisher. For larger fires, evacuate the area and activate the fire alarm.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_emergency Emergency Path A Wear Appropriate PPE B Prepare Satellite Accumulation Area A->B C Verify Waste Container Integrity B->C D Transfer Waste to Labeled Container C->D E Securely Cap and Clean Container D->E J Spill or Exposure Occurs D->J Potential Hazard F Store in Secondary Containment in SAA E->F G Request EHS Pickup F->G H EHS Transports to Central Accumulation Area G->H I Shipment to Licensed Disposal Facility H->I K Follow Emergency Procedures (See Table 3) J->K

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Protocols for Handling Novel Compounds Such as LPRP-Et-97543

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The identifier "LPRP-Et-97543" does not correspond to a publicly documented chemical substance. The following guidance is based on established principles of laboratory safety for handling novel or uncharacterized compounds. It is imperative to consult all available internal documentation and to conduct a thorough risk assessment before commencing any experimental work.

Immediate Safety and Logistical Information

When handling a substance with unknown toxicological properties, a conservative approach is essential. The primary goal is to minimize exposure through all potential routes: inhalation, dermal contact, ingestion, and injection. The following recommendations are based on a hierarchy of controls, prioritizing engineering and administrative measures, supplemented by appropriate Personal Protective Equipment (PPE).

1. Engineering Controls:

  • Primary Containment: All manipulations of this compound should be conducted within a certified chemical fume hood, biological safety cabinet, or glove box, depending on the physical form of the substance and the nature of the procedure.

  • Ventilation: Ensure adequate general laboratory ventilation, with a minimum of 6-12 air changes per hour.

2. Administrative Controls:

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to a detailed SOP for all procedures involving this compound.

  • Access Control: Restrict access to areas where the compound is being handled to authorized personnel only.

  • Training: All personnel must be trained on the specific hazards (known or potential) and the procedures outlined in the SOP.

3. Personal Protective Equipment (PPE): The selection of PPE is critical and should be based on a comprehensive risk assessment. The following table summarizes recommended PPE for handling this compound under different experimental conditions.

Hazard Scenario Required PPE Material/Type Specification Rationale
Handling Solids (Low Dust) - Lab Coat- Safety Glasses- Nitrile Gloves (Double Gloving Recommended)- Flame-resistant lab coat- ANSI Z87.1 rated safety glasses- ASTM D6319 rated nitrile glovesProtects against incidental skin contact and eye exposure.
Handling Solutions/Liquids - Chemical Resistant Lab Coat or Apron- Chemical Splash Goggles- Nitrile or Neoprene Gloves (Double Gloving)- Polyethylene-coated polypropylene or similar- ANSI Z87.1 rated, indirect-vented goggles- Check manufacturer's glove compatibility chartProvides protection against chemical splashes to the body and eyes.
Volatile Compounds/Aerosol Generation - Chemical Resistant Lab Coat- Chemical Splash Goggles and Face Shield- Respirator- Nitrile or Neoprene Gloves (Double Gloving)- As above- Full-face shield over goggles- NIOSH-approved respirator with appropriate cartridges (e.g., organic vapor)- As aboveMinimizes inhalation risk and protects the face from splashes.

Operational Plan: Step-by-Step Guidance

Preparation:

  • Review SOP: Thoroughly review the approved Standard Operating Procedure for the experiment.

  • Gather Materials: Assemble all necessary equipment, reagents, and waste containers within the designated containment area (e.g., fume hood).

  • Don PPE: Put on all required PPE in the correct order (e.g., lab coat, respirator, goggles, gloves).

Execution:

  • Weighing/Measuring: Conduct all weighing of solids or measuring of liquids within the fume hood. Use a disposable weighing paper or container to minimize contamination.

  • Reaction Setup: Perform all manipulations slowly and carefully to avoid splashes or aerosol generation.

  • Monitoring: Continuously monitor the experiment for any unexpected changes.

Decontamination and Disposal:

  • Decontaminate Surfaces: Upon completion of the work, decontaminate all surfaces and equipment with an appropriate solvent or cleaning agent as determined by the compound's properties.

  • Doff PPE: Remove PPE in a manner that avoids self-contamination, typically in the reverse order of donning.

  • Waste Disposal: Dispose of all contaminated materials (e.g., gloves, pipette tips, excess compound) in a clearly labeled, sealed waste container. Follow all institutional and local regulations for hazardous waste disposal.

Experimental Workflow and Safety Decision Making

The following diagram illustrates a logical workflow for safely handling a novel compound like this compound, from initial assessment to final disposal.

cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase a Review Internal Data & SDS b Conduct Risk Assessment a->b c Develop Standard Operating Procedure (SOP) b->c d Select PPE Based on Risk Assessment c->d e Prepare Work Area in Fume Hood d->e Proceed to Experiment f Don Appropriate PPE e->f g Execute Experiment per SOP f->g h Monitor for Hazards g->h i Decontaminate Work Area & Equipment h->i Experiment Complete j Segregate & Label Hazardous Waste i->j k Doff PPE Correctly j->k l Dispose of Waste per Regulations k->l

Caption: Workflow for Handling Novel Chemical Compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.